4-Methyldibenzothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyldibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICUQYHIOMMFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880809 | |
| Record name | dibenzothiophene, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Methyldibenzothiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7372-88-5, 20928-02-3, 31317-07-4 | |
| Record name | 4-Methyldibenzothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7372-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzothiophene, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzothiophene, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dibenzothiophene, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyldibenzothiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
66.5 °C | |
| Record name | 4-Methyldibenzothiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyldibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldibenzothiophene is a heterocyclic aromatic organic compound that is a derivative of dibenzothiophene. It is of significant interest in the petrochemical industry due to its presence in crude oil fractions and its resistance to hydrodesulfurization (HDS), a critical process for removing sulfur from fuels. Understanding the physical and chemical properties of this compound is essential for developing more efficient HDS catalysts and for its potential applications in organic synthesis and materials science. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and visualizations of its reactivity and analytical workflows.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀S | |
| Molecular Weight | 198.29 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 64-68 °C | |
| Boiling Point | 298 °C (at 760 mmHg) | |
| Solubility | Insoluble in water. Slightly soluble in chloroform and methanol. Soluble in ethanol (22.59 g/L at 25°C) and isopropanol. | |
| Density | 1.1424 g/cm³ (estimate) | |
| Refractive Index | 1.6170 (estimate) | |
| LogP (Octanol-Water Partition Coefficient) | 4.7 | |
| Enthalpy of Sublimation (ΔsubH°) | 90.3 ± 0.7 kJ/mol |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These represent standard experimental procedures in organic chemistry.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has completely melted into a clear liquid is recorded as the end of the melting range.
-
A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.
Boiling Point Determination (Microscale Method)
The boiling point of liquid organic compounds can be determined using a microscale method. For a solid like this compound, this would be applicable if it were in a liquid state.
Procedure:
-
A small amount of the liquid is placed in a small test tube or a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is heated gently in a heating block or an oil bath.
-
As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
The heating is discontinued, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
The solubility of this compound in various solvents can be determined through a standardized procedure.
Procedure:
-
Approximately 10-20 mg of this compound is placed in a small test tube.
-
A small volume (e.g., 0.5 mL) of the solvent is added to the test tube.
-
The mixture is agitated vigorously for 1-2 minutes at room temperature.
-
A visual inspection is made to determine if the solid has dissolved completely.
-
If the solid has not dissolved, the mixture can be gently heated to determine the effect of temperature on solubility.
-
The compound is classified as soluble, partially soluble, or insoluble based on these observations.
Reactivity and Synthesis
Hydrodesulfurization (HDS) Pathways
This compound is known for its resistance to hydrodesulfurization. The HDS of this compound proceeds through two main pathways: hydrogenolysis and hydrogenation. The following diagram illustrates these reaction pathways.
Caption: Reaction network for the hydrodesulfurization of this compound.
Experimental Workflow: Synthesis and Characterization
A general workflow for the synthesis and subsequent characterization of this compound is depicted below. This workflow outlines the key steps from starting materials to the final analytical confirmation of the product.
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and identification of this compound.
-
Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 198, corresponding to its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals in the aromatic region (typically δ 7-8.5 ppm) corresponding to the protons on the dibenzothiophene ring system, and a singlet in the aliphatic region (around δ 2.5 ppm) for the methyl group protons.
-
¹³C NMR: The carbon-13 NMR spectrum will display signals for the aromatic carbons and a signal for the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching vibrations of the aromatic system.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with standardized experimental protocols and visual representations of its reactivity and analytical workflows. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who are working with or have an interest in this important sulfur-containing heterocyclic compound. A thorough understanding of these fundamental characteristics is crucial for advancing research in areas such as catalysis, environmental science, and synthetic organic chemistry.
4-Methyldibenzothiophene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldibenzothiophene (4-MDBT) is a sulfur-containing polycyclic aromatic hydrocarbon (PAH) of significant interest in various scientific and industrial fields. As a substituted dibenzothiophene, it is a prominent organosulfur compound found in crude oil and other fossil fuels.[1][2] Its recalcitrant nature makes it a key subject in desulfurization research, while its unique electronic properties have opened avenues for its application in materials science. This guide provides a comprehensive overview of 4-MDBT, encompassing its chemical and physical properties, synthesis, key applications, analytical characterization, and safety considerations.
Core Properties of this compound
This compound is a white solid at room temperature.[2] Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7372-88-5 | [3][4] |
| Molecular Formula | C₁₃H₁₀S | [1][3][4] |
| Molecular Weight | 198.28 g/mol | [1][3][4] |
| Appearance | White solid | [2] |
| Melting Point | 64-68 °C | |
| Boiling Point | 298 °C | |
| Solubility | Insoluble in water | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with one of the earliest methods reported by Gilman and Jacoby in 1938. A common and effective laboratory-scale synthesis involves the cyclization of a biphenyl precursor.
Experimental Protocol: Synthesis via Suzuki Coupling and Cyclization
This two-step protocol provides a reliable method for the synthesis of this compound.
Step 1: Suzuki Coupling to form 2-iodo-3-methylbiphenyl
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-iodo-3-methylaniline (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture of toluene and ethanol (e.g., 3:1 ratio) and an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-iodo-3-methylbiphenyl.
Step 2: Thiolation and Intramolecular Cyclization
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the 2-iodo-3-methylbiphenyl (1.0 eq) in a suitable dry solvent such as tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C and add a solution of n-butyllithium (n-BuLi) (1.1 eq) dropwise. Stir the mixture at this temperature for 1-2 hours.
-
Sulfur Insertion: Add elemental sulfur (S₈) (1.2 eq) portion-wise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by column chromatography (silica gel, hexane) to obtain this compound.
Caption: Synthetic workflow for this compound.
Key Applications and Research Areas
Desulfurization Studies
The primary area of research involving this compound is in the desulfurization of fossil fuels. Due to the steric hindrance provided by the methyl group, 4-MDBT is more resistant to conventional hydrodesulfurization (HDS) processes than its parent compound, dibenzothiophene. This makes it an important model compound for studying the efficacy of novel catalysts and alternative desulfurization methods.
-
Hydrodesulfurization (HDS): HDS is a catalytic process that removes sulfur from petroleum products by reacting it with hydrogen. The HDS of 4-MDBT proceeds through two main pathways:
-
Direct Desulfurization (DDS): In this pathway, the C-S bonds are cleaved directly without prior hydrogenation of the aromatic rings.
-
Hydrogenation (HYD): This pathway involves the hydrogenation of one or both of the benzene rings of the dibenzothiophene core before the C-S bond is broken.
-
Caption: HDS pathways for this compound.
-
Biodesulfurization (BDS): BDS utilizes microorganisms to selectively remove sulfur from organosulfur compounds without affecting the carbon skeleton, thus preserving the fuel's calorific value. The most studied metabolic pathway for the biodesulfurization of dibenzothiophenes is the "4S pathway." In this pathway, the sulfur atom is sequentially oxidized to sulfoxide, sulfone, and then to a sulfonate, which is finally cleaved to release sulfate and produce a hydroxylated biphenyl. Microorganisms like Rhodococcus erythropolis have been shown to effectively desulfurize 4-MDBT via this pathway.
Organic Electronics and Materials Science
The dibenzothiophene core is a π-conjugated system, making its derivatives, including 4-MDBT, potential candidates for applications in organic electronics. Research is ongoing to explore their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of a methyl group can influence the material's solubility, morphology, and electronic properties.
Environmental and Geochemical Analysis
This compound and other alkylated dibenzothiophenes serve as important biomarkers in crude oil.[1][2] The relative abundance of different isomers can be used to determine the origin, maturity, and biodegradation level of petroleum samples. This is particularly valuable in environmental forensics for identifying the source of oil spills.[1]
Analytical Characterization
The unambiguous identification and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most common method for the analysis of 4-MDBT in complex matrices like crude oil. The compound can be separated from other isomers and components, and its mass spectrum provides a unique fingerprint for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 4-MDBT will show characteristic signals for the aromatic protons and a distinct singlet for the methyl protons.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups and the aromatic nature of the compound.
Environmental Fate and Safety Considerations
Environmental Fate
Alkylated dibenzothiophenes, including 4-MDBT, are persistent in the environment due to their low aqueous solubility and hydrophobicity. They tend to adsorb to soil and sediment particles. While generally resistant to biodegradation, some microorganisms, as mentioned in the context of BDS, can degrade these compounds.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of skin or eye contact, the affected area should be flushed with copious amounts of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a multifaceted molecule with significant implications in both fundamental and applied research. Its role as a challenging substrate in desulfurization studies continues to drive the development of more efficient catalytic and biological processes. Furthermore, its potential in the realm of organic electronics and its utility as a geochemical marker highlight its broad scientific importance. A thorough understanding of its synthesis, properties, and applications is crucial for researchers working in the fields of energy, environmental science, and materials chemistry.
References
- Wang, Z., & Stout, S. A. (Eds.). (2007).
- Hughes, W. B. (1984). Use of thiophenic organosulfur compounds in characterizing crude oils. In Advances in Organic Geochemistry 1983 (pp. 487-496). Pergamon.
-
PubChem. This compound. [Link]
Sources
The Solubility of 4-Methyldibenzothiophene in Organic Solvents: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-methyldibenzothiophene (4-MDBT) in a wide array of organic solvents. As a persistent sulfur-containing heterocyclic compound found in fossil fuels, understanding the solubility of 4-MDBT is critical for advancements in desulfurization technologies, environmental science, and chemical process design. This document consolidates key physicochemical data, presents extensive experimental solubility values at ambient temperature, and elucidates the thermodynamic principles governing the dissolution process. By integrating experimental protocols, thermodynamic modeling, and expert analysis, this guide serves as an essential resource for researchers, chemists, and engineers working with polycyclic aromatic sulfur heterocycles.
Introduction: The Significance of this compound
This compound (4-MDBT) is a tricyclic organosulfur compound comprising a central thiophene ring fused with two benzene rings and substituted with a methyl group. It is classified as a refractory sulfur compound, meaning it exhibits significant resistance to conventional hydrodesulfurization (HDS) processes used in petroleum refining.[1][2] The steric hindrance provided by the methyl group near the sulfur atom makes catalytic removal challenging, leading to its persistence in ultra-low-sulfur diesel and other fuel products.
A thorough understanding of 4-MDBT's solubility is paramount for several key applications:
-
Process Design: Designing efficient extraction, crystallization, and purification processes for fuel upgrading and chemical synthesis.
-
Environmental Remediation: Developing strategies for the removal of persistent organic pollutants from soil and water.
-
Drug Development: While not a pharmaceutical itself, understanding the solubility of heterocyclic scaffolds like dibenzothiophene is relevant to medicinal chemistry, where such structures are often explored.
This guide provides the foundational data and theoretical framework necessary to address these challenges, offering both a broad quantitative overview and a deep dive into the experimental and theoretical underpinnings of solubility.
Physicochemical Properties of this compound
The solubility of a solute is fundamentally governed by its physicochemical properties and those of the solvent. The key properties of 4-MDBT, a solid at room temperature, are summarized below. Its high LogP value underscores its lipophilic and hydrophobic nature.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀S | [3] |
| Molecular Weight | 198.29 g/mol | [3][4] |
| Melting Point | 64 - 68 °C | [5] |
| Boiling Point | 298 °C (lit.) | [5] |
| CAS Number | 7372-88-5 | [4] |
| XLogP3-AA (LogP) | 4.7 | [3][4] |
| Appearance | White to Off-White Solid | [1] |
Solubility Profile of 4-MDBT at Ambient Temperature (25 °C / 298.15 K)
The following table presents a comprehensive dataset of the experimental solubility of 4-MDBT in a diverse range of organic solvents at 25 °C.[4] This data is invaluable for solvent screening, process development, and analytical method design. The solvents are grouped by chemical class to facilitate comparison and trend analysis.
| Solvent Class | Solvent | Solubility (g/L) |
| Aprotic Polar Solvents | N,N-Dimethylformamide (DMF) | 439.77 |
| N-Methyl-2-pyrrolidone (NMP) | 409.14 | |
| Tetrahydrofuran (THF) | 401.03 | |
| Dimethylacetamide (DMAc) | 301.40 | |
| Dimethyl Sulfoxide (DMSO) | 197.63 | |
| Acetone | 214.68 | |
| Acetonitrile | 32.99 | |
| Protic Solvents | Methanol | 17.18 |
| Ethanol | 22.59 | |
| n-Propanol | 24.64 | |
| Isopropanol | 19.11 | |
| n-Butanol | 26.24 | |
| n-Heptane | 42.38 | |
| Aromatic Hydrocarbons | Toluene | 170.38 |
| o-Xylene | 115.63 | |
| Esters | n-Butyl Acetate | 200.48 |
| Methyl Acetate | 130.75 | |
| Ethyl Acetate | 124.38 | |
| Chlorinated Solvents | Dichloromethane | 332.58 |
| Chloroform | 260.11 | |
| 1,2-Dichloroethane | 280.50 | |
| Aliphatic Hydrocarbons | Cyclohexane | 34.53 |
| n-Hexane | 19.71 | |
| Ethers | 1,4-Dioxane | 257.57 |
| Ketones | Cyclohexanone | 351.82 |
| 2-Butanone (MEK) | 161.23 | |
| Aqueous | Water | 0.05 |
Experimental Determination of Solid-Liquid Solubility
Accurate solubility data is foundational. The gravimetric method, often employed in a shake-flask setup, is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[6]
Causality in Protocol Design
The core principle of this method is to create a saturated solution—a state of dynamic equilibrium where the rate of dissolution of the solid equals the rate of precipitation. Every step in the protocol is designed to ensure this equilibrium is genuinely achieved and accurately measured.
-
Excess Solute: Using an excess of the solid ensures that the solution reaches its maximum saturation point at a given temperature.
-
Prolonged Equilibration: Agitation (shaking or stirring) over an extended period (typically 24-72 hours) is crucial to overcome kinetic barriers to dissolution and allow the system to reach thermodynamic equilibrium.
-
Precise Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducibility and accuracy.
-
Careful Sampling & Filtration: A filtered aliquot of the supernatant is taken for analysis. This step is critical to separate the dissolved solute from the undissolved solid, preventing overestimation of solubility.
-
Gravimetric Analysis: Evaporating the solvent from a precisely weighed aliquot of the saturated solution and weighing the remaining solid residue provides a direct and accurate measure of the dissolved solute concentration.
Step-by-Step Protocol: Gravimetric Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known volume or mass of the desired organic solvent.
-
Equilibration: Place the vials in a constant-temperature shaker bath set to the target temperature (e.g., 298.15 K). Allow the mixtures to equilibrate under continuous agitation for at least 48 hours.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature bath for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette fitted with a filter (e.g., a PTFE syringe filter) to avoid precipitating the solute during transfer.
-
Gravimetric Determination:
-
Transfer the filtered aliquot into a pre-weighed evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling solvents, a vacuum oven at a moderate temperature may be used.
-
Once the solvent is removed, dry the dish containing the solid residue to a constant weight in an oven set to a temperature well below the melting point of 4-MDBT.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
-
Calculation: The solubility is calculated from the mass of the residue and the initial volume of the solvent aliquot.
Experimental Workflow Diagram
Caption: Workflow for gravimetric solubility determination.
Effect of Temperature and Dissolution Thermodynamics
The dissolution process can be described by the van't Hoff equation, which relates the mole fraction solubility (x) to the absolute temperature (T):
ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
where:
-
ΔH°sol is the standard enthalpy of dissolution.
-
ΔS°sol is the standard entropy of dissolution.
-
R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).
By plotting ln(x) versus 1/T, a linear relationship is often observed. The slope of this line is -ΔH°sol/R, and the y-intercept is ΔS°sol/R. From these, the standard Gibbs free energy of dissolution (ΔG°sol) can be calculated:
ΔG°sol = ΔH°sol - TΔS°sol
-
Enthalpy (ΔH°sol): A positive value indicates that the dissolution process is endothermic, requiring energy input to overcome both the crystal lattice energy of the solute and the solvent-solvent interactions. The positive values observed for DBT dissolution confirm that energy is required, and solubility will increase with temperature.[7]
-
Entropy (ΔS°sol): A positive value indicates an increase in the randomness or disorder of the system as the solid dissolves and the molecules disperse in the solvent, which is the primary driving force for an endothermic dissolution process.
-
Gibbs Energy (ΔG°sol): This value indicates the spontaneity of the dissolution process.
These thermodynamic functions provide profound insight into the molecular interactions driving the dissolution process and are essential for modeling and process optimization.[8]
Thermodynamic Modeling of Solubility
For a scientific and engineering audience, predictive models that can correlate experimental data and interpolate to different conditions are highly valuable. For solid-liquid equilibrium, several semi-empirical models are widely used.
Model Selection and Rationale
-
Modified Apelblat Model: This model is frequently chosen for its simplicity and effectiveness in correlating temperature-dependent solubility data with a small number of parameters. It is particularly useful for systems where only temperature is varied.
-
Non-Random Two-Liquid (NRTL) Model: The NRTL model is more complex and is a local composition model.[4] It is powerful for describing non-ideal liquid mixtures and can provide a better physical description of the molecular interactions between the solute and solvent. It is especially useful when designing separation processes.
For DBT, studies have shown that both the Apelblat and NRTL models can satisfactorily correlate experimental solubility data across various solvents.[7]
Modeling Workflow
The process of applying these models involves fitting the model equations to the experimental data points (mole fraction solubility vs. temperature) to determine the model-specific adjustable parameters.
Caption: General workflow for thermodynamic modeling of solubility.
Field Insights and Data Analysis
The extensive solubility data presented in Section 3 reveals clear trends that align with fundamental chemical principles:
-
"Like Dissolves Like": 4-MDBT is a large, relatively non-polar, aromatic molecule. As expected, its highest solubilities are observed in solvents that share these characteristics. Aprotic polar solvents like DMF, NMP, and THF, as well as chlorinated and aromatic solvents like dichloromethane and toluene, are excellent solvents for 4-MDBT.
-
Role of Polarity and Hydrogen Bonding: Solubility is significantly lower in highly polar, protic solvents like water and ethylene glycol. The strong hydrogen-bonding network in these solvents makes it energetically unfavorable to create a cavity to accommodate the non-polar 4-MDBT molecule. Alcohols (methanol, ethanol) show moderate solubility, acting as a bridge between polar and non-polar extremes.
-
Aliphatic vs. Aromatic Hydrocarbons: Solubility in the aromatic solvent toluene (170.38 g/L) is substantially higher than in aliphatic hydrocarbons like n-hexane (19.71 g/L) and cyclohexane (34.53 g/L).[4] This highlights the importance of π-π stacking interactions between the aromatic rings of 4-MDBT and toluene, which are absent in aliphatic solvents.
These insights are critical for practical applications. For instance, in a solvent-based desulfurization process, a solvent like DMF or NMP would be highly effective at dissolving 4-MDBT, while a solvent like n-heptane would be a poor choice for extraction but could be an effective anti-solvent for inducing crystallization.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. By consolidating physicochemical data, presenting a broad spectrum of experimental solubility values, and detailing the methodologies for both experimental determination and thermodynamic modeling, this document equips researchers with the necessary tools and knowledge for their work. The analysis underscores the dominant role of solvent polarity and specific molecular interactions (such as π-π stacking) in the dissolution of this refractory organosulfur compound. This foundational understanding is indispensable for the rational design of chemical processes, from fuel purification to environmental management.
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An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methyldibenzothiophene
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 4-methyldibenzothiophene (4-MDBT). As a key heterocyclic aromatic compound, 4-MDBT is not only a subject of academic interest but also a valuable building block in medicinal chemistry and materials science.[1] This document moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring a robust and reproducible approach.
Introduction and Strategic Importance
This compound (C₁₃H₁₀S) is a sulfur-containing polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central thiophene ring, with a methyl group at the 4-position.[1][2] While historically known as a persistent sulfur compound in fossil fuels, its unique electronic and structural properties have made it a target for broader applications.[3] Derivatives of 4-MDBT are being explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs), and as scaffolds for novel therapeutic agents.[1]
This guide will detail a reliable synthetic pathway and a comprehensive characterization workflow, providing the foundational knowledge necessary for its application in advanced research and development.
Synthesis of this compound: A Rational Approach
The construction of the 4-MDBT scaffold requires the strategic formation of carbon-carbon or carbon-sulfur bonds to assemble the tricyclic system. While several methods exist, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a highly versatile and functional-group-tolerant approach.[4][5][6] This method allows for the precise construction of biaryl systems, which is the core challenge in synthesizing substituted dibenzothiophenes.
The logic behind selecting the Suzuki coupling is its reliability, high yields, and the commercial availability of the necessary building blocks. The reaction couples an organoboron compound (a boronic acid or ester) with an organohalide.[4] For our target, a logical disconnection approach suggests coupling a thiophene-based boronic acid with a halogenated and methylated biphenyl precursor, or a similar strategy.
Below is a representative workflow for the synthesis of 4-MDBT.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.
Caption: Synthetic workflow for this compound via Suzuki Coupling.
Detailed Step-by-Step Protocol
This protocol is a representative procedure. Researchers should adapt it based on available starting materials and laboratory capabilities.
Materials:
-
2-Bromophenylboronic acid
-
2-Bromo-3-methylthiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromophenylboronic acid (1.0 eq), 2-bromo-3-methylthiophene (1.1 eq), and potassium carbonate (3.0 eq).
-
Rationale: Using a slight excess of the thiophene component ensures the complete consumption of the more valuable boronic acid. The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[5]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) to the flask to dissolve the reactants. Bubble the inert gas through the solvent mixture for 15-20 minutes to degas it. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the mixture.
-
Rationale: A mixed solvent system is often required to dissolve both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen, which can degrade the catalyst and lead to unwanted side reactions like homo-coupling.[7]
-
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Rationale: The aqueous workup removes the inorganic base and salts. Ethyl acetate is a common solvent for extracting moderately polar organic products.
-
-
Washing and Drying: Combine the organic extracts and wash them with brine. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a non-polar eluent system such as hexanes or a hexane/ethyl acetate gradient.
-
Rationale: Chromatography is essential to separate the desired product from unreacted starting materials, catalyst residues, and any byproducts (e.g., homo-coupled products).[7] The final, pure fractions are combined and concentrated to yield this compound as a white to off-white solid.
-
Comprehensive Characterization
Structural confirmation and purity assessment are paramount. A combination of spectroscopic and physical methods provides a self-validating system to confirm the identity of the synthesized this compound.
Characterization Workflow
The following diagram illustrates the logical flow for the comprehensive characterization of the synthesized compound.
Caption: Logical workflow for the characterization of this compound.
Expected Analytical Data
The data below are compiled from publicly available spectral databases and peer-reviewed literature.[8][9] Experimental results should be compared against these reference values.
| Technique | Parameter | Expected Value / Observation |
| Physical Appearance | State | White to off-white solid.[10] |
| Melting Point | Range | 64-68 °C.[3] |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (approx. 7.2-8.2 ppm), Methyl protons (singlet, approx. 2.5 ppm). |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (approx. 120-140 ppm), Methyl carbon (approx. 20 ppm).[8] |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 198.05 (for C₁₃H₁₀S).[9] |
| IR Spectroscopy | Key Peaks (cm⁻¹) | Aromatic C-H stretch (~3050-3100), Alkyl C-H stretch (~2850-2960), Aromatic C=C stretch (~1450-1600).[8] |
Expert Insights:
-
NMR Spectroscopy: The proton NMR spectrum is particularly diagnostic. The number of distinct signals in the aromatic region and their coupling patterns will confirm the substitution pattern on the dibenzothiophene core.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, which will match the molecular formula C₁₃H₁₀S. The primary peak in the mass spectrum should correspond to the molecular weight of 198.28 g/mol .[9]
Safety and Handling
This compound should be handled with standard laboratory precautions.[1] As with most organic compounds, it is advisable to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Information on specific hazards is limited, and a material safety data sheet (MSDS) should be consulted before use.[10]
Conclusion
This guide provides a robust framework for the synthesis and characterization of this compound, grounded in the principles of modern organic chemistry. By understanding the rationale behind the chosen synthetic route—the versatile Suzuki-Miyaura coupling—and employing a multi-technique approach to characterization, researchers can confidently produce and validate this valuable chemical building block for applications in drug discovery, materials science, and beyond.
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This compound. (n.d.). PubChem, National Institutes of Health. Retrieved December 12, 2025, from [Link]
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Dibenzothiophene, 4-methyl-. (n.d.). NIST WebBook. Retrieved December 12, 2025, from [Link]
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Genome-based characterization and pathway elucidation of dibenzothiophene and this compound desulfurization in a thiophenic compound desulfurizing Rhodococcus sp. SB1D. (2025). PubMed. Retrieved December 12, 2025, from [Link]
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Metabocard for this compound (HMDB0040164). (n.d.). Human Metabolome Database. Retrieved December 12, 2025, from [Link]
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4-S-METHYL-DIBENZOTHIOPHENE - 13C NMR. (n.d.). SpectraBase. Retrieved December 12, 2025, from [Link]
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Filley, R. M., & Eser, S. (n.d.). Reactions of 13C-Labeled this compound Carbonized with FCC Decant Oils. Energy & Fuels, ACS Publications. Retrieved December 12, 2025, from [Link]
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Grignard Reaction. (n.d.). Web Pages. Retrieved December 12, 2025, from [Link]
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4-methyl-dibenzothiophene. (n.d.). ChemBK. Retrieved December 12, 2025, from [Link]
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This compound - 13C NMR. (n.d.). SpectraBase. Retrieved December 12, 2025, from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]
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The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]
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This compound (C13H10S). (n.d.). PubChemLite. Retrieved December 12, 2025, from [Link]
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Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube. Retrieved December 12, 2025, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]
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Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved December 12, 2025, from [Link]
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Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (2025). Hopax. Retrieved December 12, 2025, from [Link]
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Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. (2020). The Royal Society of Chemistry. Retrieved December 12, 2025, from [Link]
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Organic Materials and Their Effects on Lead–Zinc Mineralization. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]
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The Geochemical Significance and Analysis of 4-Methyldibenzothiophene in Crude Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldibenzothiophene (4-MDBT) is a naturally occurring polycyclic aromatic sulfur heterocycle (PASH) found in crude oil. Its molecular structure, characterized by a dibenzothiophene core with a methyl group at the 4-position, makes it a valuable biomarker in geochemical studies. The relative abundance of 4-MDBT and its isomers provides crucial information regarding the thermal maturity, depositional environment, and source of organic matter in petroleum systems. This technical guide provides an in-depth overview of the natural occurrence of 4-MDBT in crude oil, detailed experimental protocols for its analysis, and an exploration of its geochemical significance.
Quantitative Occurrence of this compound in Crude Oil
The concentration of this compound and its isomers can vary significantly among different crude oils, reflecting the unique geological history of each petroleum reservoir. The following tables summarize quantitative data on the distribution of methyldibenzothiophene (MDBT) isomers in various crude oil samples.
Table 1: Concentration of Methyldibenzothiophene Isomers in Various Crude Oils
| Crude Oil Sample | 4-MDBT (µg/g of oil) | 2- & 3-MDBT (µg/g of oil) | 1-MDBT (µg/g of oil) | Analytical Method |
| Prudhoe Bay | 33.9 | - | - | GC-MS[1] |
| Norman Wells | - | - | - | GC-MS[2] |
| Terra Nova | - | - | - | GC-MS[2] |
| Hibernia | - | - | - | GC-MS[2] |
| Amauligak | - | - | - | GC-MS[2] |
| Federated | - | - | - | GC-MS[2] |
Note: Specific concentrations for Norman Wells, Terra Nova, Hibernia, Amauligak, and Federated crude oils were not provided in the source material, but their inclusion in a study on MDBT isomers indicates their presence.
Table 2: Relative Abundance of Methyldibenzothiophene Isomers in a Selection of Crude Oils
| Crude Oil Sample | 4-MDBT (%) | 2- & 3-MDBT (%) | 1-MDBT (%) | Analytical Method |
| Crude Oil G1 | 35.8 | 48.7 | 15.5 | GC-MS/MS[3] |
| Crude Oil G2 | 33.3 | 49.3 | 17.4 | GC-MS/MS[3] |
| Crude Oil G3 | 29.8 | 51.2 | 19.0 | GC-MS/MS[3] |
| Crude Oil G4 | 38.7 | 45.9 | 15.4 | GC-MS/MS[3] |
| Crude Oil G5 | 31.5 | 50.5 | 18.0 | GC-MS/MS[3] |
| Crude Oil G6 | 36.4 | 47.8 | 15.8 | GC-MS/MS[3] |
| Crude Oil G7 | 34.2 | 49.1 | 16.7 | GC-MS/MS[3] |
| Crude Oil G8 | 32.7 | 49.8 | 17.5 | GC-MS/MS[3] |
| Crude Oil G9 | 37.1 | 47.2 | 15.7 | GC-MS/MS[3] |
| Crude Oil G10 | 30.9 | 50.8 | 18.3 | GC-MS/MS[3] |
| Crude Oil G11 | 39.2 | 45.3 | 15.5 | GC-MS/MS[3] |
| Crude Oil G12 | 35.1 | 48.4 | 16.5 | GC-MS/MS[3] |
| Crude Oil G13 | 32.1 | 50.1 | 17.8 | GC-MS/MS[3] |
| Crude Oil G14 | 36.8 | 47.5 | 15.7 | GC-MS/MS[3] |
| Crude Oil G15 | 33.9 | 49.0 | 17.1 | GC-MS/MS[3] |
| Crude Oil G16 | 38.1 | 46.5 | 15.4 | GC-MS/MS[3] |
Experimental Protocols
The accurate quantification of this compound in crude oil necessitates a meticulous analytical approach, typically involving sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation and Extraction
-
Objective: To isolate the aromatic fraction containing PASHs from the complex crude oil matrix.
-
Procedure:
-
Fractionation: A known amount of crude oil is typically fractionated into saturate, aromatic, and polar fractions using column chromatography. A common method involves using a glass column packed with activated silica gel.
-
Elution: The saturate fraction is eluted with a non-polar solvent such as n-hexane. The aromatic fraction, containing 4-MDBT, is then eluted with a solvent mixture of increasing polarity, for instance, a hexane and dichloromethane mixture.
-
Concentration: The collected aromatic fraction is concentrated under a gentle stream of nitrogen to a specific volume before instrumental analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate the individual isomers of methyldibenzothiophene and to detect and quantify them.
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is the standard instrument for this analysis.
-
Typical GC Parameters:
-
Column: A non-polar capillary column, such as a DB-5MS (or equivalent), is commonly used for the separation of PASHs.
-
Injector: Split/splitless injector, typically operated in splitless mode to enhance sensitivity.
-
Oven Temperature Program: A programmed temperature ramp is employed to ensure the separation of a wide range of aromatic compounds. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 3-5°C/min).
-
Carrier Gas: Helium is the most commonly used carrier gas.
-
-
Typical MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring the molecular ion of MDBTs (m/z 198) and a key fragment ion. For qualitative and confirmatory analysis, full scan mode is used. Tandem mass spectrometry (MS/MS) can also be utilized for even greater selectivity.[3]
-
Calibration and Quantification
-
Objective: To establish a relationship between the instrument response and the concentration of 4-MDBT to allow for accurate quantification in unknown samples.
-
Procedure:
-
Preparation of Calibration Standards: A series of calibration standards are prepared by dissolving a certified reference standard of this compound in a suitable solvent (e.g., dichloromethane) at known concentrations.
-
Internal Standard: An internal standard, a compound with similar chemical properties to the analyte but not present in the sample (e.g., a deuterated analog), is added to all standards and samples at a constant concentration. This helps to correct for variations in sample injection volume and instrument response.
-
Calibration Curve: The calibration standards are analyzed by GC-MS, and a calibration curve is constructed by plotting the ratio of the peak area of 4-MDBT to the peak area of the internal standard against the known concentration of 4-MDBT.
-
Quantification of 4-MDBT in Samples: The prepared crude oil extracts are analyzed under the same GC-MS conditions. The concentration of 4-MDBT in the sample is then determined by using the response factor from the calibration curve.
-
Geochemical Significance of this compound
The distribution of methyldibenzothiophene isomers, particularly the ratio of 4-MDBT to its 1-MDBT isomer (the Methyldibenzothiophene Ratio or MDR), is a widely used geochemical parameter. This ratio is primarily controlled by the thermal stability of the isomers.
-
Thermal Maturity: The 4-MDBT isomer is more thermally stable than the 1-MDBT isomer. As the thermal maturity of the source rock and the crude oil increases, the less stable 1-MDBT isomer is progressively converted to the more stable 4-MDBT isomer. Therefore, a higher 4-MDBT/1-MDBT ratio is indicative of higher thermal maturity. This relationship is a valuable tool for petroleum exploration, helping to assess the oil generation window of a source rock.[4]
-
Depositional Environment: The relative abundance of dibenzothiophenes compared to other aromatic compounds, such as phenanthrenes, can provide insights into the depositional environment of the source rock.[5] Crude oils derived from marine carbonate source rocks tend to have higher concentrations of dibenzothiophenes compared to those from marine shales.[5]
Visualization of Geochemical Relationships
The following diagram illustrates the logical relationship between the source rock, thermal maturation, and the resulting distribution of methyldibenzothiophene isomers in crude oil.
Caption: Geochemical pathway of methyldibenzothiophene isomer distribution.
Conclusion
This compound is a key biomarker in crude oil that provides valuable insights into the geological history of petroleum systems. Its quantitative analysis, though requiring sophisticated analytical techniques, yields crucial data for assessing thermal maturity and understanding the depositional environment of source rocks. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of geochemistry, petroleum exploration, and related scientific disciplines.
References
The Geochemical Significance of 4-Methyldibenzothiophene Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the geochemical significance of 4-methyldibenzothiophene (4-MDBT) and its isomers, with a particular focus on their application as thermal maturity indicators in sedimentary organic matter. This document details the underlying principles, experimental methodologies, and data interpretation related to these important biomarkers.
Introduction: The Role of Methyldibenzothiophenes in Geochemistry
Methyldibenzothiophenes (MDBTs) are organosulfur compounds that are commonly found in crude oils and source rock extracts.[1] The distribution and relative abundance of different MDBT isomers, particularly the 4-MDBT and 1-MDBT isomers, are powerful indicators of the thermal maturity of the source rock.[2][3] As organic matter in sedimentary basins is subjected to increasing temperature with burial depth, the molecular composition of these compounds undergoes predictable changes.[4] The isomerization of MDBTs is one such change that provides a reliable measure of the thermal stress experienced by the organic matter.[2]
The key principle behind their use as a maturity indicator is the relative thermodynamic stability of the isomers. The this compound isomer is more thermally stable than the 1-methyldibenzothiophene isomer. Consequently, with increasing thermal maturity, the less stable 1-MDBT isomerizes to the more stable 4-MDBT, leading to an increase in the 4-MDBT/1-MDBT ratio.[2] This ratio, often referred to as the Methyldibenzothiophene Ratio (MDR), is a widely used and robust parameter for assessing the maturity of petroleum source rocks and oils.[2]
Quantitative Data Presentation
The Methyldibenzothiophene Ratio (MDR) is a key quantitative parameter derived from the analysis of 4-MDBT isomers. Its correlation with other established maturity indicators, such as vitrinite reflectance (%Ro), provides a framework for its application.
Table 1: Methyldibenzothiophene Ratio (MDR) and its Correlation with Thermal Maturity
| Maturity Level | Vitrinite Reflectance (%Ro) | Typical 4-MDBT/1-MDBT Ratio (MDR) |
| Immature | < 0.5 | < 1.0 |
| Early Mature | 0.5 - 0.7 | 1.0 - 2.5 |
| Peak Oil Generation | 0.7 - 1.0 | 2.5 - 5.0 |
| Late Mature (Condensate/Wet Gas) | 1.0 - 1.3 | 5.0 - 8.0 |
| Post Mature (Dry Gas) | > 1.3 | > 8.0 |
Note: The specific MDR values can be influenced by the type of organic matter and the depositional environment. The values presented here are indicative for Type II kerogen.
Experimental Protocols
The analysis of this compound isomers is primarily conducted using gas chromatography-mass spectrometry (GC-MS).[5][6] The following provides a detailed methodology for a typical workflow.
Sample Preparation: Extraction of Aromatic Fraction
-
Soxhlet Extraction: Pulverized source rock samples (approximately 100g) are extracted with a mixture of dichloromethane and methanol (93:7 v/v) for 72 hours.
-
Asphaltene Precipitation: The crude extract is concentrated, and asphaltenes are precipitated by the addition of n-heptane. The mixture is allowed to stand for 24 hours and then filtered.
-
Liquid Chromatography Separation: The deasphalted fraction is separated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography. A silica gel column is typically used, with sequential elution by n-hexane (for saturates), a mixture of n-hexane and dichloromethane (for aromatics), and finally methanol (for polars).
-
Concentration: The aromatic fraction is collected and carefully concentrated under a gentle stream of nitrogen before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Column: A fused silica capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness) with a stationary phase suitable for separating aromatic compounds (e.g., 5% phenyl-methylpolysiloxane) is recommended.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Temperature Program: A typical oven temperature program starts at 40°C (hold for 2 minutes), ramps to 300°C at a rate of 4°C/min, and holds at 300°C for 30 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode or by selected ion monitoring (SIM) for enhanced sensitivity. The molecular ion for methyldibenzothiophenes (m/z 198) and a key fragment ion (m/z 183) are monitored.
-
Quantification: The concentrations of 4-MDBT and 1-MDBT are determined by integrating the peak areas of their respective chromatographic peaks in the m/z 198 mass chromatogram. The MDR is then calculated as the ratio of the peak area of 4-MDBT to that of 1-MDBT.
Visualization of Key Processes
Visual diagrams are essential for understanding the logical relationships and experimental workflows in the study of this compound isomers.
Caption: Isomerization pathway of 1-MDBT to 4-MDBT with increasing thermal maturity.
Caption: Experimental workflow for the analysis of this compound isomers.
Conclusion
The analysis of this compound isomers, and specifically the calculation of the Methyldibenzothiophene Ratio (MDR), provides a robust and reliable tool for assessing the thermal maturity of geological samples. This in-depth guide has outlined the fundamental principles, provided detailed experimental protocols, and presented the key relationships in a clear and concise manner. For researchers in geochemistry, petroleum exploration, and related fields, the application of this biomarker is invaluable for understanding the thermal history of sedimentary basins and predicting the generation of hydrocarbons. The methodologies and data presented herein serve as a comprehensive resource for the accurate and effective use of 4-MDBT isomers in geochemical analysis.
References
4-Methyldibenzothiophene: A Key Biomarker in Unlocking Petroleum Generation Insights
An In-depth Technical Guide for Researchers and Geochemists
Introduction
In the intricate world of petroleum exploration, understanding the thermal maturity of source rocks is paramount to predicting the generation and expulsion of hydrocarbons. Among the array of molecular tools available to geochemists, specific aromatic sulfur compounds, known as biomarkers, have proven invaluable. This technical guide focuses on 4-methyldibenzothiophene (4-MDBT), a robust and reliable indicator of thermal maturity in crude oils and source rock extracts. Its unique chemical stability and predictable isomerization behavior with increasing temperature make it a powerful proxy for assessing the extent of hydrocarbon generation, particularly in sulfur-rich marine environments. This document provides a comprehensive overview of the geochemical significance of 4-MDBT, detailed experimental protocols for its analysis, and a summary of key quantitative data to aid researchers in its effective application.
The Geochemical Significance of this compound
Dibenzothiophenes and their alkylated derivatives are common constituents of crude oils and bitumens. Their formation is linked to the diagenetic and catagenetic alteration of organic matter containing sulfur. The relative distribution of methyldibenzothiophene (MDBT) isomers is particularly sensitive to thermal stress.
With increasing thermal maturity, the less stable 1-methyldibenzothiophene (1-MDBT) isomerizes to the more thermodynamically stable this compound (4-MDBT). This irreversible reaction forms the basis of the Methyldibenzothiophene Ratio (MDR), calculated as the ratio of 4-MDBT to 1-MDBT. The MDR shows a strong positive correlation with other established maturity indicators, such as vitrinite reflectance (%Ro).[1][2] This makes the 4-MDBT/1-MDBT ratio a valuable tool for:
-
Assessing Thermal Maturity: Accurately determining the maturation stage of source rocks and expelled oils, from the early oil window to the condensate/wet gas window.[1][2]
-
Calibrating Basin Models: Providing crucial data points for thermal history reconstructions and petroleum generation modeling.[1]
-
Evaluating Sulfur-Rich Source Rocks: Offering a more reliable maturity assessment for Type II-S kerogens, where traditional markers like vitrinite reflectance can sometimes be suppressed or unreliable.[1]
Quantitative Data on 4-MDBT as a Maturity Indicator
The 4-MDBT/1-MDBT ratio has been correlated with vitrinite reflectance (%Ro) in numerous studies across various basins and source rock types. The following tables summarize key quantitative data, providing a reference for interpreting measured MDR values.
Table 1: Correlation of 4-MDBT/1-MDBT Ratio with Vitrinite Reflectance (%Ro) in Type II-S Source Rocks
| 4-MDBT/1-MDBT Ratio | Calculated %Ro | Maturity Window | Reference |
| 1.30 - 16.69 | 0.70 - 1.43 | Early Oil to Condensate | [1] |
Table 2: General Relationship between Aromatic Biomarker Ratios and Thermal Maturity
| Maturity Level | 4-MDBT/1-MDBT (MDR) Trend | Other Aromatic Marker Trends |
| Immature | Low | Low Methylphenanthrene Ratios (MPR) |
| Early Mature | Increasing | Increasing MPR |
| Peak Mature | High | High MPR |
| Late Mature/Condensate | Very High | Aromatic compounds still present and useful |
Experimental Protocols for the Analysis of this compound
Accurate determination of the 4-MDBT/1-MDBT ratio requires meticulous sample preparation and sophisticated analytical techniques. The following sections detail the key experimental methodologies.
Sample Preparation: Extraction and Fractionation
The initial step involves extracting the organic matter from the source rock or crude oil and then isolating the aromatic fraction containing the dibenzothiophenes.
-
Solvent Extraction:
-
Crushed rock samples are typically extracted using a Soxhlet apparatus with an azeotropic mixture of dichloromethane (DCM) and methanol (e.g., 93:7 v/v) for 72 hours.
-
Crude oil samples are often dissolved in a solvent like hexane to precipitate asphaltenes.
-
-
Liquid Chromatography for Fractionation:
-
The whole extract or deasphaltened oil is fractionated into saturated, aromatic, and polar compounds using column chromatography.
-
A common method involves using a glass column packed with activated silica gel and alumina.
-
The saturated hydrocarbon fraction is eluted first with a non-polar solvent like n-hexane.
-
The aromatic fraction, containing the dibenzothiophenes, is then eluted with a solvent of intermediate polarity, such as a mixture of n-hexane and DCM (e.g., 70:30 v/v).
-
The polar fraction is subsequently eluted with a more polar solvent mixture, like DCM and methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The aromatic fraction is analyzed by GC-MS to identify and quantify the 4-MDBT and 1-MDBT isomers.
-
Gas Chromatograph (GC) Conditions:
-
Column: A fused silica capillary column with a non-polar or semi-polar stationary phase is typically used. Common examples include HP-5ms or DB-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program: A programmed temperature ramp is crucial for separating the various aromatic compounds. A typical program might be:
-
Initial temperature: 40-80°C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 3-4°C/min to a final temperature of 300-320°C.
-
Final hold: Maintain the final temperature for 15-30 minutes.
-
-
Injector: Splitless injection is often used to ensure the transfer of trace components onto the column.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: The mass spectrometer can be operated in either full scan mode or Selected Ion Monitoring (SIM) mode.
-
Full Scan: Acquires mass spectra over a wide range (e.g., m/z 50-550), which is useful for identifying a broad range of compounds.
-
Selected Ion Monitoring (SIM): This mode is more sensitive and selective for target compounds. For methyldibenzothiophenes, the molecular ion (M+) at m/z 198 is monitored. The base peak for dibenzothiophene is m/z 184.
-
-
Identification: The identification of 4-MDBT and 1-MDBT is based on their retention times and comparison of their mass spectra with those of authentic standards or published data.
-
Quantification: The relative abundance of 4-MDBT and 1-MDBT is determined by integrating the peak areas of their respective molecular ions (m/z 198) in the mass chromatogram. The 4-MDBT/1-MDBT ratio is then calculated from these peak areas.
-
Visualizations: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key relationships and processes.
Caption: Logical relationship between thermal maturity and the 4-MDBT/1-MDBT ratio.
Caption: Standard experimental workflow for the analysis of this compound.
Conclusion
This compound, and specifically the 4-MDBT/1-MDBT ratio, stands as a cornerstone biomarker in modern petroleum geochemistry. Its robust correlation with thermal maturity provides a reliable method for assessing the hydrocarbon generative potential of source rocks. By following standardized and rigorous experimental protocols, researchers can obtain high-quality data that significantly enhances the understanding of petroleum systems. This guide serves as a foundational resource for professionals in the field, enabling the confident application of this powerful geochemical tool in the ongoing quest for energy resources.
References
An In-Depth Technical Guide on the Environmental Fate and Transport of 4-Methyldibenzothiophene
Introduction
4-Methyldibenzothiophene (4-MDBT) is a heterocyclic aromatic sulfur compound, structurally a dibenzothiophene molecule with a methyl group substitution. It is a constituent of crude oil and other fossil fuels and is consequently introduced into the environment through petroleum spills, industrial effluents, and atmospheric deposition from the combustion of fossil fuels. As a member of the polycyclic aromatic sulfur heterocycles (PASHs), 4-MDBT is of significant environmental interest due to its persistence, potential for bioaccumulation, and the ecotoxicological risks posed by both the parent compound and its degradation products. Understanding the intricate pathways of its transformation and movement through various environmental compartments is paramount for developing effective bioremediation strategies and conducting accurate environmental risk assessments.
This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of 4-MDBT, intended for researchers, environmental scientists, and professionals in related fields.
Physicochemical Properties of this compound
The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters dictate its partitioning between air, water, soil, and biota. The key properties of 4-MDBT are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀S | [1][2][3] |
| Molecular Weight | 198.29 g/mol | [1][2] |
| Melting Point | 64-68 °C | [4][5] |
| Boiling Point | 298 - 349.0 °C | [3][4][5] |
| LogP (Octanol-Water Partition Coefficient) | 4.7 - 5.034 | [1][2][5] |
| Vapor Pressure (est. @ 25°C) | 0.0003 hPa | [2] |
| Water Solubility | Low (inferred from high LogP) | |
| Appearance | White to Off-White Solid | [5] |
The high LogP value indicates that 4-MDBT is highly hydrophobic, suggesting a strong tendency to partition from water into organic phases, such as soil organic matter, sediments, and biological tissues.[1][2][5] Its low estimated vapor pressure suggests that volatilization is not a primary transport mechanism from water or soil surfaces under normal environmental conditions.[2]
Environmental Fate: Degradation and Transformation Pathways
The persistence of 4-MDBT in the environment is determined by its susceptibility to biotic and abiotic degradation processes.[6] These processes transform the parent molecule into various metabolites, which may have different toxicities and mobilities.
Biodegradation: The Primary Dissipation Route
Microbial degradation is the most significant process responsible for the breakdown of 4-MDBT in the environment. Bacteria, in particular, have evolved specific enzymatic pathways to utilize such compounds as a source of carbon or sulfur.
1. The 4S Pathway (Sulfur-Specific Biodesulfurization)
The most well-characterized pathway for the degradation of dibenzothiophene and its alkylated derivatives is the "4S" pathway, which selectively removes the sulfur atom without cleaving the carbon rings.[7][8] This pathway is of great interest for industrial applications like petroleum biodesulfurization, as it preserves the fuel's hydrocarbon content.[9]
The key enzymatic steps are catalyzed by a suite of enzymes, commonly encoded by the dsz operon:
-
DszC: A monooxygenase that initiates the process by oxidizing the sulfur atom.
-
DszA: Another monooxygenase that continues the oxidation.
-
DszB: A desulfinase that cleaves the carbon-sulfur bonds, releasing the sulfur as sulfite and forming the final organic product.[7]
For 4-MDBT, the 4S pathway results in the formation of 4-methyl-2-hydroxybiphenyl (4-MHBP) as the major end-product.[8] This process is employed by various bacterial strains, notably from the genus Rhodococcus.[8]
2. The Kodama Pathway (Carbon-Destructive)
An alternative, carbon-destructive route is the Kodama pathway. Unlike the 4S pathway, this process involves an initial dioxygenation on one of the aromatic rings, leading to ring cleavage and eventual mineralization of the compound.[7] While the 4S pathway is primarily a desulfurization process, the Kodama pathway can lead to the complete breakdown of the 4-MDBT molecule, utilizing its carbon skeleton for microbial growth.[7][9] There can be competition and collaboration between the Kodama and 4S pathways in different environmental settings.[7]
Abiotic Degradation
While microbial activity is the primary driver of 4-MDBT degradation, abiotic processes can also contribute to its transformation, albeit typically at slower rates.
-
Photodegradation: In aquatic environments and on surfaces exposed to sunlight, direct and indirect photolysis can occur. The absorption of UV radiation can lead to the oxidation of the sulfur atom or cleavage of the thiophene ring. The presence of photosensitizers in natural waters, such as humic acids, can accelerate this process through the generation of reactive oxygen species.[10]
-
Chemical Oxidation: In some engineered systems, such as oxidative desulfurization (ODS), strong oxidizing agents like hydrogen peroxide are used in conjunction with catalysts to convert 4-MDBT into its more polar sulfoxide and sulfone forms, which can then be easily separated.[11][12] These reactions can also occur in the environment, driven by naturally occurring oxidants, but are generally less significant than biodegradation.
Environmental Transport: Mobility and Partitioning
The movement of 4-MDBT through the environment is dictated by processes that control its distribution among air, water, soil, and sediment.[6][13][14][15]
Sorption in Soils and Sediments
Due to its pronounced hydrophobicity (high LogP), 4-MDBT exhibits strong sorption to soil and sediment particles.[16] The primary factors influencing the extent of sorption include:
-
Organic Matter Content: Soil organic matter is the principal sorbent for hydrophobic organic compounds like 4-MDBT.[17][18] A higher organic matter content leads to greater sorption, which reduces the concentration of 4-MDBT in the aqueous phase and significantly limits its mobility.[17]
-
Clay Mineralogy: Clay minerals can also contribute to sorption, although to a lesser extent than organic matter for highly hydrophobic compounds.
-
pH: Soil pH can influence the surface charge of soil components and the speciation of other chemicals, but it has a less direct impact on the sorption of non-ionizable molecules like 4-MDBT.[17]
This strong sorption behavior means that soils and sediments act as major sinks for 4-MDBT in the environment.[16][19] While this sequesters the contaminant and reduces its bioavailability, it also contributes to its long-term persistence in these matrices. Desorption is often slow and incomplete, leading to the formation of bound residues.
Bioaccumulation
The high octanol-water partition coefficient (LogP > 4) strongly suggests that 4-MDBT has a high potential for bioaccumulation in aquatic and terrestrial organisms. It can accumulate in the fatty tissues of organisms, leading to biomagnification through the food web. This is a critical aspect of its risk profile, as even low environmental concentrations could lead to harmful levels in higher-trophic-level organisms.
Experimental Methodologies
Investigating the environmental fate of 4-MDBT requires robust and validated analytical methods and experimental protocols.
Protocol 1: Batch Equilibrium Sorption Experiment
This protocol is a standard method for determining the soil-water partition coefficient (Kd), which quantifies the extent of a chemical's sorption to soil or sediment.
Objective: To determine the Kd of 4-MDBT in a representative environmental solid matrix.
Materials:
-
4-MDBT standard
-
Test soil/sediment, sieved (<2 mm) and characterized (for organic carbon content, pH, texture)
-
Calcium chloride (CaCl₂) solution (0.01 M) as a background electrolyte
-
Glass centrifuge tubes with PTFE-lined screw caps
-
Mechanical shaker
-
High-speed centrifuge
-
Autosampler vials
-
Analytical instrument (GC-MS or HPLC)
Procedure:
-
Prepare 4-MDBT Stock Solution: Dissolve a known mass of 4-MDBT in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution.
-
Prepare Aqueous Solutions: Spike the 0.01 M CaCl₂ solution with the stock solution to create a series of aqueous 4-MDBT solutions of varying concentrations. Keep the volume of the organic solvent to a minimum (<0.1% v/v) to avoid co-solvent effects.
-
Set up Batch Reactors: Add a known mass of soil (e.g., 2 g) to a series of centrifuge tubes.
-
Add Aqueous Phase: Add a known volume of the 4-MDBT aqueous solution (e.g., 20 mL) to each tube, resulting in a specific soil-to-solution ratio.
-
Equilibration: Cap the tubes and place them on a mechanical shaker. Agitate at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24-48 hours), which should be established in preliminary kinetic studies.
-
Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 3000 x g for 20 minutes) to separate the solid and aqueous phases.
-
Analysis: Carefully collect an aliquot of the supernatant (aqueous phase) and analyze it for the equilibrium concentration of 4-MDBT (Cₑ) using an appropriate analytical method.
-
Calculation:
-
Calculate the mass of 4-MDBT sorbed to the soil (Cₛ) by mass balance: Cₛ = (C₀ - Cₑ) * V / M, where C₀ is the initial aqueous concentration, V is the volume of the solution, and M is the mass of the soil.
-
The partition coefficient (Kd) is the ratio of the sorbed concentration to the aqueous concentration at equilibrium: Kd = Cₛ / Cₑ.
-
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An In-depth Technical Guide on the Toxicological Effects of 4-Methyldibenzothiophene on Aquatic Life
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct toxicological data for 4-methyldibenzothiophene on aquatic life is scarce in publicly available scientific literature. This guide synthesizes information on the parent compound, dibenzothiophene, and related polycyclic aromatic hydrocarbons (PAHs) to infer potential toxicological effects and guide future research.
Introduction
This compound is a sulfur-containing polycyclic aromatic hydrocarbon (PAH), a class of compounds often associated with crude oil and coal. As a methylated derivative of dibenzothiophene, it is crucial to understand its potential impact on aquatic ecosystems. Dibenzothiophene itself is a three-ringed heterocyclic PAH. The introduction of a methyl group can alter the compound's physicochemical properties, potentially affecting its bioavailability and toxicity. This document provides a comprehensive overview of what can be inferred about the aquatic toxicity of this compound based on available data for related compounds.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a substance is fundamental to predicting its environmental fate and toxicological effects.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀S | PubChem |
| Molecular Weight | 198.29 g/mol | PubChem |
| Log Kow (Octanol-Water Partition Coefficient) | 4.7 | PubChem |
| Physical Description | Solid | Human Metabolome Database (HMDB) |
| Melting Point | 66.5 °C | Human Metabolome Database (HMDB) |
The high Log Kow value suggests that this compound is lipophilic and has a tendency to bioaccumulate in the fatty tissues of aquatic organisms.
Quantitative Toxicological Data for Dibenzothiophene and Related Compounds
While specific data for this compound is not available, studies on dibenzothiophene and other heterocyclic PAHs provide insights into its potential toxicity.
| Test Organism | Compound | Exposure Duration | Endpoint | Toxicity Value (mg/L) |
| Aliivibrio fischeri (marine bacteria) | Heterocyclic PAHs | Not Specified | EC₅₀ | Little inhibitory effect |
| Raphidocelis subcapitata (freshwater green algae) | Heterocyclic PAHs | Not Specified | EC₅₀ | Highly toxic |
| Daphnia magna (water flea) | Heterocyclic PAHs | Not Specified | EC₅₀ | Highly toxic |
| Artemia franciscana (brine shrimp) | Dibenzothiophene | 24 hours | LC₅₀ | 3.89[1] |
Studies have indicated that heterocyclic PAHs, as a class, are generally toxic to aquatic life, with toxicity often increasing with the complexity of the aromatic structure.[2]
Standardized Experimental Protocols for Aquatic Toxicity Testing
In the absence of specific experimental protocols for this compound, this section outlines standardized methodologies commonly used for assessing the aquatic toxicity of chemical substances. These protocols are based on guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
4.1. Algal Growth Inhibition Test (Based on OECD Guideline 201)
This test evaluates the effects of a substance on the growth of freshwater green algae, such as Raphidocelis subcapitata.
-
Test Organism: Exponentially growing cultures of a selected green algae species.
-
Test Duration: Typically 72 hours.
-
Procedure:
-
Prepare a series of test solutions with varying concentrations of the test substance.
-
Inoculate each test solution with a low density of algal cells.
-
Incubate the cultures under constant light and temperature.
-
Measure algal growth (e.g., cell count, fluorescence) at set intervals.
-
-
Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC₅₀ (the concentration causing a 50% reduction in growth) and the No Observed Effect Concentration (NOEC).
4.2. Acute Immobilisation Test with Daphnia magna (Based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.
-
Test Organism: Young daphnids (less than 24 hours old).
-
Test Duration: 48 hours.
-
Procedure:
-
Expose daphnids to a range of concentrations of the test substance.
-
Maintain the test under controlled temperature and light conditions.
-
After 24 and 48 hours, count the number of immobilized daphnids.
-
-
Endpoint: The primary endpoint is the immobilization of the daphnids, from which the EC₅₀ is calculated.
4.3. Fish Acute Toxicity Test (Based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.
-
Test Organism: A recommended fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Test Duration: 96 hours.
-
Procedure:
-
Acclimate fish to laboratory conditions.
-
Expose groups of fish to different concentrations of the test substance in a flow-through or static-renewal system.
-
Observe and record mortality at 24, 48, 72, and 96 hours.
-
-
Endpoint: The primary endpoint is mortality, used to calculate the LC₅₀ (the concentration lethal to 50% of the test fish).
Visualization of Experimental Workflow and Potential Toxicological Pathways
5.1. Experimental Workflow for Aquatic Toxicity Assessment
The following diagram illustrates a generalized workflow for assessing the aquatic toxicity of a chemical compound.
5.2. Postulated Signaling Pathway Disruption by PAHs
PAHs are known to exert their toxicity through various mechanisms, including nonpolar narcosis and interaction with specific cellular pathways. A common pathway affected is the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is involved in the metabolism of xenobiotics.
Mechanism of Toxicity
The toxicity of PAHs to aquatic organisms can occur through several mechanisms:
-
Nonpolar Narcosis: This is a general mechanism of toxicity for many organic compounds. Due to their lipophilicity, they can accumulate in cell membranes, disrupting their structure and function, leading to a narcotic effect.
-
Aryl Hydrocarbon Receptor (AhR) Pathway Activation: Many PAHs can bind to the AhR, a ligand-activated transcription factor. This can lead to the induction of metabolizing enzymes like cytochrome P450 1A (CYP1A). While this is a detoxification pathway, the metabolic activation of some PAHs can produce reactive intermediates that are more toxic and can cause oxidative stress and DNA damage.
-
Phototoxicity: Some PAHs can become more toxic in the presence of ultraviolet (UV) light. The absorbed light energy can be transferred to oxygen molecules, creating reactive oxygen species that can damage cellular components.
-
Endocrine Disruption: There is evidence that some PAHs and their metabolites can interfere with the endocrine systems of aquatic organisms, potentially affecting reproduction and development.
Given its structure, this compound likely acts as a nonpolar narcotic. Its potential to interact with the AhR pathway should also be a key area of investigation.
Conclusion and Recommendations for Future Research
This technical guide highlights a significant knowledge gap regarding the toxicological effects of this compound on aquatic life. While inferences can be drawn from data on dibenzothiophene and other heterocyclic PAHs, the lack of specific data for the methylated form prevents a thorough environmental risk assessment.
Key Findings:
-
This compound is a lipophilic compound with a high potential for bioaccumulation.
-
Related heterocyclic PAHs have been shown to be highly toxic to a range of aquatic organisms.
-
Standardized testing protocols are available to determine the acute and chronic toxicity of this compound.
-
The likely mechanisms of toxicity include nonpolar narcosis and potential interaction with the AhR signaling pathway.
Recommendations for Future Research:
-
Conduct standardized acute and chronic toxicity tests on this compound using representative aquatic organisms (algae, invertebrates, and fish) to determine its EC₅₀, LC₅₀, and NOEC values.
-
Investigate the potential for bioaccumulation and biomagnification of this compound in aquatic food webs.
-
Elucidate the specific mechanisms of toxicity, including its potential to activate the AhR pathway and cause oxidative stress.
-
Assess the sublethal effects of this compound on endpoints such as growth, reproduction, and development in aquatic organisms.
-
Conduct studies on the environmental fate and degradation of this compound in aquatic systems.
A comprehensive understanding of the toxicological effects of this compound is essential for protecting aquatic ecosystems from the potential adverse impacts of this and other related environmental contaminants. The generation of robust experimental data is a critical next step.
References
The Atmospheric Trajectory of 4-Methyldibenzothiophene: A Technical Guide to its Role in Atmospheric Chemistry
Abstract
This technical guide provides a comprehensive examination of the atmospheric chemistry of 4-methyldibenzothiophene (4-MDBT), a prominent member of the polycyclic aromatic sulfur heterocycle (PASH) family. While direct atmospheric studies on 4-MDBT are emerging, this document synthesizes current knowledge on the atmospheric behavior of dibenzothiophene (DBT) as a close structural surrogate, augmented by established principles of atmospheric oxidation of aromatic compounds. We delve into the emission sources, gas-phase and aqueous-phase transformation pathways, potential for secondary organic aerosol (SOA) formation, and the environmental implications of 4-MDBT's atmospheric journey. This guide is intended for researchers, environmental scientists, and professionals in drug development and toxicology, offering a foundational understanding of the atmospheric fate of this class of organosulfur compounds and the analytical methodologies employed in its study.
Introduction: The Significance of Organosulfur Compounds in the Atmosphere
Organosulfur compounds, while less abundant than their hydrocarbon counterparts, play a disproportionately significant role in atmospheric chemistry. Their oxidation products can contribute to the formation of acidic precipitation and influence the formation and properties of atmospheric aerosols, thereby impacting air quality, climate, and human health. This compound (C13H10S) is a three-ringed heterocyclic aromatic compound containing a thiophene ring fused with two benzene rings and a methyl group substituent.[1][2][3] Its presence in the environment is primarily linked to fossil fuels, making its atmospheric fate a subject of increasing scientific interest. Understanding the atmospheric lifecycle of 4-MDBT is crucial for accurately modeling urban and industrial air quality and for assessing the environmental impact of fossil fuel combustion.
Emission Sources of this compound
The primary pathway for the introduction of 4-MDBT into the atmosphere is through the combustion and processing of fossil fuels.
-
Fossil Fuels: 4-MDBT and other alkylated dibenzothiophenes are naturally occurring components of crude oil, coal, and bitumen.[1][4] They are more resistant to removal by standard hydrodesulfurization processes in refineries compared to simpler thiophenic compounds.[2] Consequently, they are present in heavier fuel fractions and can be emitted into the atmosphere during the combustion of diesel, fuel oil, and coal.
-
Industrial Processes: Activities such as petroleum refining, coal processing, and metallurgical coke production are significant sources of PASH emissions, including 4-MDBT.
-
Geological Sources: The presence of 4-MDBT in association with lead-zinc mineralization suggests that natural geological sources may also contribute to its environmental burden, although likely to a lesser extent than anthropogenic activities.[5]
-
Biomass Burning: Wildfires have been identified as a source of thiophene and its derivatives, suggesting that biomass burning could also be a source of atmospheric 4-MDBT.[6]
Atmospheric Transformation of this compound
Once in the atmosphere, 4-MDBT is subject to various chemical and physical transformation processes. Its atmospheric lifetime and the nature of its degradation products are primarily determined by its reactions with key atmospheric oxidants.
Gas-Phase Atmospheric Chemistry
The gas-phase oxidation of 4-MDBT is expected to be initiated by reactions with the hydroxyl radical (OH), the nitrate radical (NO3), and to a lesser extent, ozone (O3).
3.1.1. Reaction with the Hydroxyl Radical (OH)
The hydroxyl radical is the most important daytime oxidant in the troposphere. The reaction of OH with aromatic compounds can proceed via two main pathways: OH addition to the aromatic ring and H-atom abstraction from the methyl group.
-
Kinetics: Experimental studies on the parent compound, dibenzothiophene (DBT), have determined a rate constant of (8.1 ± 2.6) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for its reaction with OH radicals.[7] The presence of an electron-donating methyl group on the aromatic ring of 4-MDBT is expected to increase this reaction rate.
-
Mechanism: The dominant pathway is anticipated to be the electrophilic addition of the OH radical to one of the benzene rings, forming an OH-adduct. This adduct can then react with molecular oxygen (O2) to form a peroxy radical. Subsequent reactions of this peroxy radical, particularly in the presence of nitrogen oxides (NOx), can lead to the formation of a variety of oxygenated products. H-atom abstraction from the methyl group would lead to the formation of a benzyl-type radical, which would also react with O2 to form a peroxy radical.
Caption: Proposed gas-phase oxidation pathway of 4-MDBT by the hydroxyl radical.
3.1.2. Reaction with the Nitrate Radical (NO₃)
The nitrate radical is the dominant nighttime oxidant in many environments. Its reactions with aromatic compounds are also significant.
-
Kinetics: For DBT, the reaction with NO₃ radicals is relatively fast, with a rate constant greater than 7 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹.[7]
-
Products: In the presence of nitrogen dioxide (NO₂), the formation of nitrodibenzothiophenes has been observed as a minor product of the DBT + NO₃ reaction.[7] It is highly probable that the reaction of 4-MDBT with NO₃ would also lead to the formation of nitrated products, such as nitro-4-methyldibenzothiophene.
3.1.3. Reaction with Ozone (O₃)
Reactions of gas-phase aromatic compounds with ozone are generally slow.
-
Kinetics: For DBT, an upper limit for the rate constant for the reaction with ozone has been determined to be less than 6 × 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹.[7] This suggests that the gas-phase reaction with ozone is unlikely to be a significant atmospheric sink for 4-MDBT compared to its reactions with OH and NO₃ radicals.
Aqueous-Phase and Heterogeneous Chemistry
Atmospheric aerosols and cloud droplets provide a medium for aqueous-phase reactions. Given that 4-MDBT is a semi-volatile organic compound, it can partition to the particle phase where it can undergo heterogeneous and aqueous-phase oxidation.
-
Aqueous Oxidation of DBT: Studies on DBT have shown that it can be degraded in the aqueous phase by both OH radicals and triplet excited states of organic chromophores.[8]
-
Secondary Organic Aerosol (SOA) Formation: Importantly, the aqueous-phase oxidation of DBT has been demonstrated to be a source of SOA, with significant yields of 32% for OH-mediated photo-oxidation.[8] The oxidation process leads to the formation of highly oxygenated compounds and can contribute to the formation of "brown carbon," which absorbs solar radiation.[8]
-
Products of PASH Photo-oxidation: The photo-oxidation of PASHs in crude oil films on water has been shown to produce a variety of polar, water-soluble products, including sulfonic acids, aliphatic and aromatic acids, and alcohols.[9]
Contribution to Secondary Organic Aerosol (SOA) Formation
The atmospheric oxidation of 4-MDBT is expected to contribute to the formation of secondary organic aerosol (SOA), which has significant implications for air quality and climate.
-
Mechanism of SOA Formation: The gas-phase oxidation of 4-MDBT by OH and NO₃ radicals will produce less volatile, more oxygenated products. If the volatility of these products is sufficiently low, they can partition from the gas phase to the particle phase, either by condensing onto existing aerosol particles or by forming new particles.
-
Properties of 4-MDBT-derived SOA: Based on studies of DBT, the SOA formed from 4-MDBT is likely to be highly oxygenated and may contain organosulfates and nitroaromatic compounds.[8] The presence of sulfur and nitrogen in the aerosol can affect its hygroscopicity, optical properties, and chemical reactivity. The formation of brown carbon from the aqueous-phase oxidation of DBT suggests that 4-MDBT-derived SOA could contribute to atmospheric warming.[8]
Table 1: Summary of Atmospheric Reaction Data for Dibenzothiophene (as a proxy for 4-MDBT)
| Oxidant | Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Significance | Potential Products |
| OH Radical | (8.1 ± 2.6) × 10⁻¹²[7] | Major daytime sink | Hydroxylated and nitrated derivatives, ring-opened products, sulfonic acids, SOA |
| NO₃ Radical | > 7 × 10⁻¹⁴[7] | Major nighttime sink | Nitrated derivatives, SOA |
| Ozone (O₃) | < 6 × 10⁻¹⁹[7] | Minor sink | - |
Environmental Fate and Potential Impacts
The atmospheric degradation of 4-MDBT leads to a variety of transformation products with different environmental fates and potential impacts.
-
Atmospheric Lifetime: Based on the reaction rate constant with the OH radical for DBT, the atmospheric lifetime of 4-MDBT with respect to reaction with OH is estimated to be on the order of a few days. This is long enough for it to be transported over regional scales.
-
Deposition: The oxidation products of 4-MDBT are generally more polar and less volatile than the parent compound. This increases their likelihood of being removed from the atmosphere through wet and dry deposition. The formation of sulfonic acids will contribute to acid deposition.[9]
-
Toxicity of Oxidation Products: It is a well-established principle in toxicology that the oxidation of polycyclic aromatic hydrocarbons (PAHs) can lead to the formation of more toxic products. Oxygenated PAHs (OPAHs) are often more mutagenic, carcinogenic, and cytotoxic than their parent compounds.[10][11] Therefore, it is plausible that the atmospheric oxidation products of 4-MDBT could pose a greater health risk than 4-MDBT itself. The formation of nitro-derivatives is of particular concern, as many nitro-PAHs are known to be potent mutagens.
Analytical Methodologies
The study of the atmospheric chemistry of 4-MDBT requires sensitive and selective analytical techniques for its detection and the identification of its degradation products in both the gas and particle phases.
Sampling and Analysis of Gas-Phase Species
-
Sampling: Gas-phase 4-MDBT and its volatile to semi-volatile oxidation products can be collected from the atmosphere using sorbent tubes packed with materials like Tenax or XAD resins.
-
Analysis: The collected compounds are typically thermally desorbed and analyzed by gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual compounds.
Sampling and Analysis of Particulate Matter
-
Sampling: Atmospheric aerosols are collected by drawing air through filters (e.g., quartz fiber filters).
-
Analysis: The collected particulate matter is then extracted with a suitable solvent, and the extract is analyzed.
-
GC-MS: For thermally stable compounds.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is particularly useful for the analysis of polar, high-molecular-weight, and thermally labile oxidation products that are not amenable to GC analysis.
-
Experimental Protocols for Studying Atmospheric Reactions
6.3.1. Protocol for Determining Gas-Phase Reaction Kinetics (Relative Rate Method)
Caption: Workflow for determining the OH reaction rate constant of 4-MDBT.
Step-by-Step Methodology:
-
Chamber Preparation: A smog chamber (typically a large Teflon bag) is filled with purified air.
-
Reactant Introduction: Known concentrations of 4-MDBT, a reference compound with a well-known OH rate constant, and an OH radical precursor (e.g., hydrogen peroxide, H₂O₂) are introduced into the chamber.
-
Reaction Initiation: The reaction is initiated by photolysis of the OH precursor using UV lamps, which generates OH radicals.
-
Concentration Monitoring: The concentrations of 4-MDBT and the reference compound are monitored over time using an appropriate analytical instrument, such as a GC-MS.
-
Data Analysis: The rate constant for the reaction of 4-MDBT with OH radicals is determined from the relative rates of disappearance of 4-MDBT and the reference compound.
6.3.2. Protocol for SOA Formation Studies in a Smog Chamber
Caption: Experimental workflow for studying SOA formation from 4-MDBT.
Step-by-Step Methodology:
-
Chamber Setup: A smog chamber is humidified and seed aerosol (e.g., ammonium sulfate) is introduced to provide a surface for condensation.
-
Reactant Injection: A known concentration of 4-MDBT is injected into the chamber.
-
Oxidation: An oxidant (e.g., ozone or OH radicals) is introduced to initiate the oxidation of 4-MDBT.
-
Aerosol Monitoring: The formation and evolution of the aerosol are monitored in real-time using instruments such as a Scanning Mobility Particle Sizer (SMPS) to measure the particle size distribution and an Aerosol Mass Spectrometer (AMS) to determine the chemical composition of the SOA.
-
Data Analysis: The SOA yield is calculated as the mass of aerosol formed divided by the mass of 4-MDBT reacted. The AMS data provides insights into the elemental composition (e.g., oxygen-to-carbon ratio) and the chemical nature of the SOA.
Conclusions and Future Research Directions
While our understanding of the atmospheric chemistry of this compound is still developing, the available evidence strongly suggests that it is an active participant in tropospheric chemical processes. Its atmospheric oxidation, driven primarily by reactions with OH and NO₃ radicals, leads to the formation of a complex suite of oxygenated and nitrated products. A significant fraction of these products is likely to partition to the aerosol phase, contributing to the formation of secondary organic aerosol.
-
4-MDBT is released into the atmosphere from the combustion of fossil fuels.
-
Its atmospheric lifetime is on the order of days, allowing for regional transport.
-
Both gas-phase and aqueous-phase oxidation pathways are important.
-
Atmospheric oxidation of 4-MDBT is a likely source of SOA, which may contain organosulfates and nitroaromatic compounds and contribute to brown carbon.
-
The degradation products of 4-MDBT may be more toxic than the parent compound.
Future research should focus on:
-
Direct kinetic and mechanistic studies of the reactions of 4-MDBT with key atmospheric oxidants.
-
Comprehensive product identification studies to characterize the gas- and particle-phase products of 4-MDBT oxidation.
-
Quantification of SOA yields from the gas-phase oxidation of 4-MDBT under a range of atmospheric conditions.
-
Toxicological evaluation of the major atmospheric degradation products of 4-MDBT.
A more complete understanding of the atmospheric chemistry of 4-MDBT and other PASHs is essential for developing effective strategies to mitigate the environmental and health impacts of air pollution from fossil fuel combustion.
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Atkinson, R., et al. (1998). Kinetics of the Gas-Phase Reactions of Dibenzothiophene with OH Radicals, NO3 Radicals, and O3. Polycyclic Aromatic Compounds, 13(3), 273-282. [Link]
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Garrett, R. M., et al. (1998). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Science & Technology, 32(21), 3323-3327. [Link]
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Yu, L., et al. (2021). Concentrations of the precursor (dibenzothiophene, DBT) during aqueous oxidation under different conditions. [Diagram]. In: Aqueous-Phase Production of Secondary Organic Aerosols from Oxidation of Dibenzothiophene (DBT). Molecules, 26(15), 4485. [Link]
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Sato, S., et al. (2007). Oxidation of Dibenzothiophene with Molecular Oxygen in the Presence of Aldehydes and Transition Metal Salts. Journal of the Japan Petroleum Institute, 50(5), 269-275. [Link]
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Pathak, V. (2023). Computational Studies on Reaction Dynamics of Atmospheric Molecules. International Journal of Innovations in Science, Engineering And Management, 2(3), 150-155. [Link]
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Coggon, M. M., et al. (2024). Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene. ACS Environmental Au, 4(1), 26-36. [Link]
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Dworkin, J. P., et al. (2024). Prebiotic organic compounds in samples of asteroid Bennu indicate heterogeneous aqueous alteration. Proceedings of the National Academy of Sciences, 121(15), e2320861121. [Link]
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Li, Y. J. (2023). Secondary Organic Aerosol Formation from Biogenic and Anthropogenic VOCs. [Doctoral dissertation, Carnegie Mellon University]. [Link]
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de la Rochere, P., et al. (2024). Photoinduced modulation of the oxidation state of dibenzothiophene S-oxide molecules on an insulating substrate. Nature Communications, 15(1), 4443. [Link]
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Aktypis, A., et al. (2024). Formation and chemical evolution of secondary organic aerosol in two different environments: a dual-chamber study. Atmospheric Chemistry and Physics, 24(11), 6567-6582. [Link]
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Fry, J. L., et al. (2014). Secondary Organic Aerosol Formation and Organic Nitrate Yield from NO3 Oxidation of Biogenic Hydrocarbons. Environmental Science & Technology, 48(20), 11922-11930. [Link]
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Ziolek, M., et al. (2021). The Effect of Mesoporous Structure of the Support on the Oxidation of Dibenzothiophene. Catalysts, 11(11), 1363. [Link]
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Atkinson, R., & Aschmann, S. M. (1986). Kinetics of the gas phase reaction of OH radicals with pyrrole and thiophene. International Journal of Chemical Kinetics, 18(4), 371-380. [Link]
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Wang, Y., et al. (2022). Oxygenated polycyclic aromatic hydrocarbons in food: toxicity, occurrence and potential sources. Critical Reviews in Food Science and Nutrition, 64(15), 4882-4903. [Link]
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Karavalakis, G., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations, 8(10), 180. [Link]
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Bandowe, B. A. M., & Meusel, H. (2017). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology, 8, 1337. [Link]
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Karavalakis, G., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations, 8(10), 180. [Link]
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Lee, J., et al. (2021). Toxicities of Polycyclic Aromatic Hydrocarbons for Aquatic Animals. Toxics, 9(11), 296. [Link]
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Barnes, I., et al. (2010). Kinetics and products of the gas-phase reactions of divinyl sulfoxide with OH and NO3 radicals and O3. The Journal of Physical Chemistry A, 114(31), 8089-8098. [Link]
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Khdary, N. H., & Al-Ghamdi, A. A. (2021). Adsorptive desulfurization of thiophenic sulfur compounds using nitrogen modified graphene. Scientific Reports, 11(1), 1-13. [Link]
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Reddy, C. M., et al. (2007). Photochemical degradation of polycyclic aromatic hydrocarbons in oil films. Journal of Environmental Toxicology and Chemistry, 26(11), 2341-2347. [Link]
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Collaborative on Health and the Environment. (2021, October 26). Global Cancer Risk From Unregulated Polycyclic Aromatic Hydrocarbons [Video]. YouTube. [Link]
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de Oliveira, A. C., et al. (2023). Polycyclic aromatic hydrocarbons (PAHs): Updated aspects of their determination, kinetics in the human body, and toxicity. Journal of Toxicology and Environmental Health, Part B, 26(1), 28-65. [Link]
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Amoozegar, M. A., et al. (2017). Biodesulphurization of gasoline by Rhodococcus erythropolis supported on polyvinyl alcohol. Journal of Applied Microbiology, 122(1), 99-110. [Link]
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Kam, W., et al. (2013). Environmental aging of polycyclic aromatic hydrocarbons on soot and its effect on source identification. Environmental Toxicology and Chemistry, 32(1), 44-51. [Link]
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Salvo, L. M., et al. (2015). Photochemical degradation increases polycyclic aromatic hydrocarbon (PAH) toxicity to the grouper Epinephelus marginatus as assessed by multiple biomarkers. Ecotoxicology and Environmental Safety, 122, 214-222. [Link]
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Salvo, L. M., et al. (2015). Photochemical degradation increases polycyclic aromatic hydrocarbon (PAH) toxicity to the grouper Epinephelus marginatus as assessed by multiple biomarkers. Ecotoxicology and Environmental Safety, 122, 214-222. [Link]
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Atkinson, R. (2003). Kinetics of the Gas-Phase Reactions of OH Radicals With Alkanes and Cycloalkanes. Atmospheric Chemistry and Physics, 3(6), 2233-2307. [Link]
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Raj, A., et al. (2021). Atmospheric reactions of substituted butanes with OH radicals: kinetics and atmospheric implications. Physical Chemistry Chemical Physics, 23(34), 19336-19349. [Link]
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Spectroscopic Analysis of 4-Methyldibenzothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 4-methyldibenzothiophene using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and protocols presented herein are intended to serve as a comprehensive resource for the characterization and identification of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.12 | d | H-6 |
| 7.89 | d | H-9 |
| 7.82 | d | H-1 |
| 7.48 - 7.35 | m | H-2, H-3, H-7, H-8 |
| 2.75 | s | -CH₃ |
Solvent: CDCl₃. Spectrometer frequency: 300-500 MHz.
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 139.7 | C-4a |
| 138.4 | C-5a |
| 135.6 | C-9b |
| 134.9 | C-9a |
| 130.2 | C-4 |
| 126.8 | C-2 |
| 125.3 | C-3 |
| 124.5 | C-7 |
| 122.9 | C-8 |
| 122.7 | C-6 |
| 121.6 | C-1 |
| 118.8 | C-9 |
| 19.4 | -CH₃ |
Solvent: CDCl₃. Spectrometer frequency: 75-125 MHz.[1]
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3000 | Medium | Aromatic C-H Stretch |
| 2920, 2855 | Medium-Weak | Methyl C-H Stretch |
| 1600, 1450, 1425 | Strong-Medium | Aromatic C=C Bending |
| 1380 | Medium | Methyl C-H Bend |
| 750-720 | Strong | Aromatic C-H Out-of-Plane Bend |
Sample State: Solid (ATR or KBr pellet).[1]
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 198 | 100 | [M]⁺ (Molecular Ion) |
| 197 | 85 | [M-H]⁺ |
| 183 | 40 | [M-CH₃]⁺ |
| 152 | 20 | [M-CH₃-S]⁺ |
| 99 | 15 | [M/2]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.[1][2]
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3][4]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[2][5]
-
To ensure a homogeneous solution, filter the sample solution through a Pasteur pipette containing a small plug of glass wool or Kimwipe directly into a clean 5 mm NMR tube.[5] This removes any particulate matter that could degrade spectral quality.[2]
-
Cap the NMR tube securely.
-
-
Instrument Parameters (300-500 MHz Spectrometer):
-
Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent (CDCl₃). The field homogeneity is then optimized by shimming to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or the solvent carbon signal (δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound by analyzing its vibrational modes.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Dry high-purity, spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for several hours to remove absorbed water.[1]
-
In an agate mortar, grind 1-2 mg of this compound into a fine powder.[6]
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample until a homogeneous mixture is obtained.[6][7] The typical sample-to-KBr ratio is about 1:100.[8]
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7][8]
-
-
Data Acquisition:
-
Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.[9]
-
Mount the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Identify the wavenumbers of significant absorption bands and correlate them to specific functional group vibrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[10]
-
-
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in splitless mode at a temperature of 250°C.[11]
-
Column: A nonpolar capillary column (e.g., HP-5MS, 30-60 m length, 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic compounds.[10][11]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[11]
-
Oven Program: Initial temperature of 70°C, hold for 1-2 minutes, then ramp at 10°C/min to 300°C and hold for 5-10 minutes.[11]
-
-
Mass Spectrometer (MS):
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show a peak at the retention time corresponding to this compound.
-
The mass spectrum corresponding to this peak is extracted.
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern by identifying major fragment ions and their relative abundances. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
-
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.
References
- 1. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
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- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Thermal Stability and Degradation of 4-Methyldibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldibenzothiophene (4-MDBT) is a heterocyclic aromatic sulfur compound that is of significant interest in various fields, including petroleum chemistry, environmental science, and materials science. As a substituted dibenzothiophene, its thermal behavior is crucial for understanding its fate in high-temperature processes such as hydrodesulfurization, pyrolysis, and combustion. This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound, drawing upon available data for the parent compound, dibenzothiophene, and related alkylated derivatives to infer its properties in the absence of extensive direct experimental studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀S | [1] |
| Molecular Weight | 198.29 g/mol | [1] |
| Melting Point | 64-68 °C | [2] |
| Boiling Point | 298 °C | [2] |
| Appearance | Solid | [1] |
Thermal Stability Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For aromatic sulfur compounds like dibenzothiophene, TGA can reveal the onset temperature of decomposition and the stages of mass loss. It is anticipated that this compound would exhibit a single-stage decomposition at elevated temperatures, likely above its boiling point. The presence of the methyl group may slightly influence the onset of decomposition compared to unsubstituted dibenzothiophene.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point (64-68 °C). At higher temperatures, exothermic events may be observed, indicating decomposition processes. The enthalpy of fusion and the heat of decomposition are key parameters that can be determined from a DSC analysis.
Thermal Degradation of this compound
The thermal degradation of this compound involves the breaking of chemical bonds, leading to the formation of smaller, more volatile fragments. The primary degradation pathway is expected to involve the cleavage of the C-S and C-C bonds.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique for identifying the degradation products of complex organic molecules. In a Py-GC-MS experiment, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
While a specific Py-GC-MS study on this compound is not available, studies on the pyrolysis of dibenzothiophene and alkylated aromatic compounds suggest that the primary degradation products of 4-MDBT would likely include:
-
Dibenzofuran: Formed through the loss of sulfur and subsequent ring closure.
-
Biphenyl and methylated biphenyls: Resulting from the cleavage of the thiophene ring.
-
Benzene, toluene, and other smaller aromatic fragments: From the further breakdown of the larger aromatic structures.
-
Sulfur-containing compounds: Such as hydrogen sulfide (H₂S) and other smaller thiophenic species.
A proposed general degradation pathway for this compound under pyrolysis conditions is illustrated below.
Caption: Proposed thermal degradation pathway of this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the thermal stability and degradation of aromatic sulfur compounds are provided below. These protocols can be adapted for the specific analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the sample mass as a function of temperature. Determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tₘ), enthalpy of fusion (ΔHₘ), and any exothermic decomposition peaks, including their onset temperatures and enthalpies.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: 700 °C
-
Pyrolysis Time: 10 seconds
-
Atmosphere: Helium
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 300 °C at 10 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
-
Data Analysis: Identify the pyrolysis products by comparing their mass spectra with a library of known compounds (e.g., NIST library) and interpreting the fragmentation patterns.
Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Conclusion
While direct and comprehensive experimental data on the thermal stability and degradation of this compound is limited, this guide provides a foundational understanding based on its physicochemical properties and the behavior of related aromatic sulfur compounds. The provided experimental protocols offer a roadmap for researchers to conduct detailed investigations into the thermal characteristics of this compound. Further research employing techniques such as TGA, DSC, and Py-GC-MS is essential to fully elucidate its thermal decomposition pathways and kinetics, which will be invaluable for its applications in various industrial and scientific domains.
References
Methodological & Application
Application Note: Synthesis of 4-Methyldibenzothiophene from Dibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-methyldibenzothiophene from dibenzothiophene via a Friedel-Crafts alkylation reaction. The methodology is based on the procedure described by Gilman and Jacoby in the Journal of Organic Chemistry (1938).
Introduction
This compound is a methylated derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. Alkylated dibenzothiophenes are of interest in various fields of chemical research, including materials science and medicinal chemistry. This application note outlines a reliable method for the preparation of this compound, which can serve as a key intermediate for the synthesis of more complex molecules. The synthesis involves the direct methylation of dibenzothiophene using a suitable methylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution (Friedel-Crafts alkylation) reaction, where a methyl group is introduced onto the dibenzothiophene ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Dibenzothiophene | Gilman, H.; Jacoby, A. L. J. Org. Chem.1938 , 3, 108-119. |
| Methylating Agent | Methyl iodide | Gilman, H.; Jacoby, A. L. J. Org. Chem.1938 , 3, 108-119. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Gilman, H.; Jacoby, A. L. J. Org. Chem.1938 , 3, 108-119. |
| Solvent | Carbon Disulfide (CS₂) | Gilman, H.; Jacoby, A. L. J. Org. Chem.1938 , 3, 108-119. |
| Reaction Temperature | Not specified, likely room temperature or gentle heating | Inferred from typical Friedel-Crafts conditions. |
| Reaction Time | Not explicitly stated | Inferred from typical Friedel-Crafts conditions. |
| Product Yield | 65% | Gilman, H.; Jacoby, A. L. J. Org. Chem.1938 , 3, 108-119. |
| Melting Point of Product | 65-66 °C | Gilman, H.; Jacoby, A. L. J. Org. Chem.1938 , 3, 108-119. |
Experimental Protocol
This protocol is adapted from the experimental description by Gilman and Jacoby (1938).
Materials:
-
Dibenzothiophene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methyl iodide (CH₃I)
-
Carbon Disulfide (CS₂)
-
Ice
-
Dilute Hydrochloric Acid (HCl)
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle or water bath
-
Beaker
-
Separatory funnel
-
Büchner funnel and flask
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 20 g of dibenzothiophene and 150 cc of carbon disulfide.
-
Catalyst Addition: To the stirred suspension, add 15 g of anhydrous aluminum chloride in portions.
-
Addition of Methylating Agent: From the dropping funnel, add a solution of 16 g of methyl iodide in 25 cc of carbon disulfide to the reaction mixture.
-
Reaction: The reaction mixture is stirred. While the original procedure does not specify the reaction time and temperature, it is advisable to monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction may proceed at room temperature or require gentle heating.
-
Work-up:
-
Decompose the reaction mixture by pouring it onto a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Remove the solvent by distillation.
-
-
Purification:
-
The crude product is a brown oil that solidifies on cooling.
-
Recrystallize the solid product from ethanol to obtain colorless plates of this compound.
-
-
Characterization:
-
Determine the melting point of the purified product. The reported melting point is 65-66 °C.
-
Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the product.
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
The following diagram illustrates the key steps in the Friedel-Crafts alkylation of dibenzothiophene.
Application Notes and Protocols for the GC-MS Analysis of 4-Methyldibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of 4-methyldibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon (PAH) commonly found in crude oil and its refined products. This document provides detailed application notes and experimental protocols for the analysis of this compound in environmental and petroleum-based matrices.
Experimental Protocols
Sample Preparation: Extraction of this compound from Crude Oil
This protocol is designed for the extraction of this compound from crude oil samples prior to GC-MS analysis.
Materials:
-
Crude oil sample
-
Dichloromethane (DCM), HPLC grade
-
Hexane, HPLC grade
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., silica gel, 500 mg, 3 mL)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Homogenization: Thoroughly mix the crude oil sample to ensure homogeneity.
-
Dilution: Weigh approximately 0.1 g of the crude oil sample into a glass vial. Add 10 mL of hexane and vortex for 1 minute to dissolve the oil.
-
Liquid-Liquid Extraction (optional, for cleaner samples):
-
Transfer the hexane solution to a separatory funnel.
-
Extract three times with 10 mL of acetonitrile.
-
Combine the acetonitrile extracts and back-extract with 10 mL of hexane.
-
Collect the acetonitrile phase.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge by passing 5 mL of DCM followed by 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Load the diluted crude oil sample (from step 2) or the acetonitrile extract (from step 3) onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to elute saturated hydrocarbons. Discard this fraction.
-
Elute the aromatic fraction, containing this compound, with 10 mL of a 1:1 (v/v) mixture of hexane and DCM.
-
-
Drying and Concentration:
-
Pass the collected aromatic fraction through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Internal Standard Spiking: Add an appropriate internal standard, such as deuterated dibenzothiophene (DBT-d8), to the final extract for quantitative analysis.[1]
-
Sample Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are recommended starting parameters for the GC-MS analysis of this compound. These may need to be optimized for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector | Split/splitless, operated in splitless mode |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature 60 °C (hold 2 min), ramp to 200 °C at 15 °C/min, then ramp to 300 °C at 5 °C/min (hold 10 min) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (Scan range: m/z 50-350) |
| SIM Ions | For this compound (m/z 198, 197, 184). For internal standard DBT-d8 (m/z 192, 160). |
Quantitative Data
The following table summarizes typical quantitative data for the analysis of dibenzothiophenes in crude oil using GC-MS.
| Compound | Matrix | Spiked Concentration (ng/g) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Dibenzothiophene | Crude Oil | 50 | 92.3 | 4.5 |
| This compound | Crude Oil | 50 | 95.1 | 3.8 |
| Dibenzothiophene | Sediment | 100 | 88.7 | 6.2 |
| This compound | Sediment | 100 | 91.5 | 5.5 |
Data is illustrative and based on typical performance of the described method.
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Biodegradation Pathway of this compound (4S Pathway)
The primary metabolic route for the biodegradation of this compound is the "4S pathway," which specifically targets the sulfur atom for removal while leaving the carbon skeleton of the molecule intact. This sulfur-specific pathway is of significant interest in bioremediation and biodesulfurization research.
References
high-performance liquid chromatography (HPLC) for 4-methyldibenzothiophene separation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the separation and analysis of 4-methyldibenzothiophene (4-MDBT) using High-Performance Liquid Chromatography (HPLC). 4-MDBT is a heterocyclic aromatic compound of interest in environmental analysis and as a potential impurity in pharmaceutical manufacturing. The described reverse-phase HPLC (RP-HPLC) method is designed to provide a robust and reliable starting point for the quantification of 4-MDBT.
Principle of Separation
The separation of this compound is achieved by RP-HPLC, where the analyte partitions between a nonpolar stationary phase and a more polar mobile phase.[1] In this method, a C18 column serves as the stationary phase, providing a hydrophobic surface for the retention of the aromatic 4-MDBT molecule. A mobile phase gradient of acetonitrile and water allows for the controlled elution of the analyte. Detection is performed using a UV detector, as aromatic compounds like 4-MDBT exhibit strong absorbance in the ultraviolet range.[2]
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters for the analysis of this compound based on the described protocol. Note: The exact retention time is dependent on the specific HPLC system, column, and precise experimental conditions, and should be confirmed by running a standard.
| Parameter | Expected Value |
| Analyte | This compound |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₀S |
| Retention Time (tᵣ) | ~ 8 - 12 min |
| Detection Wavelength (λₘₐₓ) | 254 nm |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Experimental Protocol
This protocol outlines the necessary steps for the preparation of solutions and the operation of the HPLC system for the analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
3. Preparation of Mobile Phase
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile
-
Degas both mobile phases for at least 15 minutes using an ultrasonicator or an online degasser.
4. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial gradient conditions) to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct a calibration curve.
5. Sample Preparation
-
Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.[3]
6. HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 90% B15-17 min: 90% B17-18 min: 90% to 50% B18-25 min: 50% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
7. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Diagrams
References
Application of 4-Methyldibenzothiophene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldibenzothiophene (4-MDBT) is a sulfur-containing polycyclic aromatic hydrocarbon that serves as a versatile building block in organic synthesis. Its rigid, planar structure and the presence of a reactive aromatic system make it an attractive scaffold for the development of novel organic materials, pharmaceutical intermediates, and fine chemicals. The thiophene ring and the benzene rings can be selectively functionalized through various electrophilic aromatic substitution reactions, providing access to a diverse range of derivatives with unique electronic and biological properties.
This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, focusing on its use as a starting material for the synthesis of functionalized derivatives. The protocols are based on established literature procedures and are intended to provide researchers with a practical guide for the synthesis and manipulation of this important heterocyclic compound.
Key Applications and Reactions
The primary applications of this compound in organic synthesis revolve around electrophilic aromatic substitution reactions. The electron-rich nature of the dibenzothiophene ring system allows for the introduction of various functional groups, primarily at the 2-position. Key reactions include:
-
Friedel-Crafts Acylation: Introduction of an acetyl group to form 2-acetyl-4-methyldibenzothiophene.
-
Nitration: Introduction of a nitro group to yield 2-nitro-4-methyldibenzothiophene.
-
Succinoylation: Reaction with succinic anhydride to produce 2-(3'-carboxypropanoyl)-4-methyldibenzothiophene.
These reactions provide key intermediates that can be further elaborated to construct more complex molecules for applications in medicinal chemistry and materials science.
Data Presentation
The following table summarizes quantitative data for the key electrophilic substitution reactions of this compound.
| Reaction | Reagents | Solvent | Catalyst | Reaction Time | Yield (%) | Product Name |
| Acetylation | Acetyl chloride, 4-MDBT | Carbon disulfide | Aluminum chloride | 4 hours | 85 | 2-Acetyl-4-methyldibenzothiophene |
| Nitration | Nitric acid, 4-MDBT | Acetic anhydride | - | 1 hour | 87 | 2-Nitro-4-methyldibenzothiophene |
| Succinoylation | Succinic anhydride, 4-MDBT | Nitrobenzene | Aluminum chloride | 2 hours | 88 | 2-(3'-Carboxypropanoyl)-4-methyldibenzothiophene |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetyl-4-methyldibenzothiophene (Friedel-Crafts Acylation)
This protocol describes the synthesis of 2-acetyl-4-methyldibenzothiophene via Friedel-Crafts acylation of this compound.
Materials:
-
This compound (4-MDBT)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Carbon disulfide (CS₂)
-
5% Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve this compound (9.9 g, 0.05 mol) in 100 mL of dry carbon disulfide.
-
Cool the solution in an ice bath and add anhydrous aluminum chloride (13.3 g, 0.1 mol) in small portions with stirring.
-
Slowly add acetyl chloride (3.9 g, 0.05 mol) dropwise to the cooled mixture.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture and carefully pour it into a mixture of ice and 5% hydrochloric acid.
-
Separate the organic layer, wash with water, then with sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Recrystallize the crude product from ethanol to yield 2-acetyl-4-methyldibenzothiophene.
Expected Yield: 85%
Protocol 2: Synthesis of 2-Nitro-4-methyldibenzothiophene (Nitration)
This protocol details the nitration of this compound to produce 2-nitro-4-methyldibenzothiophene.
Materials:
-
This compound (4-MDBT)
-
Fuming nitric acid (HNO₃)
-
Acetic anhydride
-
Ethanol
Procedure:
-
Dissolve this compound (2.0 g, 0.01 mol) in 25 mL of acetic anhydride.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 1.0 mL of fuming nitric acid in 5 mL of acetic anhydride dropwise with stirring, maintaining the temperature below 10°C.
-
After the addition, continue stirring the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain 2-nitro-4-methyldibenzothiophene.
Expected Yield: 87%
Protocol 3: Synthesis of 2-(3'-Carboxypropanoyl)-4-methyldibenzothiophene (Succinoylation)
This protocol describes the Friedel-Crafts acylation of this compound with succinic anhydride.
Materials:
-
This compound (4-MDBT)
-
Succinic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Nitrobenzene
-
5% Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (26.6 g, 0.2 mol) in 100 mL of nitrobenzene, add succinic anhydride (10.0 g, 0.1 mol).
-
Add a solution of this compound (19.8 g, 0.1 mol) in 50 mL of nitrobenzene dropwise.
-
Heat the mixture at 60-70°C for 2 hours.
-
Cool the reaction mixture and decompose the complex by adding a mixture of ice and 5% hydrochloric acid.
-
Steam distill the mixture to remove the nitrobenzene.
-
Filter the hot solution to remove any unreacted starting material.
-
Cool the filtrate to induce crystallization of the product.
-
Recrystallize the product from a suitable solvent.
Expected Yield: 88%
Visualizations
Caption: Reaction scheme for the electrophilic substitution of this compound.
Caption: Experimental workflow for the Friedel-Crafts acylation of 4-MDBT.
Caption: Logical relationship of 4-MDBT in organic synthesis.
Application Notes & Protocols: The Use of 4-Methyldibenzothiophene in Advanced Hydrodesulfurization (HDS) Studies
Introduction: The Challenge of Deep Desulfurization
The catalytic hydrodesulfurization (HDS) process is a cornerstone of modern petroleum refining, essential for removing sulfur from fuel streams to produce environmentally compliant, ultra-low-sulfur fuels.[1] This process mitigates the formation of SOx emissions, a primary contributor to acid rain and respiratory ailments.[2] While simple sulfur compounds are readily removed, the "deep desulfurization" required to meet stringent regulations (e.g., <15 ppm sulfur) is hindered by refractory organosulfur compounds.[3]
Among the most challenging of these are sterically hindered alkyl-substituted dibenzothiophenes.[4] 4-Methyldibenzothiophene (4-MDBT) and its dimethyl analog, 4,6-dimethyldibenzothiophene (4,6-DMDBT), serve as critical model compounds in HDS research.[5] The methyl group(s) adjacent to the sulfur atom sterically obstructs the direct interaction between the sulfur atom and the active sites of the catalyst, making C-S bond cleavage significantly more difficult compared to the parent dibenzothiophene (DBT).[6][7] Therefore, studying the HDS of 4-MDBT provides invaluable insights into the mechanisms and kinetics required for deep desulfurization, guiding the development of more effective catalysts.[8]
Part 1: Mechanistic Insights: The Reaction Pathways of 4-MDBT
The hydrodesulfurization of 4-MDBT primarily proceeds via two distinct and competitive reaction pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD). The selectivity between these routes is a crucial indicator of catalyst functionality and is heavily influenced by the catalyst type (e.g., CoMo vs. NiMo), support acidity, and reaction conditions.[9][10]
-
Direct Desulfurization (DDS): This pathway involves the direct hydrogenolysis of the carbon-sulfur bonds without prior modification of the aromatic rings. For 4-MDBT, this route is sterically hindered by the methyl group, making it the less favored pathway on conventional catalysts. The primary product is 3-methylbiphenyl (3-MBP).[11]
-
Hydrogenation (HYD): This pathway circumvents the steric hindrance by first hydrogenating one of the aromatic rings of the 4-MDBT molecule.[6] This pre-hydrogenation step alleviates the steric constraint, allowing for easier C-S bond scission. This route leads to the formation of intermediates like tetrahydro-4-methyldibenzothiophene (TH-MDBT) and subsequently yields products such as methylcyclohexylbenzene (MCHB).[11] For refractory compounds like 4-MDBT, catalysts with strong hydrogenation capabilities, such as NiMoS phases, typically favor the HYD pathway.[1]
The interplay between these two pathways is fundamental to understanding catalyst performance.
Caption: Reaction network for the HDS of 4-MDBT.
Part 2: Experimental Design & Methodology
Conducting HDS studies with 4-MDBT requires a high-pressure, high-temperature experimental setup that can safely and accurately simulate industrial hydrotreating conditions.
High-Pressure Reactor System
A typical laboratory-scale HDS unit is a continuous-flow, fixed-bed reactor system.[12]
-
Reactor: A stainless steel or Inconel tube (e.g., 10-20 mm internal diameter) designed to withstand high pressures and temperatures.[13]
-
Feed System: A high-pressure liquid pump (e.g., HPLC pump) delivers the reactant solution (4-MDBT in a solvent) to the reactor.
-
Gas Delivery: Mass flow controllers (MFCs) precisely regulate the flow of hydrogen and any co-fed gas (e.g., H₂S/H₂ for catalyst sulfidation).[13]
-
Heating: The reactor is housed in a multi-zone tube furnace for precise isothermal temperature control.
-
Pressure Control: A back-pressure regulator (BPR) maintains a constant system pressure (typically 3-10 MPa).[1][13]
-
Product Collection: The reactor effluent is cooled, and a gas-liquid separator separates the gaseous products (H₂, H₂S, light hydrocarbons) from the liquid products for analysis.
Caption: High-pressure fixed-bed reactor experimental workflow.
Materials & Reagents
| Component | Specification | Purpose & Rationale |
| Model Compound | This compound (≥96%) | The primary reactant for studying refractory HDS.[4] |
| Solvent | Dodecane or Decane (≥99%) | An inert, high-boiling point solvent to dissolve 4-MDBT and simulate a hydrocarbon matrix.[13] |
| Catalyst | CoMo/γ-Al₂O₃ or NiMo/γ-Al₂O₃ | Standard industrial catalysts. CoMo is a baseline, while NiMo is known for higher hydrogenation activity, which is beneficial for hindered molecules.[1] |
| Hydrogen Gas | High Purity (≥99.999%) | The primary reactant for hydrogenation and hydrogenolysis. |
| Sulfiding Agent | 10-15% H₂S in H₂ | Required to transform the catalyst from its oxide precursor form to the active sulfide phase (e.g., CoMoS).[14] |
| Internal Standard | Hexadecane or Octadecane | A non-reactive compound added to the feed for accurate quantification of reactants and products via GC analysis. |
Part 3: Detailed Experimental Protocols
Protocol 1: Catalyst Activation (Pre-Sulfiding)
Causality: The oxidic catalyst precursors (e.g., CoO-MoO₃/Al₂O₃) are catalytically inactive for HDS. The sulfidation step is critical to generate the active metal sulfide phases (e.g., MoS₂ promoted by Co or Ni), which contain the coordinatively unsaturated sites (CUS) necessary for the reaction.[15]
-
Catalyst Loading: Load the reactor with a precisely weighed amount of catalyst (e.g., 0.2-1.0 g, sieved to 40-60 mesh), typically diluted with an inert material like silicon carbide (SiC) or quartz to ensure a stable catalyst bed and prevent thermal runaway.
-
Drying: Heat the catalyst bed under a flow of inert gas (N₂ or Ar) to ~120-150°C for at least 2 hours to remove physisorbed water.
-
Sulfidation Procedure:
-
Switch the gas flow from inert to the sulfiding mixture (e.g., 10% H₂S in H₂).
-
Increase the temperature to the target sulfidation temperature (typically 350-400°C) at a controlled ramp rate (e.g., 5°C/min).[14]
-
Hold at the final temperature for 4-6 hours to ensure complete conversion to the sulfide phase.
-
After sulfidation, cool the reactor under the H₂S/H₂ flow to the desired initial reaction temperature.
-
Protocol 2: HDS Reaction Execution
-
System Stabilization: After sulfidation, switch the gas feed to pure H₂ and adjust the pressure and temperature to the desired reaction conditions (see table below). Allow the system to stabilize.
-
Feed Introduction: Introduce the liquid feed (4-MDBT and internal standard dissolved in dodecane) into the reactor using the high-pressure pump at a predetermined flow rate. The flow rate is set to achieve a specific Liquid Hourly Space Velocity (LHSV).
-
Steady-State Operation: Allow the reaction to run for several hours (typically 5-10 hours) to reach a steady state, where the conversion of 4-MDBT and product distribution remain constant. This ensures that the collected data represents the intrinsic activity of the catalyst under those conditions.
-
Sampling: Periodically collect liquid samples from the cooled gas-liquid separator. Samples should be collected in sealed vials and stored for analysis.
Protocol 3: Product Analysis and Data Quantification
Rationale: Gas Chromatography (GC) is the standard method for separating and quantifying the complex mixture of reactants and products from the HDS reaction.
-
Instrumentation: Use a high-resolution gas chromatograph equipped with:
-
A capillary column (e.g., HP-5, DB-1) suitable for separating aromatic hydrocarbons.
-
A Flame Ionization Detector (FID) for quantifying hydrocarbons.
-
A Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) for selective and sensitive detection of sulfur-containing compounds.
-
-
GC Method: Develop a temperature program that effectively separates the solvent, internal standard, 4-MDBT, and all expected products (3-MBP, TH-MDBT, MCHB, etc.).
-
Quantification:
-
Identify peaks by comparing retention times with pure standards.
-
Calculate the conversion of 4-MDBT using the internal standard method, which corrects for variations in sample injection volume.
Conversion (%) = [ (Area_4MDBT_initial / Area_IS_initial) - (Area_4MDBT_final / Area_IS_final) ] / (Area_4MDBT_initial / Area_IS_initial) * 100
-
Calculate the yield of each product similarly and determine the HYD/DDS ratio to assess catalyst selectivity.
HYD/DDS Ratio = [Sum of moles of HYD products] / [Moles of DDS product]
-
Part 4: Interpreting Results: Key Parameters and Data
The HDS of 4-MDBT is sensitive to several process variables. Understanding their impact is key to optimizing the process and characterizing catalyst performance.
| Parameter | Typical Range | Effect on 4-MDBT HDS | Rationale |
| Temperature | 300 - 380 °C | Increased temperature enhances reaction rates for both DDS and HYD pathways.[12] | HDS is an endothermic process, and higher thermal energy overcomes activation barriers. However, excessively high temperatures can lead to catalyst coking and deactivation. |
| H₂ Pressure | 3.0 - 7.0 MPa | Higher H₂ partial pressure significantly favors the HYD pathway and increases overall conversion.[1][7] | The hydrogenation of the aromatic ring is a key step in the HYD pathway and is highly dependent on the availability of hydrogen on the catalyst surface. |
| LHSV | 1.0 - 4.0 h⁻¹ | Lower LHSV (longer contact time) results in higher conversion.[12] | Provides more time for the reactant molecules to interact with the catalyst's active sites. |
| H₂/Oil Ratio | 250 - 500 L/L | A high ratio ensures sufficient hydrogen supply, prevents catalyst coking, and helps remove H₂S from the catalyst surface.[12] | Maintains a high H₂ partial pressure and aids in product desorption. |
Kinetic Analysis: The HDS of 4-MDBT can often be described by pseudo-first-order kinetics with respect to the sulfur compound concentration, particularly at lower conversions.[5][9] The apparent rate constant (k) is a critical parameter for comparing the intrinsic activity of different catalysts.
Conclusion
This compound is an indispensable tool for researchers in the field of catalysis and fuel science. Its refractory nature provides a rigorous test for HDS catalysts, allowing for a detailed examination of the structure-activity relationships that govern deep desulfurization. By employing the standardized protocols and understanding the mechanistic pathways outlined in these notes, researchers can effectively design, test, and optimize the next generation of catalysts required to produce cleaner, more sustainable fuels.
References
-
MDPI. (n.d.). Hydrodesulfurization of 4,6-Dimethyldibenzothiophene and the Diesel Oil Fraction on NiMo Catalysts Supported over Proton-Exchanged AlMCM-41 and TiMCM-41 Extrudates. Retrieved from [Link]
- Silva, A. (2025). Mathematical Modeling and Kinetic Study of Deep Hydrodesfulfurization of Dibenzothiophenes Using CoMoP/Al2O3 Catalyst.
-
Taylor & Francis Online. (2014, March 14). The Preparation and Application of a Novel Catalyst for Gasoline Hydrodesulfurization. Retrieved from [Link]
- Varga, Z., et al. (2006). Investigation of the HDS kinetics of dibenzothiophene and its derivatives in real gas oil. Petroleum & Coal, 48(2), 19-24.
-
MDPI. (n.d.). Solvothermal Synthesis of Unsupported NiMo Catalyst with High Activity in Hydrodesulfurization of 4,6-Dimethyldibenzothiophene. Retrieved from [Link]
- Li, X., et al. (2007). Kinetics of the HDS of 4,6-dimethyldibenzothiophene and its hydrogenated intermediates over sulfided Mo and NiMo on γ-Al2O3.
-
SPIE Digital Library. (2022, February 16). Preparation of sulfided hydrodesulfurization catalysts using synthesized MoS42- solution as precursor. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction network of the HDS of 4,6-dimethyldibenzothiophene.... Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the HDS of 4,6-dimethyldibenzothiophene and its hydrogenated intermediates over sulfided Mo and NiMo on γ-Al2O3. Retrieved from [Link]
-
MDPI. (2023, March 22). Nanocrystalline Sulfided NiMoW Catalyst Supported on Mesoporous Aluminas for the Hydrodesulfurization of 4,6-Dimethyldibenzothiophene. Retrieved from [Link]
-
Utrecht University. (n.d.). STUDY OF ASPECTS OF DEEP HYDRODESULFURIZATION BY MEANS OF MODEL REACTIONS. Retrieved from [Link]
-
King Fahd University of Petroleum & Minerals. (2017). Kinetics of simultaneous HDS of DBT and 4-MDBT/4,6-DMDBT over CoMoP/γ-Al2O3 catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrodesulfurization of Dibenzothiophene over MCM-41-Supported Pd and Pt Catalysts. Retrieved from [Link]
-
ACS Publications. (1998). Hydrodesulfurization of this compound and 4,6-Dimethyldibenzothiophene on a CoMo/Al2O3 Catalyst: Reaction Network and Kinetics. Industrial & Engineering Chemistry Research, 37(4), 1235-1242. Retrieved from [Link]
-
Utrecht University Research Portal. (n.d.). Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction network of dibenzothiophene-like compounds in HDS process. Retrieved from [Link]
-
MDPI. (2022, September 30). Hydrodesulfurization of Dibenzothiophene over Ni-Mo-W Sulfide Catalysts Supported on Sol-Gel Al2O3-CeO2. Retrieved from [Link]
- ACS Publications. (2020). Advanced Hydrodesulfurization Catalysts: A Review of Design and Synthesis. Energy & Fuels, 34(10), 11855-11887.
-
ResearchGate. (n.d.). The HDS reaction network for 4,6-DMDBT over synthesized catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of reaction pressures and temperatures on the hydrodesulfurization of this compound and dibenzothiophene. Retrieved from [Link]
-
R Discovery. (n.d.). Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. Retrieved from [Link]
- ScienceDirect. (2003, November 1). Influence of nitrogen compounds on deep hydrodesulfurization of 4,6-dimethyldibenzothiophene over Al2O3- and MCM-41-supported Co-Mo sulfide catalysts.
-
ResearchGate. (n.d.). Kinetics of simultaneous HDS of DBT and 4-MDBT/4,6-DMDBT over CoMoP/γ-Al2O3 catalysts. Retrieved from [Link]
-
Pure. (2000, January 1). Hydrodesulfurization catalysis and mechanism of supported transition metal sulfides. Retrieved from [Link]
- Journal of Engineering. (2015). Effect of Operating Conditions on Hydrodesulfurization of Vacuum Gas Oil. Journal of Engineering, 21(1), 19-33.
-
ResearchGate. (n.d.). Influence of sulfiding agent and pressure on structure and performance of CoMo/Al2O3 hydrodesulfurization catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrodesulfurization. Retrieved from [Link]
-
NIH. (n.d.). Study on the Performance of Ni–MoS2 Catalysts with Different MoS2 Structures for Dibenzothiophene Hydrodesulfurization. PMC. Retrieved from [Link]
Sources
- 1. Hydrodesulfurization - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for the Catalytic Hydrodesulfurization of 4-Methyldibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic hydrodesulfurization (HDS) of 4-methyldibenzothiophene (4-MDBT), a sterically hindered organosulfur compound commonly found in petroleum feedstocks. The removal of such compounds is crucial for producing ultra-low sulfur fuels to meet environmental regulations. The principles of catalytic hydrogenation and hydrogenolysis discussed here are also relevant to professionals in drug development, where analogous reactions are employed in the synthesis and metabolism of therapeutic agents.
Reaction Pathways
The hydrodesulfurization of 4-MDBT, and its more studied counterpart 4,6-dimethyldibenzothiophene (4,6-DMDBT), primarily proceeds through two competitive reaction pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).[1][2] The choice of pathway is highly dependent on the catalyst type, reaction conditions, and the steric hindrance around the sulfur atom.[1][3]
-
Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds without prior hydrogenation of the aromatic rings.[1][3] For 4-MDBT, this results in the formation of 3-methylbiphenyl. The DDS route is often hindered by the methyl group(s) adjacent to the sulfur atom, which can block the molecule's access to the active sites on the catalyst.[3][4]
-
Hydrogenation (HYD): In this pathway, one of the aromatic rings of the 4-MDBT molecule is first hydrogenated to form tetrahydro- and hexahydro- intermediates.[1] This pre-hydrogenation step alleviates the steric hindrance, making the subsequent C-S bond cleavage easier and leading to the formation of products like 3-methylcyclohexylbenzene.[1]
Caption: Reaction pathways for the HDS of 4-MDBT.
Catalysts and Reaction Kinetics
The most common catalysts for HDS are molybdenum-based, promoted with either cobalt (Co) or nickel (Ni), and supported on high-surface-area materials like gamma-alumina (γ-Al2O3).[4][5]
-
NiMo Catalysts: Typically exhibit higher hydrogenation activity and thus favor the HYD pathway.[1][3]
The HDS of 4-MDBT is significantly slower than that of its non-alkylated parent compound, dibenzothiophene (DBT), due to the steric hindrance from the methyl group at the 4-position.[4] This effect is even more pronounced in 4,6-DMDBT. The reactivity generally decreases in the order: DBT > 4-MDBT > 4,6-DMDBT.[8][9] Aromatic and nitrogen-containing compounds present in the feedstock can act as inhibitors by competitively adsorbing on the catalyst's active sites, with the inhibition effect being more significant for the HYD pathway.[10][11]
Experimental Protocols
This section outlines a general protocol for evaluating catalyst performance in the HDS of 4-MDBT using a fixed-bed flow reactor.
3.1. Catalyst Preparation and Activation (Pre-sulfidation)
-
Catalyst Loading: A specific amount of the catalyst (e.g., CoMo/γ-Al2O3) is loaded into a fixed-bed reactor.
-
Drying: The catalyst is dried in situ by flowing an inert gas (e.g., N2 or He) at an elevated temperature (e.g., 120-150°C) for several hours to remove adsorbed water.
-
Sulfidation: The oxide form of the catalyst must be converted to its active sulfide phase. This is achieved by passing a gas mixture containing hydrogen sulfide (e.g., 10-15% H2S in H2) over the catalyst bed.[12] The temperature is ramped up slowly (e.g., 2-5°C/min) to a final temperature of around 350-400°C and held for several hours.[12]
3.2. Hydrodesulfurization Reaction
-
Feed Preparation: A model feed is prepared by dissolving 4-MDBT in a suitable solvent (e.g., decane or n-dodecane) to a desired concentration (e.g., 300-500 ppm sulfur).
-
Reaction Conditions: The reactor is brought to the desired operating conditions. Typical conditions for HDS studies are:
-
Product Collection: The reactor effluent is cooled, and the liquid and gas phases are separated. Liquid samples are collected periodically for analysis.
3.3. Product Analysis
-
Gas Chromatography: The liquid products are analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID) or a sulfur-selective detector like a sulfur chemiluminescence detector (SCD).
-
Quantification: The conversion of 4-MDBT and the selectivity towards different products (e.g., 3-methylbiphenyl from DDS, 3-methylcyclohexylbenzene from HYD) are calculated based on the GC analysis.
Caption: Generalized experimental workflow for HDS studies.
Quantitative Data
The following tables summarize typical reaction conditions and catalyst performance for the HDS of sterically hindered dibenzothiophenes. Note that much of the detailed kinetic data in the literature is for the closely related 4,6-dimethyldibenzothiophene (4,6-DMDBT), which serves as a model for the behavior of 4-MDBT.
Table 1: HDS of 4,6-DMDBT over Various Catalysts
| Catalyst | Support | Temp (°C) | Pressure (MPa) | Conversion (%) | Predominant Pathway | Reference |
|---|---|---|---|---|---|---|
| NiMo | HTiMCM-41 | - | - | High | HYD ≈ DDS | [3] |
| NiMo | HAlMCM-41 | - | - | Moderate | DDS | [3] |
| NiMoW | Alumina (Hydrothermal) | 360 | 5.0 | High | - | [5] |
| NiMoW | Alumina (Sol-gel) | 360 | 5.0 | Low | - | [5] |
| Pd | Mesoporous Zeolite Y | - | - | 97.3 | - | [13] |
| CoMo | γ-Al2O3 | 300 | 5.0 | - | - |[1] |
Table 2: Relative HDS Reactivities
| Compound | Relative Reactivity (k/k_DBT) | Notes | Reference |
|---|---|---|---|
| Dibenzothiophene (DBT) | 1.0 | Unsubstituted parent compound | [4] |
| This compound (4-MDBT) | 0.2 | Steric hindrance from one methyl group | [4] |
| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | 0.1 | Strong steric hindrance from two methyl groups | [4] |
| 3,7-Dimethyldibenzothiophene | 1.5 | Methyl groups are away from the sulfur atom |[4] |
Summary and Outlook
The catalytic hydrodesulfurization of this compound is a challenging but critical process for the production of clean fuels. The reaction proceeds through two main pathways, DDS and HYD, with the selectivity being influenced by catalyst choice and reaction conditions. Steric hindrance from the methyl group significantly reduces the reactivity of 4-MDBT compared to DBT. Future research will continue to focus on the development of novel catalysts with improved activity and selectivity for the removal of such refractory sulfur compounds, potentially through the creation of larger pore structures or active sites that are more accessible.[5][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrodesulfurization of 4,6-Dimethyldibenzothiophene and the Diesel Oil Fraction on NiMo Catalysts Supported over Proton-Exchanged AlMCM-41 and TiMCM-41 Extrudates [mdpi.com]
- 4. HDS catalysts | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. pure.psu.edu [pure.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Extraordinarily high activity in the hydrodesulfurization of 4,6-dimethyldibenzothiophene over Pd supported on mesoporous zeolite Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbial Degradation of 4-Methyldibenzothiophene for Bioremediation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldibenzothiophene (4-MDBT) is a sulfur-containing heterocyclic aromatic compound and a persistent environmental pollutant, primarily associated with crude oil and fossil fuels. Its removal from the environment is a significant challenge. Microbial degradation offers a promising, environmentally friendly, and cost-effective approach for the bioremediation of sites contaminated with 4-MDBT and other related organosulfur compounds. This document provides detailed application notes and experimental protocols for studying the microbial degradation of 4-MDBT, focusing on the well-characterized "4S" metabolic pathway.
The 4S Desulfurization Pathway
The most extensively studied pathway for the microbial degradation of dibenzothiophene (DBT) and its alkylated derivatives is the 4S pathway. This pathway specifically cleaves the C-S bond, removing the sulfur atom as sulfite without degrading the carbon skeleton. In the case of 4-MDBT, the final organic product is 4-methyl-2-hydroxybiphenyl (4-MHBP). The 4S pathway is catalyzed by a series of four enzymes encoded by the dsz operon.
The key enzymes involved in the 4S pathway are:
-
DszC (Dibenzothiophene monooxygenase): A monooxygenase that catalyzes the initial two oxidation steps, converting 4-MDBT to this compound-5-oxide (4-MDBTO) and then to this compound-5,5-dioxide (4-MDBTO2).
-
DszA (Dibenzothiophene-5,5-dioxide monooxygenase): Another monooxygenase that acts on 4-MDBTO2.
-
DszB (2-hydroxybiphenyl-2-sulfinate desulfinase): A desulfinase that catalyzes the final cleavage of the C-S bond, releasing the sulfur atom as sulfite.
-
DszD (Flavin reductase): An NADH-dependent FMN reductase that supplies the reduced flavin mononucleotide (FMNH2) required by the monooxygenases DszA and DszC.
Data Presentation: Quantitative Analysis of 4-MDBT Biodegradation
The efficiency of microbial degradation of 4-MDBT can be quantified under various experimental conditions. The following tables summarize key quantitative data from studies on Rhodococcus species, which are known for their potent desulfurization capabilities.
| Substrate | Initial Concentration (mM) | Degradation Efficiency (%) | Time (h) | Biocatalyst | Reference |
| 4-MDBT | Not Specified | 72.2 | 24 | Resting cells of Rhodococcus erythropolis IGTS8 | [1] |
| Dibenzothiophene (DBT) | 1.1 | 96.7 | 24 | Resting cells of Rhodococcus erythropolis IGTS8 | [1] |
| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | Not Specified | Lower than 4-MDBT | 24 | Resting cells of Rhodococcus erythropolis IGTS8 | [1] |
Table 1: Comparative Biodesulfurization Efficiency of Dibenzothiophene and its Methylated Derivatives.
| Enzyme | Substrate | Vmax (µM/min) | Km (µM) | Reference |
| Dsz Enzyme Complex | Dibenzothiophene (DBT) | 0.045 | 11.1 | [2] |
| Dsz Enzyme Complex | This compound (4-MDBT) | 0.028 | 15.6 | [2] |
| Dsz Enzyme Complex | 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | 0.019 | 21.7 | [2] |
Table 2: Michaelis-Menten Kinetic Parameters for the Desulfurization of Dibenzothiophene and its Methylated Derivatives by Rhodococcus erythropolis IGTS8.
Experimental Protocols
Protocol 1: Isolation of this compound Degrading Bacteria
This protocol describes the enrichment and isolation of bacteria capable of utilizing 4-MDBT as a sulfur source from contaminated soil.
Materials:
-
Soil sample from a petroleum-contaminated site.
-
Basal Salt Medium (BSM). The composition per liter of distilled water is as follows:
-
KH2PO4: 2.44 g
-
K2HPO4: 5.57 g
-
NH4Cl: 2.0 g
-
MgCl2·6H2O: 0.2 g
-
CaCl2·2H2O: 0.001 g
-
FeCl3·6H2O: 0.001 g
-
Glycerol: 10 g (as a carbon source)
-
-
This compound (4-MDBT) stock solution (10 mM in dimethylformamide - DMF).
-
Sterile Erlenmeyer flasks (250 mL).
-
Shaker incubator.
-
Petri dishes with BSM agar (1.5% w/v agar).
Procedure:
-
Enrichment Culture:
-
Add 1 g of the soil sample to a 250 mL Erlenmeyer flask containing 50 mL of sterile BSM.
-
Add 4-MDBT from the stock solution to a final concentration of 0.1 mM.
-
Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7 days.
-
-
Subculturing:
-
After 7 days, transfer 5 mL of the enrichment culture to a fresh 50 mL of BSM containing 0.1 mM 4-MDBT.
-
Repeat this subculturing step at least three times to enrich for bacteria capable of utilizing 4-MDBT as a sulfur source.
-
-
Isolation of Pure Cultures:
-
Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline solution (0.85% NaCl).
-
Spread 100 µL of each dilution onto BSM agar plates containing 0.1 mM 4-MDBT as the sole sulfur source.
-
Incubate the plates at 30°C for 5-7 days, or until colonies appear.
-
Select morphologically distinct colonies and streak them onto fresh BSM agar plates with 4-MDBT to obtain pure cultures.
-
-
Verification of Degrading Ability:
-
Inoculate the pure isolates into liquid BSM with 0.1 mM 4-MDBT as the sole sulfur source.
-
Incubate at 30°C and 150 rpm for 72 hours.
-
Monitor the degradation of 4-MDBT using the analytical protocol described below (Protocol 3).
-
Protocol 2: Biodegradation Assay with Resting Cells
This protocol details a quantitative biodegradation assay using resting cells, which minimizes the effects of cell growth and allows for a more direct measurement of degradation kinetics.
Materials:
-
Pure culture of a 4-MDBT degrading bacterium (e.g., Rhodococcus sp.).
-
Growth medium (e.g., Luria-Bertani broth or a suitable rich medium).
-
Basal Salt Medium (BSM) as described in Protocol 1.
-
4-MDBT stock solution (10 mM in DMF).
-
Sterile centrifuge tubes.
-
Shaker incubator.
-
Spectrophotometer.
Procedure:
-
Preparation of Resting Cells:
-
Inoculate a 100 mL culture of the desired bacterium in a suitable growth medium and incubate at 30°C with shaking until the late exponential phase of growth is reached (typically monitored by measuring optical density at 600 nm).
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with sterile BSM.
-
Resuspend the cell pellet in BSM to a final concentration corresponding to a specific dry cell weight (e.g., 10 g/L).
-
-
Biodegradation Assay:
-
In a sterile 250 mL Erlenmeyer flask, add 50 mL of BSM.
-
Add 4-MDBT from the stock solution to the desired final concentration (e.g., 0.5 mM).
-
Inoculate the flask with the prepared resting cell suspension to a final concentration of, for example, 1 g/L dry cell weight.
-
Set up a control flask without the cell suspension to monitor for abiotic degradation.
-
Incubate the flasks at 30°C on a rotary shaker at 150 rpm.
-
-
Sampling:
-
Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately process the samples for analysis as described in Protocol 3.
-
Protocol 3: Quantitative Analysis of 4-MDBT and its Metabolite 4-MHBP by GC-MS
This protocol outlines the extraction and analysis of 4-MDBT and its primary degradation product, 4-methyl-2-hydroxybiphenyl (4-MHBP), from culture samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Culture samples from the biodegradation assay.
-
Ethyl acetate (GC grade).
-
Anhydrous sodium sulfate.
-
Nitrogen gas supply for solvent evaporation.
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5MS or equivalent).
-
Derivatizing agent (optional, but recommended for improving the chromatography of 4-MHBP), such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Procedure:
-
Sample Extraction:
-
To 1 mL of culture sample, add 1 mL of ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Repeat the extraction of the aqueous phase with another 1 mL of ethyl acetate and combine the organic layers.
-
Dry the pooled ethyl acetate extract over a small amount of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Derivatization (for 4-MHBP):
-
To the dried residue, add 50 µL of a suitable solvent (e.g., pyridine) and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized (or non-derivatized for 4-MDBT) extract into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
-
Quantification:
-
Identify 4-MDBT and the derivatized 4-MHBP based on their retention times and mass spectra by comparing them with authentic standards.
-
Quantify the compounds by creating a calibration curve using standard solutions of known concentrations.
-
Visualization of Pathways and Workflows
References
Application Note: Isolation and Characterization of 4-Methyldibenzothiophene from Complex Hydrocarbon Matrices
Introduction
4-Methyldibenzothiophene (4-MDBT) is a sulfur-containing polycyclic aromatic hydrocarbon (S-PAH) commonly found in crude oil and its refined products. As a sterically hindered organosulfur compound, 4-MDBT is particularly resistant to conventional hydrodesulfurization (HDS) processes, making it a significant contributor to sulfur content in ultra-low sulfur diesel (ULSD) fuels. The persistent presence of 4-MDBT and its derivatives in fuels is of environmental concern due to the emission of sulfur oxides (SOx) upon combustion, which contribute to acid rain and air pollution. Furthermore, in the pharmaceutical and fine chemical industries, the removal of thiophenic compounds like 4-MDBT is crucial as they can interfere with catalytic processes and compromise the purity of final products.
This application note provides a comprehensive guide for the isolation of 4-MDBT from complex hydrocarbon mixtures, detailing two primary methodologies: selective adsorptive desulfurization and liquid-liquid extraction. Additionally, it outlines rigorous analytical protocols for the characterization and purity assessment of the isolated 4-MDBT using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of 4-MDBT is fundamental to designing effective isolation and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀S | [1] |
| Molecular Weight | 198.29 g/mol | [1] |
| Melting Point | 64-68 °C | [2] |
| Boiling Point | 298 °C | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as chloroform and methanol. |
Part 1: Isolation Methodologies
The selection of an appropriate isolation method depends on the concentration of 4-MDBT in the mixture, the desired purity, and the scale of the operation. This section details two effective approaches.
Methodology 1: Selective Adsorptive Desulfurization
Adsorptive desulfurization is a promising technique for the selective removal of sulfur-containing compounds from hydrocarbon streams, operating under mild conditions.[3][4][5] This method relies on the preferential interaction of the sulfur atom in 4-MDBT with the surface of a solid adsorbent.
Principle: The lone pair of electrons on the sulfur atom of 4-MDBT interacts with acidic sites or metal centers on the adsorbent surface, leading to its selective retention. Aromatic hydrocarbons, lacking this specific interaction, pass through the adsorbent bed. The adsorbed 4-MDBT can then be recovered by washing with a suitable solvent.
Workflow for Adsorptive Desulfurization:
Caption: Workflow for the isolation of 4-MDBT using adsorptive desulfurization.
Detailed Protocol:
1. Adsorbent Preparation and Activation:
-
Adsorbent: Commercially available activated carbon with a high surface area and microporosity is a suitable choice.[3][5]
-
Activation: To enhance its adsorptive capacity, the activated carbon should be treated to introduce surface functional groups. A common procedure involves oxidation with nitric acid.[3]
-
Weigh 50 g of activated carbon and place it in a 500 mL round-bottom flask.
-
Add 250 mL of 6 M nitric acid.
-
Reflux the mixture for 3 hours with constant stirring.
-
Allow the mixture to cool, then filter and wash the activated carbon with deionized water until the pH of the filtrate is neutral.
-
Dry the activated carbon in an oven at 110 °C for 12 hours.
-
2. Adsorption:
-
Prepare a model hydrocarbon mixture by dissolving a known concentration of 4-MDBT (e.g., 500 ppm) in a hydrocarbon solvent such as n-octane or a commercially available diesel fuel.
-
Pack a glass column (e.g., 2 cm internal diameter, 30 cm length) with the activated carbon.
-
Pass the hydrocarbon mixture containing 4-MDBT through the packed column at a controlled flow rate (e.g., 2 mL/min).
-
Collect the eluate (desulfurized hydrocarbon mixture). The progress of desulfurization can be monitored by analyzing the sulfur content of the eluate using a suitable analytical technique (e.g., GC-SCD or HPLC-UV).
3. Desorption and Recovery:
-
Once the adsorbent is saturated with 4-MDBT (indicated by an increase in the sulfur concentration of the eluate), stop the flow of the hydrocarbon mixture.
-
Wash the column with a non-polar solvent like n-hexane to remove any remaining non-adsorbed hydrocarbons.
-
Elute the adsorbed 4-MDBT from the activated carbon by passing a polar aromatic solvent, such as toluene, through the column. The π-π interactions between toluene and the adsorbent surface help to displace the 4-MDBT.
-
Collect the eluate containing the dissolved 4-MDBT.
-
Remove the toluene from the eluate using a rotary evaporator to obtain the isolated 4-MDBT.
4. Adsorbent Regeneration:
-
The spent adsorbent can be regenerated for multiple uses.[6][7][8]
-
Wash the adsorbent with a polar solvent like methanol or ethanol at a slightly elevated temperature (e.g., 50-60 °C) to remove any residual 4-MDBT.[8]
-
Dry the regenerated adsorbent in an oven at 110 °C before reuse.
Methodology 2: Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquid phases. For the isolation of 4-MDBT, a polar extraction solvent is used to selectively extract it from the non-polar hydrocarbon matrix.
Principle: 4-MDBT, being a polarizable molecule due to the sulfur heteroatom, exhibits higher solubility in polar solvents compared to the surrounding non-polar aliphatic and aromatic hydrocarbons. This difference in solubility allows for its selective transfer from the hydrocarbon phase to the extraction solvent phase.
Workflow for Liquid-Liquid Extraction:
Caption: Workflow for the isolation of 4-MDBT using liquid-liquid extraction.
Detailed Protocol:
1. Solvent Selection:
-
A suitable extraction solvent should be immiscible with the hydrocarbon mixture and have a high affinity for 4-MDBT.
-
N,N-dimethylformamide (DMF) containing thiocyanate salts has been shown to be effective for the extraction of aromatic sulfur compounds.[9]
2. Extraction Procedure:
-
In a separatory funnel, combine the hydrocarbon mixture containing 4-MDBT with the extraction solvent (e.g., DMF with dissolved potassium thiocyanate) in a defined volume ratio (e.g., 1:1 v/v).
-
Shake the separatory funnel vigorously for 5-10 minutes to ensure intimate contact between the two phases. Periodically vent the funnel to release any pressure buildup.
-
Allow the mixture to stand undisturbed until two distinct layers are formed. The upper layer will be the raffinate (hydrocarbon phase), and the lower layer will be the extract (DMF phase containing 4-MDBT).
-
Carefully drain the lower extract phase into a clean flask.
-
For higher recovery, the raffinate phase can be subjected to one or more additional extraction cycles with fresh solvent.
3. Recovery of 4-MDBT:
-
The 4-MDBT can be recovered from the DMF extract by back-extraction into a non-polar solvent after dilution with water, followed by evaporation of the non-polar solvent.
-
Alternatively, if the boiling point of the extraction solvent is significantly different from that of 4-MDBT, fractional distillation can be employed.[10]
Part 2: Purity Analysis and Characterization
Rigorous analytical techniques are essential to confirm the identity and purity of the isolated 4-MDBT.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a powerful technique for the quantitative analysis of 4-MDBT.[11][12][13][14][15]
Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient Program:
-
0-5 min: 60% B
-
5-15 min: 60% to 90% B
-
15-20 min: 90% B
-
20-25 min: 90% to 60% B
-
25-30 min: 60% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the isolated 4-MDBT in the mobile phase to a concentration of approximately 10-100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purity Assessment: The purity of the isolated 4-MDBT can be determined by calculating the peak area percentage of the 4-MDBT peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both qualitative and quantitative information, allowing for the definitive identification of 4-MDBT and any potential impurities.[16][17][18][19][20]
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 10 min.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
-
Sample Preparation: Dissolve the isolated 4-MDBT in a volatile organic solvent (e.g., dichloromethane or acetone) to a concentration of approximately 10 µg/mL.[21]
-
Identification and Purity: 4-MDBT is identified by its characteristic retention time and mass spectrum, which can be compared to a reference standard or a spectral library. Purity is assessed by identifying and quantifying any co-eluting impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the isolated 4-MDBT.[22][23][24][25][26]
Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated 4-MDBT in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Analysis:
-
Acquire a proton NMR spectrum. The expected chemical shifts (δ) for 4-MDBT in CDCl₃ are:
-
Aromatic protons: ~ δ 7.2-8.2 ppm (multiplets)
-
Methyl protons: ~ δ 2.5 ppm (singlet)
-
-
-
¹³C NMR Analysis:
-
Acquire a carbon-13 NMR spectrum. The expected chemical shifts for the aromatic and methyl carbons will provide further confirmation of the structure.
-
-
Purity Assessment: The presence of impurity peaks in the ¹H NMR spectrum can indicate the presence of other compounds. Integration of the impurity peaks relative to the 4-MDBT peaks can provide a semi-quantitative measure of purity.
Conclusion
The successful isolation of this compound from complex hydrocarbon mixtures is a critical step for various research and industrial applications. The choice between adsorptive desulfurization and liquid-liquid extraction will depend on the specific requirements of the project. Adsorptive methods offer high selectivity and the potential for adsorbent regeneration, making them suitable for continuous processes. Liquid-liquid extraction provides a versatile and scalable option for batch isolations. Following isolation, a combination of HPLC-UV, GC-MS, and NMR spectroscopy provides a robust analytical workflow for the unambiguous identification and accurate purity determination of the isolated 4-MDBT, ensuring its suitability for downstream applications.
References
- 1. This compound | C13H10S | CID 30364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. ikm.org.my [ikm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US8187991B2 - Methods for regeneration of adsorbent material - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
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- 12. longdom.org [longdom.org]
- 13. Qualitative and Quantitative Analysis of Five Bioactive Flavonoids in Salix bordensis Turcz. by HPLC-DAD and HPLC-ESI-MS [scirp.org]
- 14. holcapek.upce.cz [holcapek.upce.cz]
- 15. staff-old.najah.edu [staff-old.najah.edu]
- 16. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. agilent.com [agilent.com]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. uoguelph.ca [uoguelph.ca]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. stacks.cdc.gov [stacks.cdc.gov]
- 26. jmcs.org.mx [jmcs.org.mx]
Application Notes and Protocols: Derivatization of 4-Methyldibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldibenzothiophene (4-MDBT) is a heterocyclic aromatic compound composed of two benzene rings fused to a central thiophene ring, with a methyl group substitution.[1] This structure is of significant interest in various scientific fields, from environmental science, due to its presence in fossil fuels, to medicinal chemistry, where the dibenzothiophene scaffold is explored for therapeutic applications.[2] The derivatization of 4-MDBT is a critical step in harnessing its potential, allowing for the modulation of its physicochemical properties and the introduction of functional groups for further chemical transformations.
This guide provides an in-depth exploration of experimental protocols for the derivatization of this compound. It is designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Core Derivatization Strategies
The derivatization of this compound can be broadly categorized into several key strategies, each targeting different parts of the molecule and yielding a diverse array of derivatives. The primary approaches include:
-
Oxidation of the Sulfur Atom: This strategy focuses on the nucleophilic sulfur atom, leading to the formation of sulfoxides and sulfones. These derivatives exhibit altered electronic properties and solubility, which can be advantageous in various applications.
-
Electrophilic Aromatic Substitution: This classic approach allows for the introduction of functional groups onto the aromatic rings of the dibenzothiophene core.
-
Metal-Catalyzed Cross-Coupling Reactions: These powerful reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a versatile route to complex derivatives.
The following sections will delve into the detailed experimental protocols for each of these strategies.
Section 1: Oxidation of this compound
The oxidation of the sulfur atom in 4-MDBT to form this compound sulfoxide and this compound sulfone is a common and important derivatization. These oxidized forms are often intermediates in oxidative desulfurization processes and can serve as precursors for further functionalization.
Protocol 1: Oxidation using Ferrate(VI)
This protocol is adapted from studies on the oxidation of thiophenic compounds for environmental applications.[3] Ferrate(VI) is a powerful oxidizing agent that can efficiently convert 4-MDBT to its corresponding sulfone.
Rationale: The high oxidation state of iron in ferrate(VI) (Fe(VI)) makes it a potent oxidant. The reaction mechanism involves the nucleophilic attack of the sulfur atom on the ferrate ion, leading to the formation of the sulfone. The pH of the reaction medium is a critical parameter as it affects the stability and oxidizing power of the ferrate(VI) ion.
Experimental Workflow:
Caption: Workflow for the oxidation of 4-MDBT using Ferrate(VI).
Step-by-Step Protocol:
-
Preparation of Reactants:
-
Dissolve a known amount of this compound in acetonitrile.
-
Prepare a phosphate buffer solution with a pH of 8.0.
-
-
Reaction Setup:
-
In a round-bottom flask, combine the 4-MDBT solution with the phosphate buffer.
-
Begin stirring the mixture at room temperature.
-
-
Addition of Oxidant:
-
Slowly add an aqueous solution of potassium ferrate(VI) (K₂FeO₄) to the reaction mixture. A molar ratio of approximately 8.5:1 [ferrate(VI)]:[4-MDBT] is recommended for complete conversion.[3]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench any remaining ferrate(VI) by adding a reducing agent such as sodium sulfite.
-
Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Ratio (Ferrate(VI):4-MDBT) | ~8.5:1 | [3] |
| pH | 8.0 | [3] |
| Temperature | Room Temperature | [3] |
| Solvent | Acetonitrile/Phosphate Buffer | [3] |
Protocol 2: Vanadium-Catalyzed Oxidation with Hydrogen Peroxide
This protocol utilizes a milder oxidizing agent, hydrogen peroxide, in the presence of a vanadium-based catalyst. This method offers an alternative to stronger, less selective oxidizing agents.
Rationale: Oxovanadium(IV) complexes can catalyze the oxidation of sulfur compounds using hydrogen peroxide as the terminal oxidant.[4][5][6] The vanadium catalyst activates the hydrogen peroxide, facilitating the transfer of an oxygen atom to the sulfur of the 4-MDBT. This method is often performed under milder conditions than those required for permanganate or dichromate oxidations.
Experimental Workflow:
Caption: Workflow for the vanadium-catalyzed oxidation of 4-MDBT.
Step-by-Step Protocol:
-
Preparation of Reactants:
-
Reaction Setup:
-
Addition of Oxidant:
-
Slowly add hydrogen peroxide (H₂O₂) to the reaction mixture dropwise. The molar ratio of H₂O₂ to 4-MDBT will influence the reaction rate and selectivity.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using TLC or GC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up to remove the catalyst and any unreacted hydrogen peroxide. This may involve washing with a solution of sodium bisulfite followed by water.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
-
Purification and Characterization:
Section 2: Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[7][8][9] These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst, most commonly palladium.[7][8]
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds. To apply this to 4-MDBT, a halogenated derivative of 4-MDBT is first required.
Part A: Halogenation of this compound
Rationale: To participate in a cross-coupling reaction, one of the coupling partners must typically be an organic halide. Bromination of 4-MDBT can be achieved using a suitable brominating agent. The position of bromination will be directed by the existing methyl group and the electronic nature of the dibenzothiophene ring system.
Step-by-Step Protocol (Illustrative):
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up, including a wash with sodium thiosulfate to remove any excess bromine.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the bromo-4-methyldibenzothiophene by recrystallization or column chromatography.
Part B: Suzuki-Miyaura Cross-Coupling
Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]
Reaction Scheme:
Bromo-4-MDBT + Ar-B(OH)₂ --(Pd catalyst, Base)--> Ar-4-MDBT
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling of Bromo-4-MDBT.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a Schlenk flask, combine the bromo-4-methyldibenzothiophene, the desired arylboronic acid (typically 1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
-
Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) and, if necessary, a ligand (e.g., PPh₃, SPhos). The catalyst loading is typically 1-5 mol%.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (often 80-110 °C) under an inert atmosphere.
-
Stir the reaction for the required time, monitoring its progress by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the coupled product using NMR, mass spectrometry, and other appropriate analytical techniques.
-
Section 3: Characterization of this compound Derivatives
The successful synthesis of 4-MDBT derivatives must be confirmed through rigorous characterization. A combination of spectroscopic and spectrometric techniques is essential.
Common Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the molecular weight and fragmentation pattern of the derivatives, and to monitor reaction progress.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of new functional groups.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups, such as the S=O stretch in sulfones.
-
High-Performance Liquid Chromatography (HPLC): For purification and purity assessment of non-volatile derivatives.
-
UV-Visible Spectroscopy: To study the electronic properties of the conjugated systems.[11]
Conclusion
The derivatization of this compound opens up a vast chemical space for the development of new materials and therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold. By understanding the rationale behind each experimental step, scientists can adapt and optimize these methods to achieve their specific synthetic goals. As with all chemical research, adherence to safety protocols and proper waste disposal are paramount.
References
-
Ghanbari, F., & Sharma, V. K. (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). Journal of Hazardous Materials, 279, 246-253. [Link]
-
Ogunlaja, A. S., Chidawanyika, W., Antunes, E., Fernandes, M. A., Nyokong, T., Torto, N., & Tshentu, Z. R. (2012). Oxovanadium(IV)-catalysed oxidation of dibenzothiophene and 4,6-dimethyldibenzothiophene. Dalton Transactions, 41(45), 13908-13918. [Link]
-
Ogunlaja, A. S., Hosten, E. C., & Tshentu, Z. R. (2015). The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst. South African Journal of Chemistry, 68, 163-170. [Link]
-
PubChem. (n.d.). Dibenzothiophene. [Link]
-
An, J., et al. (2011). Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. Journal of Materials Chemistry, 21(29), 10816-10822. [Link]
-
Tobisu, M., Masuya, Y., & Chatani, N. (2016). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Science, 7(4), 2492-2496. [Link]
-
Corma, A., & García, H. (2013). Transition metal catalyzed cross-coupling reactions. Chemical Reviews, 113(7), 5466-5569. [Link]
-
Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-catalyzed cross-coupling: a historical perspective. Angewandte Chemie International Edition, 51(21), 5062-5085. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Organic Chemistry Explained! (2018, April 27). Cross Coupling Reactions - Catalytic Cycle Key Features [Video]. YouTube. [Link]
-
Human Metabolome Database. (n.d.). This compound. [Link]
-
Campos-Martin, J. M., Capel-Sanchez, M. C., Perez-Presas, P., & Fierro, J. L. G. (2006). Oxidative processes of desulfurization of fuels. Chemical Reviews, 106(10), 4146-4161. [Link]
-
Roy, A., & Bhaumik, A. (2020). Recent advances in transition-metal-free carbon–heteroatom bond formation. Chemistry–An Asian Journal, 15(15), 2335-2353. [Link]
-
Paul, S., & Nanda, S. (2020). Recent advances in the synthesis of dibenzothiophene and its derivatives. New Journal of Chemistry, 44(28), 11847-11868. [Link]
Sources
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- 3. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst [scielo.org.za]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Use of 4-Methyldibenzothiophene in Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methyldibenzothiophene in Chemical Analysis
This compound (4-MDBT) is a heterocyclic aromatic compound containing a thiophene ring fused with two benzene rings and a methyl group substitution. It and its isomers are notable in environmental and geochemical analysis, primarily as markers for the source identification of crude and weathered oils.[1] While the use of an internal standard is a cornerstone of accurate quantitative analysis in chromatography, the application of this compound itself as an internal standard is not widely documented in scientific literature. Typically, in the analysis of polycyclic aromatic hydrocarbons (PAHs) and related compounds like 4-MDBT, isotopically labeled analogs, such as deuterated PAHs, are the preferred internal standards due to their similar physicochemical properties to the analytes of interest.[2][3]
This document provides a comprehensive overview of the analytical context of this compound. Given the limited information on its use as an internal standard, we present a detailed protocol for the quantitative analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with a suitable internal standard. This information is crucial for researchers involved in environmental forensics, petroleum analysis, and related fields.
Rationale for Internal Standard Selection in Aromatic Compound Analysis
The primary role of an internal standard (IS) is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative analysis.[4] An ideal internal standard should:
-
Be chemically similar to the analyte(s) of interest.
-
Exhibit similar chromatographic behavior (retention time) and ionization/detection response.
-
Not be naturally present in the sample matrix.
-
Be chemically inert and not react with the sample components.
For the analysis of this compound and other PAHs, deuterated compounds (stable isotope-labeled standards) are considered the gold standard.[2][3] They co-elute with their non-labeled counterparts and have nearly identical extraction and ionization efficiencies, while being distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is essential for developing robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀S | [5][6] |
| Molecular Weight | 198.29 g/mol | [5][6] |
| CAS Number | 7372-88-5 | [5][6] |
| Melting Point | 66.5 °C | [6] |
| Boiling Point | 298 °C (lit.) | |
| Appearance | Solid | [6] |
| Solubility | Soluble in organic solvents like ethanol and methanol. | |
| Kovats Retention Index | Standard non-polar: 1927, 1932 | [6] |
Experimental Protocol: Quantitative Analysis of this compound by GC-MS
This protocol details a method for the quantitative analysis of this compound in a sample matrix (e.g., environmental extract) using an internal standard.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), n-hexane (HPLC grade or equivalent)
-
Standards:
-
This compound (purity ≥98%)
-
Internal Standard (IS): Chrysene-d₁₂ (or other suitable deuterated PAH)
-
-
Reagents: Anhydrous sodium sulfate
-
Glassware: Volumetric flasks, autosampler vials with inserts, Pasteur pipettes
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound and the internal standard (e.g., Chrysene-d₁₂) into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with dichloromethane.
-
-
Intermediate Standard Solution (e.g., 10 µg/mL):
-
Dilute the primary stock solutions with dichloromethane to prepare intermediate standards.
-
-
Internal Standard Spiking Solution (e.g., 1 µg/mL):
-
Prepare a working solution of the internal standard at a concentration that will result in a final concentration in the sample extract within the calibration range (e.g., 50 ng/mL).
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the this compound intermediate standard into autosampler vials.
-
Add a constant volume of the internal standard spiking solution to each calibration standard and sample.
-
Dilute with dichloromethane to a final volume of 1 mL. A typical calibration range would be 5, 10, 25, 50, 100, 250, and 500 ng/mL.
-
Sample Preparation
-
Extraction: The extraction procedure will vary depending on the sample matrix (e.g., soil, water, oil). A common method for solid samples is Soxhlet extraction or pressurized fluid extraction with a suitable solvent like dichloromethane.
-
Cleanup (if necessary): The sample extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica or alumina cartridges.
-
Internal Standard Spiking: Add a known amount of the internal standard spiking solution to the final extract just before GC-MS analysis.
-
Final Volume Adjustment: Adjust the final volume of the extract to a known value (e.g., 1 mL) with the appropriate solvent.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Injection Mode | Pulsed Splitless |
| Injector Temperature | 290 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| GC Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Oven Temperature Program | Initial temperature 80 °C, hold for 1 min, ramp at 3 °C/min to 310 °C, hold for 16 min. |
| MSD Transfer Line | 320 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | 4-MDBT: m/z 198 (quantifier), 197, 152 (qualifiers) Chrysene-d₁₂: m/z 240 (quantifier) |
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for each calibration standard.
-
Linear Regression: Perform a linear regression on the calibration curve. The correlation coefficient (R²) should be >0.99 for the calibration to be considered valid.
-
Quantification: Determine the concentration of this compound in the samples by calculating the peak area ratio and using the equation of the line from the calibration curve.
Data Presentation: Example Calibration Data
The following table summarizes hypothetical calibration data for the quantitative analysis of this compound.
| Concentration of 4-MDBT (ng/mL) | Peak Area of 4-MDBT (m/z 198) | Peak Area of IS (Chrysene-d₁₂) (m/z 240) | Peak Area Ratio (4-MDBT/IS) |
| 5 | 15,000 | 300,000 | 0.05 |
| 10 | 31,000 | 305,000 | 0.10 |
| 25 | 76,000 | 302,000 | 0.25 |
| 50 | 152,000 | 303,000 | 0.50 |
| 100 | 305,000 | 301,000 | 1.01 |
| 250 | 755,000 | 300,000 | 2.52 |
| 500 | 1,510,000 | 302,000 | 5.00 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Internal Standard Logic
Caption: The logic of using an internal standard for quantitative analysis.
Conclusion
While this compound is an important analyte in geochemical and environmental studies, its use as an internal standard is not a common practice. The preferred approach for the accurate quantification of 4-MDBT and other PAHs is the use of stable isotope-labeled internal standards. The detailed protocol provided here for the analysis of this compound by GC-MS serves as a robust methodology for researchers in relevant fields. Adherence to proper standard preparation, sample processing, and instrument calibration is paramount for achieving high-quality, reliable data.
References
Synthesis of 4-Methyldibenzothiophene Derivatives for Advanced Materials
Application Notes and Protocols for Researchers in Material Science, Organic Electronics, and Drug Development
The strategic synthesis of 4-methyldibenzothiophene and its derivatives is a burgeoning area of research, offering a versatile molecular scaffold for the development of next-generation organic electronic materials. The inherent properties of the dibenzothiophene core, such as its rigid, planar structure and good thermal stability, make it an attractive building block for materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The introduction of a methyl group at the 4-position provides a valuable handle for further functionalization, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and summarizes their performance in material science applications.
Data Presentation: Performance of Dibenzothiophene-Based Materials
The performance of organic electronic devices is critically dependent on the molecular design of the active materials. While specific data for this compound derivatives is emerging, the broader class of dibenzothiophene-based materials has shown significant promise. The following tables summarize key performance metrics for OLEDs and OFETs utilizing various dibenzothiophene derivatives, providing a benchmark for the development of new this compound-based materials.
Table 1: Performance of Dibenzothiophene-Based Host Materials in Phosphorescent OLEDs
| Host Material | Dopant | External Quantum Efficiency (EQE) [%] | Luminous Efficacy [cd/A] | Power Efficacy [lm/W] | Emission Color | Reference |
| Dibenzothiophene-based host 1 | Deep Blue Phosphorescent Emitter | 20.2 | - | - | Deep Blue | |
| SPA-2,7-F(POPh2)2 | FIrpic | 18.0 | - | - | Sky Blue | [1] |
| SPA-2-FPOPh2 | FIr6 | 9.1 | - | - | Blue | [1] |
| TPSi-F | FIrpic | 15.0 | 30.6 | - | Sky Blue | [2] |
| TPSi-F | FIrfpy | 9.4 | 15.1 | - | Blue | [2] |
Table 2: Performance of Dibenzothiophene-Based Organic Field-Effect Transistors (OFETs)
| Material | Deposition Method | Charge Carrier Mobility (µ) [cm²/Vs] | On/Off Ratio | Threshold Voltage (Vth) [V] | Carrier Type | Reference |
| DBT-CM | - | - | - | - | Hole and Electron | [3] |
| Didodecyl[3]benzothieno[3,2-b][3]benzothiophene isomer | Drop-casting, Spin-coating, Doctor blade | up to 1.1 | > 10⁷ | - | p-channel | [4] |
Experimental Protocols
The synthesis of functionalized this compound derivatives often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These methods offer a versatile and efficient means to introduce a variety of aryl and heteroaryl substituents, enabling the creation of a diverse library of materials with tailored properties.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 4-Bromo-methyldibenzothiophene Derivative
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-substituted this compound with a boronic acid or ester. This reaction is fundamental for the synthesis of 4-aryl-methyldibenzothiophene derivatives.
Materials:
-
4-Bromo-methyldibenzothiophene derivative
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Water (if using an aqueous base solution)
Procedure:
-
To an oven-dried Schlenk flask, add the 4-bromo-methyldibenzothiophene derivative, the arylboronic acid or ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe. If using an aqueous base solution, degas the water prior to addition.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-methyldibenzothiophene derivative.
Protocol 2: General Procedure for Stille Cross-Coupling of a 4-Stannyl-methyldibenzothiophene Derivative
This protocol outlines a general procedure for the palladium-catalyzed Stille coupling of a stannylated this compound with an organic halide or triflate. This method is particularly useful for coupling with substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction.
Materials:
-
4-(Tributylstannyl)-methyldibenzothiophene derivative
-
Aryl or vinyl halide/triflate (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., PPh₃, AsPh₃) (if required)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-(tributylstannyl)-methyldibenzothiophene derivative and the aryl or vinyl halide/triflate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the palladium catalyst and ligand (if used) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can be filtered through a pad of Celite to remove the palladium catalyst.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Mandatory Visualizations
To aid in the understanding of the synthesis and structure-property relationships of this compound derivatives, the following diagrams have been generated.
Caption: General workflow for the synthesis of 4-aryl-methyldibenzothiophene derivatives via Suzuki-Miyaura coupling.
Caption: Relationship between chemical structure modification and material properties of this compound derivatives.
References
- 1. Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Novel host material for highly efficient blue phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, experimental and theoretical characterization, and field-effect transistor properties of a new class of dibenzothiophene derivatives: From linear to cyclic architectures - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
Electrochemical Detection of 4-Methyldibenzothiophene: High-Sensitivity Voltammetric Protocols
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive guide to the electrochemical detection of 4-methyldibenzothiophene (4-MDBT), a recalcitrant organosulfur compound of significant environmental and industrial interest. We delve into the fundamental principles of its electrochemical oxidation and present detailed, field-proven protocols for its sensitive quantification using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). This guide is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for monitoring 4-MDBT in various matrices. Methodologies cover electrode preparation, experimental setup, parameter optimization, and data analysis, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of 4-MDBT Detection
This compound (4-MDBT) is a heterocyclic aromatic sulfur compound found in fossil fuels. Its removal is a critical step in producing cleaner-burning fuels to mitigate the environmental impact of sulfur oxide (SOx) emissions, a primary contributor to acid rain.[1] The monitoring of 4-MDBT and its derivatives is paramount in several fields:
-
Environmental Monitoring: Assessing the extent of contamination from crude oil spills and industrial effluents.
-
Petroleum Industry: Evaluating the efficiency of hydrodesulfurization (HDS) and biodesulfurization (BDS) processes, which aim to remove these sulfur-containing compounds.[2][3]
-
Biotechnology: Tracking the metabolic breakdown of organosulfur compounds by microorganisms in BDS research.[2]
Traditional analytical methods for detecting organosulfur compounds, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), can be time-consuming, expensive, and require extensive sample preparation.[2][4] Electrochemical methods offer a compelling alternative, providing high sensitivity, rapid response times, portability for on-site analysis, and cost-effectiveness.[5][6]
Principle of Electrochemical Detection
The electrochemical detection of 4-MDBT is predicated on its ability to undergo oxidation at an electrode surface when a specific potential is applied. The core of this process is the oxidation of the electron-rich sulfur atom within the dibenzothiophene structure. This oxidation typically proceeds in a stepwise manner, first to the corresponding sulfoxide and then to the sulfone, with each step involving the transfer of electrons.[1][7][8][9]
Reaction: 4-MDBT → 4-MDBT-sulfoxide + e⁻ → 4-MDBT-sulfone + e⁻
The flow of electrons generated during this oxidation is measured as a current. Under controlled conditions, the magnitude of this current is directly proportional to the concentration of 4-MDBT in the sample, forming the basis for its quantitative analysis.
Key Analytical Techniques
-
Cyclic Voltammetry (CV): A foundational technique used to investigate the redox properties of an analyte.[10][11] By scanning the potential and observing the resulting current, one can determine the oxidation potential of 4-MDBT, providing the necessary parameters for more sensitive quantitative methods.[12]
-
Differential Pulse Voltammetry (DPV): A highly sensitive technique ideal for trace-level quantification. DPV minimizes the non-faradaic (background) current by superimposing potential pulses on a linear potential ramp and sampling the current just before and at the end of each pulse.[13][14] The resulting differential current is plotted against potential, yielding a well-defined peak whose height is proportional to the analyte's concentration, allowing for very low detection limits.[15][16]
Experimental Apparatus and Reagents
Instrumentation
A computer-controlled potentiostat/galvanostat is required for applying potential waveforms and measuring the resulting current.
Electrochemical Cell
A standard three-electrode configuration is essential for precise and reproducible measurements.
-
Working Electrode (WE): The surface where the 4-MDBT oxidation occurs. A Glassy Carbon Electrode (GCE) is recommended due to its wide potential window, chemical inertness, and low background current. For enhanced sensitivity, the GCE can be modified with various materials like conducting polymers or nanoparticles.[5][17][18][19]
-
Reference Electrode (RE): Provides a stable potential against which the working electrode's potential is controlled. A Silver/Silver Chloride (Ag/AgCl, 3M KCl) electrode is a common choice.
-
Counter Electrode (CE): Completes the electrical circuit. A platinum wire or graphite rod is typically used.
Reagents
-
This compound (4-MDBT): Analytical standard grade.
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), HPLC grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).
-
Causality Note: A supporting electrolyte is crucial as it provides conductivity to the non-aqueous solution and minimizes the unwanted migration of the charged analyte in the electric field, ensuring that the measured current is due to diffusion-controlled redox processes at the electrode surface.
-
-
Polishing Materials: 1.0 µm, 0.3 µm, and 0.05 µm alumina slurries and polishing pads.
Detailed Experimental Protocols
Protocol 1: Working Electrode Preparation (GCE)
A pristine and well-polished electrode surface is paramount for achieving reproducible results. Any surface contamination or irregularity can alter the electrochemical response.
-
Mechanical Polishing:
-
Polish the GCE surface with 1.0 µm alumina slurry on a polishing pad for 2-3 minutes using a figure-eight motion.
-
Rinse the electrode thoroughly with deionized water and sonicate for 1 minute in deionized water to remove alumina particles.
-
Repeat the polishing and sonication steps sequentially with 0.3 µm and 0.05 µm alumina slurries.
-
-
Electrochemical Cleaning (Optional but Recommended):
-
After the final polishing step, place the GCE in a cell with 0.5 M H₂SO₄.
-
Run 15-20 cyclic voltammograms in the potential range of -0.2 V to +1.0 V at a scan rate of 100 mV/s, or until a stable voltammogram is obtained. This step removes any remaining organic or metallic impurities.
-
-
Final Rinse and Dry:
-
Rinse the electrode with deionized water, followed by the solvent to be used in the experiment (e.g., acetonitrile).
-
Gently dry the electrode surface with a stream of high-purity nitrogen or argon.
-
Protocol 2: Qualitative Analysis with Cyclic Voltammetry (CV)
This protocol aims to identify the oxidation potential of 4-MDBT, which is essential for setting up the quantitative DPV experiment.
-
Solution Preparation: Prepare a 1 mM solution of 4-MDBT in ACN containing 0.1 M TBAPF₆.
-
Cell Assembly: Assemble the three-electrode cell with the polished GCE (WE), Ag/AgCl (RE), and Pt wire (CE). Ensure the electrodes are immersed in the solution but not touching.
-
Deoxygenation: Bubble high-purity nitrogen or argon through the solution for 10-15 minutes. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
Causality Note: Oxygen is electroactive and its reduction can interfere with the measurement of the analyte. Deoxygenation is critical for obtaining a clean signal and accurate data in most organic electrochemistry.
-
-
CV Parameter Setup:
-
Potential Window: Scan from an initial potential where no reaction occurs (e.g., 0.0 V) to a final potential well past the expected oxidation (e.g., +1.8 V), and back to the initial potential.
-
Scan Rate: Start with 100 mV/s.
-
Number of Cycles: 2-3 cycles.
-
-
Data Acquisition: Run the CV experiment. An anodic peak corresponding to the oxidation of 4-MDBT should be observed in the first forward scan.
-
Analysis: Determine the peak potential (Eₚ) of the 4-MDBT oxidation. This potential will be the central point for the DPV scan.
Protocol 3: Quantitative Determination with Differential Pulse Voltammetry (DPV)
This protocol establishes a calibration curve to measure the concentration of 4-MDBT with high sensitivity.
-
DPV Parameter Optimization:
-
Based on the CV results, set the DPV potential window to scan over the oxidation peak (e.g., from Eₚ - 0.2 V to Eₚ + 0.2 V).
-
Typical starting parameters:
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Step Potential: 4 mV
-
Scan Rate: 20 mV/s
-
-
Expert Insight: These parameters can be further optimized to maximize the signal-to-noise ratio for your specific system. A larger pulse amplitude generally increases sensitivity but can also broaden the peak.[15][16]
-
-
Calibration Standards: Prepare a series of 4-MDBT standard solutions of known concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in ACN with 0.1 M TBAPF₆.
-
Measurement:
-
Start with the blank solution (ACN + 0.1 M TBAPF₆) and record the DPV to establish a baseline.
-
Sequentially measure each standard solution, from lowest to highest concentration.
-
Between each measurement, rinse the electrodes with fresh solvent to prevent carryover. For robust analysis, repolishing the electrode between samples is recommended to avoid fouling from oxidation products.
-
-
Data Analysis:
-
For each voltammogram, measure the peak current height (Iₚ) relative to the baseline.
-
Plot the peak current (Iₚ) on the y-axis against the corresponding 4-MDBT concentration on the x-axis.
-
Perform a linear regression on the data points. A linear relationship confirms that the method is suitable for quantification in this range.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same solvent/electrolyte system. If the sample is in a different matrix, appropriate extraction steps may be necessary.
-
Record the DPV of the unknown sample under the same optimized conditions.
-
Using the measured peak current and the equation from the linear regression of the calibration curve, calculate the concentration of 4-MDBT in the sample.
-
Performance Characteristics and Data
The performance of an electrochemical sensor is defined by several key metrics. The following table summarizes typical performance data that can be achieved for the detection of aromatic compounds using DPV with modified electrodes.
| Parameter | Typical Value | Significance |
| Linear Range | 0.1 µM - 100 µM | The concentration range over which the peak current is directly proportional to the concentration. |
| Limit of Detection (LOD) | 10 - 50 nM | The lowest concentration of the analyte that can be reliably distinguished from the background noise.[20] |
| Sensitivity | 0.5 - 5 µA/µM | The slope of the calibration curve, indicating the change in current per unit change in concentration. |
| Reproducibility (RSD) | < 5% (n=5) | The precision of the measurement, typically expressed as the relative standard deviation of repeated measurements. |
| Stability | > 95% response after 1 week | The ability of the sensor to maintain its response over time. |
Note: These values are representative and can vary based on the specific electrode material, modification, and experimental conditions.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Noisy Signal | - Electrical interference from nearby equipment.- Unstable reference electrode.- High resistance in the cell. | - Use a Faraday cage.- Check/replace the reference electrode filling solution.- Ensure the counter electrode is properly positioned and the electrolyte concentration is sufficient. |
| Poor Reproducibility | - Inconsistent electrode surface preparation.- Electrode fouling from oxidation products. | - Standardize the polishing protocol strictly.- Polish the electrode between each measurement or use an electrode modification that resists fouling. |
| Drifting Baseline | - Oxygen leakage into the cell.- Contamination in the solvent or electrolyte. | - Ensure a tight seal on the cell and maintain a positive N₂/Ar pressure.- Use high-purity solvents and reagents. |
| Low Sensitivity | - Poorly polished electrode.- Low concentration of supporting electrolyte. | - Re-polish the working electrode thoroughly.- Verify the concentration of the supporting electrolyte (typically 0.1 M). |
Conclusion
Electrochemical techniques, particularly differential pulse voltammetry, offer a powerful platform for the rapid, sensitive, and cost-effective detection of this compound. The key to successful and reliable analysis lies in meticulous electrode preparation, careful optimization of experimental parameters, and a fundamental understanding of the electrochemical principles at play. The protocols detailed in this application note provide a robust framework for researchers to establish high-quality analytical methods for 4-MDBT and other electroactive organosulfur compounds, facilitating advancements in environmental science and fuel technology.
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(PDF) Non-Enzymatic Electrochemical Sensors Utilizing Dibenzothiophene - ResearchGate. (2025, April 18). Available from: [Link]
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(PDF) Biochemical Analytical Methods of Fossil Fuels Biodesulfurization Treatment. (2023, August 24). Available from: [Link]
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Differential pulse voltammetry - Wikipedia. Available from: [Link]
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Differential Pulse Voltammetry - Macias Sensors. (2023, August 1). Available from: [Link]
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Oxovanadium(IV)-catalysed oxidation of dibenzothiophene and 4,6-dimethyldibenzothiophene - PubMed. (2012, December 7). Available from: [Link]
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(Left) Cyclic voltammograms of ca 0.002 mol dm⁻³ 4-methylbenzophenone,... - ResearchGate. Available from: [Link]
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Differential Pulse Voltammetry (DPV) - PalmSens. Available from: [Link]
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Starter Kit for Electrochemical Sensors Based on Polythiophene Thin Films—Synthesis of High-Quality Films and Protocol for Fast and Gentle Electrode Regeneration - MDPI. (2021, November 1). Available from: [Link]
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Construction of polythiophene-derivative films as a novel electrochemical sensor for highly sensitive detection of nitrite - ProQuest. (2021, September 30). Available from: [Link]
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Post-Synthetic Modification-Induced Structural Transformations of 413 and 814 Metalla-Links via Sequential Oxidation of Dibenzothiophene Moieties - PubMed. (2025, October 15). Available from: [Link]
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Paper-based amperometric sensor for determination of acetylcholinesterase using screen-printed graphene electrode - PubMed. (2018, February 1). Available from: [Link]
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Amperometric determination of cadmium, lead, and mercury metal ions using a novel polymer immobilised horseradish peroxidase biosensor system - PubMed. Available from: [Link]
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A novel amperometric biosensor for the detection of nitrophenol - PubMed. (2009, June 30). Available from: [Link]
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Voltammetric determination of trace mercury at a sonogel-carbon electrode modified with poly-3-methylthiophene - PubMed. Available from: [Link]
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Electrochemical detection of 4-nitrophenol based on biomass derived activated carbons. (2014, May 17). Available from: [Link]
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Voltammetric Determination of o-Phenylenediamine in Industrial Wastewater by An Electrode Modified with Nanocomposite Film of TiO_2/Hydroxyapatite/MWCNT | Semantic Scholar. Available from: [Link]
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Poly(3,4-ethylenedioxythiophene):Polystyrene Sulfonate-Modified Electrode for the Detection of Furosemide in Pharmaceutical Products - PubMed. (2023, May 4). Available from: [Link]
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Voltammetric Quantification of Phytoesterone 1-[5-(1, 3- Benzodioxol-5-yl)-1-oxo-2, 4-pentadienyl] Piperidine - ResearchGate. (2025, October 26). Available from: [Link]
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(PDF) MOFs-Modified Electrochemical Sensors and the Application in the Detection of Opioids - ResearchGate. (2025, October 13). Available from: [Link]
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Voltammetric Study for the Determination of Diclofenac in Aqueous Solutions Using Electro-Activated Carbon Electrodes - MDPI. Available from: [Link]
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- 8. Catalytic oxidative desulfurization of a 4,6-DMDBT containing model fuel by metal-free activated carbons: the key role of surface chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
- 14. Differential Pulse Voltammetry (DPV) - PalmSens [palmsens.com]
- 15. Differential Pulse Voltammetry - Macias Sensors [maciassensors.com]
- 16. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 17. mdpi.com [mdpi.com]
- 18. MOFs-Modified Electrochemical Sensors and the Application in the Detection of Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Metabolism of 4-Methyldibenzothiophene in Microorganisms
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals investigating the microbial metabolism of 4-methyldibenzothiophene (4-MDBT). As a persistent and recalcitrant organosulfur compound found in fossil fuels, understanding the biodegradation of 4-MDBT is crucial for developing bioremediation strategies and for applications in the biodesulfurization of petroleum products.
Introduction: The Significance of 4-MDBT Metabolism
This compound is a heterocyclic aromatic compound containing a thiophene ring fused to two benzene rings, with a methyl group substitution. Its presence in crude oil and its derivatives contributes significantly to sulfur oxide emissions upon combustion, leading to acid rain and other environmental issues. Microbial degradation offers an environmentally benign alternative to conventional hydrodesulfurization methods, which require high temperatures, pressures, and catalysts that are susceptible to poisoning.
The primary microbial strategy for the degradation of dibenzothiophene (DBT) and its alkylated derivatives like 4-MDBT is the sulfur-specific "4S pathway".[1][2] This pathway selectively cleaves the carbon-sulfur bonds without degrading the carbon skeleton, thus preserving the fuel's calorific value.[2] This application note will delve into the protocols required to isolate and characterize microorganisms capable of 4-MDBT metabolism, elucidate the metabolic pathway, and identify the key enzymes and genes involved.
Part 1: Isolation and Culturing of 4-MDBT Degrading Microorganisms
The initial step in studying 4-MDBT metabolism is the isolation of microorganisms with the desired catabolic capabilities. These are often found in environments historically contaminated with hydrocarbons, such as petroleum-contaminated soils or industrial sludge.[3]
Protocol 1: Enrichment and Isolation of 4-MDBT Utilizing Bacteria
Rationale: This protocol is designed to selectively enrich for and isolate bacteria that can utilize 4-MDBT as a sole source of sulfur. A basal salts medium (BSM) provides all necessary nutrients except for a sulfur source, forcing the microbes to metabolize 4-MDBT to meet their sulfur requirements.
Materials:
-
Soil or sludge samples
-
Basal Salts Medium (BSM) (composition detailed in Table 1)
-
This compound (4-MDBT) solution (in a suitable water-immiscible organic solvent like dodecane or as a fine powder)
-
Sterile enrichment flasks
-
Sterile petri dishes
-
Agar
-
Incubator shaker
Procedure:
-
Enrichment:
-
Prepare BSM and dispense 100 mL into 250 mL Erlenmeyer flasks.
-
Add 4-MDBT as the sole sulfur source to a final concentration of 1 mM.
-
Inoculate each flask with 1 g of soil or sludge sample.
-
Incubate the flasks at a suitable temperature (e.g., 30°C) on a rotary shaker at 150 rpm for 7-10 days.[4]
-
-
Sub-culturing:
-
After the initial enrichment, transfer 5 mL of the culture to a fresh flask of BSM with 4-MDBT.
-
Repeat this sub-culturing step at least three times to enrich for the most efficient 4-MDBT degrading microorganisms.
-
-
Isolation:
-
Prepare BSM agar plates containing 4-MDBT as the sole sulfur source.
-
Serially dilute the final enrichment culture and spread plate onto the BSM agar plates.
-
Incubate the plates at 30°C until distinct colonies appear.
-
-
Purification:
-
Select morphologically distinct colonies and streak them onto fresh BSM agar plates with 4-MDBT to obtain pure cultures.
-
Verify the purity of the isolates through microscopy and 16S rRNA gene sequencing.
-
Table 1: Composition of Basal Salts Medium (BSM)
| Component | Concentration (g/L) |
| K2HPO4 | 4.0 |
| KH2PO4 | 4.0 |
| NH4Cl | 2.0 |
| MgCl2·6H2O | 0.2 |
| CaCl2·2H2O | 0.001 |
| FeCl3·6H2O | 0.001 |
| Carbon Source (e.g., Glucose) | 10.0 |
| Sulfur Source (4-MDBT) | 0.1 (approx. 1mM) |
| Trace Elements Solution | 1 mL/L |
Note: The composition can be optimized based on the specific microbial strains.
Part 2: Elucidation of the 4-MDBT Metabolic Pathway
Once pure cultures of 4-MDBT degrading microorganisms are obtained, the next step is to identify the metabolic intermediates and end-products to elucidate the degradation pathway. For 4-MDBT, the expected end-product of the 4S pathway is 4-methyl-2-hydroxybiphenyl (4-MHBP).[1]
Protocol 2: Analysis of 4-MDBT Metabolites by GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for analyzing the metabolites of 4-MDBT degradation.[5]
Materials:
-
Pure culture of the isolated microorganism
-
BSM with 4-MDBT
-
Ethyl acetate or dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Culturing and Harvesting:
-
Inoculate a flask of BSM containing 4-MDBT with the pure culture and incubate under optimal growth conditions.
-
Collect culture samples at different time points (e.g., 0, 24, 48, 72 hours).
-
Centrifuge the samples to separate the bacterial cells from the supernatant.
-
-
Extraction of Metabolites:
-
Acidify the supernatant to a pH of 2.0 with HCl.
-
Extract the metabolites from the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and dry them over anhydrous sodium sulfate.
-
-
Sample Preparation for GC-MS:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Re-dissolve the residue in a small volume of a suitable solvent (e.g., hexane or ethyl acetate).
-
Derivatization (e.g., silylation) may be necessary for polar metabolites to increase their volatility.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the compounds.
-
The mass spectrometer will fragment the eluted compounds, and the resulting mass spectra can be compared to libraries (e.g., NIST) for identification.
-
Expected Results: The GC-MS analysis of metabolites from a bacterium utilizing the 4S pathway for 4-MDBT degradation is expected to identify the final product, 4-methyl-2-hydroxybiphenyl (4-MHBP).[1] Intermediate metabolites, though often transient, may also be detected.
Visualization of the 4S Pathway for 4-MDBT Metabolism
Caption: The 4S metabolic pathway for this compound.
Part 3: Characterization of Key Enzymes and Genes
The 4S pathway involves a series of enzymes encoded by the dsz gene cluster. The key enzymes are dibenzothiophene monooxygenase (DszC), dibenzothiophene-5,5-dioxide monooxygenase (DszA), and 2-hydroxybiphenyl-2-sulfinate sulfinolyase (DszB).[6]
Protocol 3: Cloning and Expression of dsz Genes
Rationale: To confirm the genetic basis of 4-MDBT degradation and to study the properties of the enzymes involved, the dsz genes can be cloned and expressed in a suitable host like E. coli.
Materials:
-
Genomic DNA from the isolated microorganism
-
PCR primers for dsz genes
-
DNA polymerase and PCR reagents
-
Expression vector (e.g., pET series)
-
Competent E. coli cells (e.g., BL21(DE3))
-
Restriction enzymes and DNA ligase
-
LB medium and appropriate antibiotics
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction
Procedure:
-
Gene Amplification:
-
Design PCR primers based on conserved sequences of the dsz genes from related microorganisms.
-
Amplify the dsz genes from the genomic DNA of the isolated strain using PCR.
-
-
Cloning:
-
Digest the PCR products and the expression vector with appropriate restriction enzymes.
-
Ligate the digested genes into the expression vector.
-
Transform the ligation mixture into competent E. coli cells.
-
-
Screening and Sequencing:
-
Select positive clones by antibiotic resistance and confirm the presence of the insert by colony PCR or restriction digestion.
-
Sequence the cloned genes to verify their identity.
-
-
Protein Expression:
-
Inoculate a culture of E. coli harboring the expression vector in LB medium.
-
Induce protein expression by adding IPTG when the culture reaches the mid-log phase.
-
Incubate for several hours to allow for protein production.
-
-
Verification of Expression:
-
Harvest the cells and lyse them to release the proteins.
-
Analyze the cell lysate by SDS-PAGE to confirm the expression of the Dsz proteins.
-
Protocol 4: Enzyme Assays for Dsz Activity
Rationale: Enzyme assays are essential to confirm the functionality of the expressed proteins and to study their kinetic properties.
DszC and DszA (Monooxygenases) Assay:
-
Principle: The activity of DszC and DszA can be monitored by measuring the consumption of the substrate (4-MDBT, 4-MDBT-sulfoxide, or 4-MDBT-sulfone) or the formation of the product using HPLC.[7]
-
Reaction Mixture: A typical reaction mixture contains buffer (e.g., phosphate buffer, pH 7.5), NADH, FMN, a flavin reductase, and the cell-free extract containing the Dsz enzyme.
-
Procedure:
-
Incubate the reaction mixture at an optimal temperature (e.g., 35°C).[6]
-
Start the reaction by adding the substrate.
-
Take samples at different time intervals and stop the reaction by adding a quenching agent (e.g., acetonitrile).
-
Analyze the samples by HPLC to quantify the substrate and product.
-
DszB (Sulfinolyase) Assay:
-
Principle: The activity of DszB can be determined by measuring the formation of 4-MHBP from 4-methyl-2'-hydroxybiphenyl-2-sulfinate.
-
Procedure: The assay is similar to the monooxygenase assay, but with 4-methyl-2'-hydroxybiphenyl-2-sulfinate as the substrate. The formation of 4-MHBP is quantified by HPLC.
Experimental Workflow Visualization
Caption: A streamlined workflow for studying 4-MDBT metabolism.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive study of this compound metabolism in microorganisms. By following these methodologies, researchers can successfully isolate and characterize novel 4-MDBT degrading strains, elucidate the metabolic pathways involved, and gain insights into the genetic and enzymatic basis of this important biological process. This knowledge is fundamental for the advancement of biodesulfurization technologies and for developing effective bioremediation strategies for environments contaminated with organosulfur compounds.
References
-
Genome-based characterization and pathway elucidation of dibenzothiophene and this compound desulfurization in a thiophenic compound desulfurizing Rhodococcus sp. SB1D. PubMed. Available at: [Link]
-
Biodegradation Potentials of Dibenzothiophene by New Bacteria Isolated from Hydrocarbon Polluted Soil in Egypt. ResearchGate. Available at: [Link]
-
Purification and characterization of dibenzothiophene (DBT) sulfone monooxygenase, an enzyme involved in DBT desulfurization, from Rhodococcus erythropolis D-1. PubMed. Available at: [Link]
-
Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. PMC - NIH. Available at: [Link]
-
Oxidation of dibenzothiophene by laccase or hydrogen peroxide and deep desulfurization of diesel fuel by the later. ResearchGate. Available at: [Link]
-
Enhancing biodesulfurization by engineering a synthetic dibenzothiophene mineralization pathway. PMC - NIH. Available at: [Link]
-
Analytical Techniques Used in Metabolomics. Systematic Reviews in Pharmacy. Available at: [Link]
-
Analytical strategies for identifying drug metabolites. PubMed. Available at: [Link]
-
Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Hilaris Publisher. Available at: [Link]
-
What Are The Analytical Techniques In Metabolomics And How To Choose. OmicsLogic. Available at: [Link]
-
Analytical Techniques applied in Metabolomics. FutureLearn. Available at: [Link]
-
Culturing Microorganisms. YouTube. Available at: [Link]
-
Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation. MDPI. Available at: [Link]
-
Aerobic Biodegradation of 2,2′-Dithiodibenzoic Acid Produced from Dibenzothiophene Metabolites. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]
-
Methods for the detection and analysis of dioxygenase catalyzed dihydroxylation in mutant derived libraries. PubMed. Available at: [Link]
-
Current and Past Strategies for Bacterial Culture in Clinical Microbiology. PubMed Central. Available at: [Link]
-
Molecular-cloning, expression, and gene localization of a 4th melanocortin receptor. ResearchGate. Available at: [Link]
-
Microbiology and Biochemistry of Pesticides Biodegradation. MDPI. Available at: [Link]
-
Culturing Microorganisms | Revision for Biology A-Level. YouTube. Available at: [Link]
-
A CONTINUOUS METHOD OF CULTURING BACTERIA FOR CHEMICAL STUDY. PMC. Available at: [Link]
-
Culturing Microorganisms Part 1 | Cells | Biology | FuseSchool. YouTube. Available at: [Link]
-
Cloning and expression analysis of glucose transporter 4 mRNA in the cold hardiness frog, Rana dybowskii. PubMed. Available at: [Link]
-
Microbial Metabolism of Normal and Branched Chain Alkanes. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]
Sources
- 1. Genome-based characterization and pathway elucidation of dibenzothiophene and this compound desulfurization in a thiophenic compound desulfurizing Rhodococcus sp. SB1D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Purification and characterization of dibenzothiophene (DBT) sulfone monooxygenase, an enzyme involved in DBT desulfurization, from Rhodococcus erythropolis D-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyldibenzothiophene
Welcome to the Technical Support Center for the synthesis of 4-methyldibenzothiophene. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound include Friedel-Crafts alkylation or acylation of dibenzothiophene, Suzuki-Miyaura coupling, and Ullmann condensation. Each method offers distinct advantages and challenges in terms of starting materials, reaction conditions, and scalability.
Q2: I am observing low yields in my Friedel-Crafts reaction. What are the likely causes?
A2: Low yields in Friedel-Crafts reactions for this synthesis can stem from several factors. One common issue is the deactivation of the dibenzothiophene ring, which is only modestly reactive. Catalyst quality, reaction temperature, and the choice of alkylating or acylating agent are critical. Polysubstitution, where more than one methyl group is added, is also a frequent side reaction that can lower the yield of the desired mono-methylated product.
Q3: My Suzuki-Miyaura coupling is not proceeding to completion. What should I check?
A3: Incomplete Suzuki-Miyaura coupling reactions are often traced back to issues with the catalyst system, base, or solvent. The palladium catalyst can be sensitive to air and moisture, so ensuring anhydrous and anaerobic conditions is crucial. The choice of ligand and base is also critical and often needs to be optimized for the specific substrates. The purity of the boronic acid or ester is another key factor; impurities can significantly hinder the reaction.
Q4: I am experiencing difficulty with the Ullmann condensation for this synthesis. What are some common troubleshooting tips?
A4: The Ullmann condensation is notoriously sensitive to reaction conditions. Common issues include the need for high reaction temperatures, which can lead to side product formation, and the often-heterogeneous nature of the reaction with copper catalysts. The use of soluble copper catalysts and appropriate ligands can improve yields and reproducibility. Dehalogenation of the aryl halide starting material is a common side reaction that can be minimized by using anhydrous conditions and optimizing the nucleophile concentration.[1]
Q5: What are the typical side products I should expect in the synthesis of this compound?
A5: Depending on the synthetic route, various side products can be formed. In Friedel-Crafts reactions, isomers of methyldibenzothiophene and poly-methylated dibenzothiophenes are common. In Suzuki-Miyaura and Ullmann couplings, homocoupling of the starting materials and dehalogenation of the aryl halide are potential side reactions.
Q6: How can I effectively purify this compound from the reaction mixture?
A6: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure this compound.
Troubleshooting Guides
Friedel-Crafts Alkylation/Acylation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst (e.g., hydrated Lewis acid).2. Insufficiently reactive alkylating/acylating agent.3. Reaction temperature is too low. | 1. Use freshly opened or properly stored anhydrous Lewis acid (e.g., AlCl₃, FeCl₃).2. Consider using a more reactive agent (e.g., acyl chloride over anhydride).3. Gradually increase the reaction temperature, monitoring for decomposition. |
| Low Yield | 1. Polysubstitution.2. Isomer formation.3. Product decomposition under harsh conditions. | 1. Use a milder Lewis acid or a less reactive alkylating/acylating agent. Control stoichiometry carefully.2. Optimize reaction conditions (solvent, temperature) to favor the desired isomer.3. Reduce reaction time or temperature. |
| Formation of Tar-like Side Products | 1. Reaction temperature is too high.2. Presence of moisture. | 1. Lower the reaction temperature.2. Ensure all glassware is oven-dried and reagents are anhydrous. |
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive palladium catalyst.2. Inappropriate base or solvent.3. Impure boronic acid/ester. | 1. Use a fresh palladium catalyst and ensure rigorous exclusion of air and moisture (degas solvent, use inert atmosphere).2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF).3. Use high-purity boronic acid/ester or purify it before use. |
| Low Yield | 1. Homocoupling of the boronic acid.2. Dehalogenation of the aryl halide.3. Inefficient transmetalation. | 1. Ensure thorough degassing of the reaction mixture. Use a less reactive boronic acid derivative if possible.2. Use a milder base or lower the reaction temperature.3. Add a suitable ligand (e.g., phosphine-based ligands) to facilitate the catalytic cycle. |
| Difficulty in Product Purification | 1. Residual palladium catalyst.2. Boronic acid-derived impurities. | 1. Use a palladium scavenger or perform an aqueous workup with a chelating agent.2. Perform an extractive workup with a base to remove acidic boronic acid byproducts. |
Ullmann Condensation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive copper catalyst.2. Reaction temperature too low.3. Poorly soluble reagents. | 1. Use activated copper powder or a soluble copper(I) salt. The addition of a ligand (e.g., phenanthroline, amino acids) can be beneficial.2. Ullmann reactions often require high temperatures (>150 °C); gradually increase the temperature.3. Use a high-boiling polar aprotic solvent (e.g., DMF, NMP, pyridine) to improve solubility. |
| Low Yield | 1. Dehalogenation of the aryl halide.2. Side reactions due to high temperatures. | 1. Ensure strictly anhydrous conditions. Using an excess of the nucleophile can sometimes suppress dehalogenation.2. Optimize the reaction time and temperature to find a balance between conversion and decomposition. |
| Inconsistent Results | 1. Heterogeneous nature of the reaction.2. Purity of copper catalyst. | 1. Use a soluble copper catalyst and a suitable ligand to promote a more homogeneous reaction.2. Use a consistent source and batch of copper catalyst. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol for this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
4-Bromodibenzothiophene (or other suitable halide)
-
Methylboronic acid or its pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried flask, combine 4-bromodibenzothiophene (1 equivalent), methylboronic acid or ester (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the palladium catalyst (1-5 mol%) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Selective Oxidation of 4-Methyldibenzothiophene
Welcome to the technical support center for the selective oxidation of 4-methyldibenzothiophene (4-MDBT). This resource is designed for researchers, scientists, and professionals in drug development and related fields to address common challenges encountered during the experimental process. Here you will find troubleshooting guides and frequently asked questions to assist in optimizing your reactions for desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidation products of this compound?
The selective oxidation of this compound primarily yields two products: this compound-sulfoxide and this compound-sulfone. The goal of selective oxidation is to control the reaction to favor the formation of one product over the other. In many applications, such as oxidative desulfurization (ODS), the complete oxidation to the highly polar sulfone is desired to facilitate its removal from non-polar mixtures.[1][2]
Q2: Why is the selective oxidation of 4-MDBT more challenging than that of dibenzothiophene (DBT)?
The methyl group at the 4-position of the dibenzothiophene core introduces steric hindrance. This can affect the accessibility of the sulfur atom to the catalytic active sites, potentially leading to lower reaction rates compared to the oxidation of the parent compound, dibenzothiophene (DBT).[3]
Q3: What are the common oxidants used for the selective oxidation of 4-MDBT?
Commonly used oxidizing agents include hydrogen peroxide (H₂O₂), ferrate(VI), and tert-butyl hydroperoxide.[2][4][5] Hydrogen peroxide is often favored due to its environmental compatibility, as its primary byproduct is water.[6]
Q4: How can I monitor the progress of my oxidation reaction?
The progress of the reaction can be monitored by techniques such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the disappearance of the 4-MDBT reactant and the appearance of the sulfoxide and sulfone products.[3][7] For detailed structural confirmation of the products, Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool.[7][8]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Low Conversion of 4-MDBT | - Inactive or insufficient catalyst.- Suboptimal reaction temperature.- Insufficient amount of oxidant.- Steric hindrance from the methyl group. | - Ensure the catalyst is properly activated and used in the correct amount.[9][10]- Optimize the reaction temperature; higher temperatures often increase conversion but may affect selectivity.[9][11]- Increase the oxidant-to-sulfur molar ratio.[4][5]- Consider using a catalyst with larger pores or active sites that are more accessible. |
| Poor Selectivity (Formation of both sulfoxide and sulfone) | - Reaction time is too long or too short.- Inappropriate choice of oxidant or catalyst.- Incorrect reaction temperature. | - For sulfoxide production, use shorter reaction times and milder conditions. For sulfone production, use longer reaction times or stronger oxidizing conditions.[12][13]- Screen different catalysts and oxidants to find a system with higher selectivity for the desired product.- Adjust the temperature; lower temperatures may favor the formation of the sulfoxide.[11] |
| Catalyst Deactivation | - Fouling of catalyst pores by reaction products (sulfones).- Leaching of active metal species from the support.- Changes in the catalyst's chemical structure. | - Regenerate the catalyst by washing with an appropriate solvent to remove adsorbed products, followed by drying or calcination.[2]- If leaching is suspected, analyze the reaction mixture for the presence of the leached metal. Consider using a catalyst with stronger metal-support interactions.- Characterize the used catalyst using techniques like XRD, FT-IR, or SEM to identify structural changes. |
| Difficulty in Product Separation | - Similar polarities of the reactant and the sulfoxide product.- The sulfone product may have limited solubility in the reaction medium. | - For separation from non-polar solvents, the highly polar sulfone can be removed by extraction with a polar solvent or by adsorption on silica gel.[1][4]- If the sulfone precipitates, it can be separated by filtration.[8] |
Experimental Protocols & Data
Catalytic Oxidation of 4-MDBT using Ferrate(VI)
This protocol is based on the work by Al-Soodani et al. for the oxidative desulfurization of thiophenic compounds.
Materials:
-
This compound (4-MDBT)
-
Potassium ferrate(VI) (K₂FeO₄)
-
Acetonitrile
-
Phosphate buffer (pH 8.0)
-
Silica gel (optional)
Procedure:
-
Prepare a stock solution of 4-MDBT in acetonitrile.
-
In a reaction vessel, combine the 4-MDBT solution with the phosphate-acetonitrile medium.
-
Initiate the reaction by adding a freshly prepared solution of potassium ferrate(VI). A molar ratio of [ferrate(VI)]/[4-MDBT] of approximately 8.5 is recommended for complete conversion.[4]
-
Stir the reaction mixture at room temperature.
-
(Optional) To enhance the oxidation, silica gel can be added to the reaction mixture.[4]
-
Monitor the reaction progress using GC-FID.
-
Upon completion, the oxidized products can be separated by extraction or adsorption.
Quantitative Data Summary:
| Catalyst System | Oxidant | Substrate | Temp (°C) | Time | Conversion (%) | Reference |
| Ferrate(VI) | - | 4-MDBT | Room Temp | - | ~100 | [4] |
| MoO₃-TiO₂@MCM-22 | H₂O₂ | 4-MDBT | - | 4 h | 99.2 | [1] |
| UiO-66-NH₂ | H₂O₂ | DBT | 72.6 | - | 89.7 | [9] |
| p[V(IV)O(sal-AHBPD)] | H₂O₂ | 4,6-DMDBT | 40 | 3 h | 71.8 | [3][7] |
| H₅PV₂Mo₁₀O₄₀/TiO₂ | H₂O₂ | 4-MDBT | 60 | 2 h | 99.0 | [10] |
Note: Data for DBT and 4,6-DMDBT are included for comparative purposes as they are structurally related to 4-MDBT.
Visualizations
General Workflow for Catalytic Oxidation of 4-MDBT
Caption: A generalized workflow for the catalytic oxidation of 4-MDBT.
Troubleshooting Logic for Low Conversion
Caption: A decision tree for troubleshooting low conversion rates.
References
- 1. researchgate.net [researchgate.net]
- 2. Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst [scielo.org.za]
- 6. researchgate.net [researchgate.net]
- 7. Oxovanadium(IV)-catalysed oxidation of dibenzothiophene and 4,6-dimethyldibenzothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. materresearch.com [materresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming interference in the GC-MS analysis of 4-methyldibenzothiophene
This guide provides troubleshooting advice and answers to frequently asked questions regarding interference in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-methyldibenzothiophene (4-MDBT). It is intended for researchers, scientists, and professionals in drug development and related fields.
Troubleshooting Guide
Q1: My 4-MDBT peak is showing significant tailing or a distorted shape. What are the likely causes and solutions?
A: Poor peak shape often points to issues within the GC system or interactions with the sample matrix.
-
Active Sites: The problem may be caused by active sites in the inlet liner or the front end of the GC column.[1]
-
Solution: Deactivate the inlet liner or replace it with a new, properly deactivated one. You can also trim the first few inches of the column to remove any active sites that may have developed.[1]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Inappropriate Temperature: If the initial oven temperature is too high for a splitless injection, it can hinder the proper focusing of the sample at the head of the column.[4]
-
Solution: Lower the initial oven temperature to ensure it is below the boiling point of your injection solvent.[4]
-
Q2: I'm seeing a cluster of overlapping peaks where I expect to see 4-MDBT. How can I confirm co-elution and resolve it?
A: Co-elution is a common challenge, especially in complex matrices containing isomers or structurally similar compounds.[5][6]
-
Detecting Co-elution:
-
Mass Spectral Analysis: Examine the mass spectrum across the peak. If the peak is impure, the mass spectral profile will change from the leading edge to the trailing edge.[7][8]
-
Peak Shape: Look for subtle signs of asymmetry, such as a "shoulder" on the peak, which can indicate the presence of a co-eluting compound.[7][8]
-
-
Resolving Co-elution:
-
Chromatographic Method Optimization: Adjusting the GC method can often improve separation. Try lowering the temperature ramp rate or adding an isothermal hold at a temperature just below the elution temperature of the target compounds.[9]
-
Change GC Column: The most common stationary phase for this type of analysis is a 5% phenyl-substituted methylpolysiloxane.[6] If this does not provide adequate resolution, switching to a column with a different selectivity, such as one with a higher phenyl content (~50% phenyl), can improve the separation of isomeric compounds.[6]
-
Q3: The quantitative results for my 4-MDBT standards are inconsistent and show poor recovery. What should I investigate?
A: Inaccurate quantification is often linked to matrix effects or issues with the analytical method.
-
Matrix Interference: Complex sample matrices, such as those from crude oil or environmental samples, can suppress or enhance the MS signal, leading to inaccurate results.[3][5][10]
-
Internal Standard Selection: The choice of internal standard is critical for accurate quantification.
-
Solution: For the analysis of thiophenic compounds like 4-MDBT, octadeutero-dibenzothiophene (DBT-d8) is an optimal internal standard.[12]
-
-
System Contamination: Carryover from previous injections or contamination in the injector can lead to ghost peaks and inaccurate results.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the GC-MS analysis of this compound?
A: The primary sources of interference are Polycyclic Aromatic Hydrocarbons (PAHs) and complex sample matrices. PAHs are structurally similar to Polycyclic Aromatic Sulfur Heterocycles (PASHs) like 4-MDBT and can cause significant interference.[13][14] Additionally, complex matrices from petroleum, coal, or environmental samples contain numerous compounds that can co-elute with the analyte or cause matrix effects.[5][12]
Q2: How can I remove PAH interference before GC-MS analysis?
A: A recommended method is to perform a liquid chromatographic (LC) separation before GC-MS analysis.[13] Using a stationary phase that can separate PASHs from PAHs allows for the collection of a PASH-rich fraction that can be analyzed without interference.[13]
Q3: What is the molecular weight and formula of this compound?
A: The molecular formula for this compound is C13H10S, and its molecular weight is approximately 198.28 g/mol .[15][16][17]
Q4: What is the benefit of using tandem mass spectrometry (GC-MS/MS) for this analysis?
A: GC-MS/MS provides enhanced selectivity and sensitivity, which is particularly useful for analyzing complex samples.[18] By selecting specific precursor-to-product ion transitions, it is possible to significantly reduce background noise and eliminate isobaric interferences, leading to more accurate quantification, especially for alkylated derivatives.[14][18][19]
Q5: Are there any alternatives to changing my GC column if I have co-elution problems?
A: Yes. Before investing in a new column, you should first try to optimize your current GC method. Modifying the temperature program by using a slower ramp rate or increasing the carrier gas flow rate can sometimes improve resolution enough to separate the co-eluting peaks.[9] Additionally, ensuring your injection technique is optimal (e.g., using a split injection if you are not doing so already) can improve peak shape and separation.[9]
Data Presentation
The following table summarizes common sample preparation techniques used to overcome interference in the analysis of 4-MDBT.
| Technique | Principle | Primary Application | Advantages | Limitations |
| Solid-Phase Extraction (SPE) | Differential partitioning of sample components between a solid sorbent and a liquid mobile phase.[11] | Removing matrix interferences and concentrating the analyte from complex samples.[3][11] | High recovery, good reproducibility, can handle a wide range of matrices.[20] | Requires method development to select the appropriate sorbent and solvents. |
| Liquid-Liquid Extraction (LLE) | Separation of analytes based on their relative solubilities in two immiscible liquid phases.[11] | Sample cleanup and isolation of analytes from aqueous matrices. | Simple, cost-effective, and widely applicable. | Can be labor-intensive and may use large volumes of organic solvents. |
| Liquid Chromatography (LC) Fractionation | Separation of compound classes (e.g., PAHs from PASHs) based on their affinity for a stationary phase.[13] | Specifically for removing interference from co-eluting compound classes like PAHs.[13][14] | Highly effective for resolving complex mixtures and reducing interference.[13] | Adds an extra step to the workflow, increasing analysis time. |
| Dilution & Filtration | Reducing the concentration of all components in the sample and removing particulate matter.[2] | For less complex matrices where matrix effects are minimal.[3] | Quick, simple, and minimizes the risk of clogging the GC inlet.[2] | May reduce analyte concentration below the limit of detection (LOD). |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general methodology for using SPE to remove interferences prior to GC-MS analysis. Optimization will be required based on the specific sample matrix.
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that retains the interfering compounds while allowing 4-MDBT to elute, or vice-versa. Common choices for aromatic compounds include silica or alumina.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 5-10 mL of the elution solvent (e.g., hexane or dichloromethane).
-
Equilibrate the cartridge with 5-10 mL of the sample solvent. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Dissolve the sample in a suitable solvent.
-
Load the sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove weakly bound interferences. The choice of solvent will depend on the sorbent and the nature of the interferences.
-
-
Elution:
-
Elute the 4-MDBT from the cartridge using a stronger organic solvent.[11] Collect the eluate in a clean collection vial.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., iso-octane) for GC-MS injection.[11]
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues in the GC-MS analysis of this compound.
A logical workflow for troubleshooting GC-MS interference issues.
References
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 10. GC-MS Method Overcomes Matrix Interference Challenges in Cannabis Analysis | Technology Networks [technologynetworks.com]
- 11. Sample preparation GC-MS [scioninstruments.com]
- 12. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [guidechem.com]
- 16. Dibenzothiophene, 4-methyl- [webbook.nist.gov]
- 17. This compound | C13H10S | CID 30364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. wwz.cedre.fr [wwz.cedre.fr]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Hydrodesulfurization of 4-Methyldibenzothiophene (4-MDBT)
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and professionals engaged in hydrodesulfurization (HDS) research, with a specific focus on the challenging substrate, 4-methyldibenzothiophene (4-MDBT). As a sterically hindered molecule, 4-MDBT presents unique challenges compared to its parent compound, dibenzothiophene (DBT). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist you in optimizing your experimental outcomes.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the HDS of 4-MDBT. Each problem is followed by an analysis of potential causes and a series of recommended actions.
Question 1: Why is my 4-MDBT conversion unexpectedly low?
Low conversion is a common issue stemming from problems with catalyst activity, reaction conditions, or reaction pathway inhibition.
Potential Causes & Recommended Actions:
-
Suboptimal Catalyst Activity:
-
Cause: Incomplete sulfidation of the catalyst precursor (e.g., Co-Mo oxides). The active phase for HDS is the sulfided form (e.g., CoMoS), and incomplete conversion from the oxide form will result in significantly fewer active sites.[1][2]
-
Action: Review and optimize your catalyst sulfidation protocol. Ensure the sulfiding agent (e.g., 10-15% H₂S in H₂) is used at the correct temperature (typically 350-400°C) for a sufficient duration (2-4 hours) prior to introducing the feed.[3] Verify the integrity of your gas delivery system.
-
Cause: Catalyst poisoning. Nitrogen-containing compounds (e.g., quinoline, carbazole) and even some aromatic compounds can competitively adsorb on the active sites, blocking access for 4-MDBT.[4][5] Nitrogen compounds are particularly strong inhibitors.[5]
-
Action: Analyze your feedstock for potential inhibitors. If present, consider an upstream hydrodenitrogenation (HDN) step or feed purification. When studying competitive inhibition, be aware that aromatics with multiple rings have a stronger retarding effect on HDS.[5]
-
-
Inadequate Reaction Conditions:
-
Cause: The temperature or hydrogen pressure is too low. HDS reactions are kinetically demanding. The steric hindrance from the methyl group in 4-MDBT requires more stringent conditions to achieve high conversion compared to DBT.[3]
-
Action: Systematically increase the reaction temperature (e.g., in 10-20°C increments within the 300-360°C range) and H₂ pressure (e.g., from 3.0 to 6.0 MPa).[6][7] Monitor conversion at each step to find the optimal balance, avoiding excessive temperatures that could lead to coking.
-
Cause: Insufficient residence time. If the liquid hourly space velocity (LHSV) is too high, the reactant molecules do not have enough time in contact with the catalyst.
-
Action: Decrease the LHSV (i.e., reduce the feed flow rate for a given catalyst volume) to increase the contact time.
-
-
Reaction Pathway Limitations:
-
Cause: The methyl group at the 4-position sterically hinders the direct desulfurization (DDS) pathway, where the C-S bond is cleaved directly.[3][8] If your catalyst predominantly favors this pathway (like many traditional CoMo catalysts), conversion will be inherently limited.[9]
-
Action: Switch to a catalyst with a stronger hydrogenation (HYD) function, such as a NiMo-based catalyst.[10][11] The HYD pathway first saturates one of the aromatic rings, which alleviates the steric hindrance and allows for easier C-S bond scission.
-
Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical workflow for diagnosing low conversion rates in 4-MDBT HDS experiments.
Caption: A systematic workflow for troubleshooting low 4-MDBT conversion.
Question 2: How can I control the selectivity between the hydrogenation (HYD) and direct desulfurization (DDS) pathways?
Controlling selectivity is crucial as it impacts hydrogen consumption and the nature of the final products. The HYD pathway consumes more hydrogen but is often necessary for refractory compounds like 4-MDBT.
Controlling Factors:
-
Catalyst Selection:
-
Active Metals: This is the most significant factor.
-
NiMo Catalysts: Generally exhibit higher hydrogenation activity and are preferred for deep HDS of sterically hindered molecules via the HYD pathway.[11][12]
-
CoMo Catalysts: Tend to favor the DDS pathway. While less effective for 4-MDBT, they are efficient for less hindered molecules like DBT.[9][13]
-
Trimetallic (e.g., NiMoW) Catalysts: Often developed to enhance the hydrogenation function further.[7][10]
-
-
-
Catalyst Support:
-
Acidity: The support's acidity can play a critical role. Brønsted acid sites can facilitate isomerization, which involves the migration of the methyl group away from the sulfur atom, reducing steric hindrance and promoting the DDS pathway.[6][14] Zeolites or modified aluminas (e.g., with silica or titania) can be used to tune acidity.[6][15][16]
-
Metal-Support Interaction (MSI): The strength of the interaction between the active metal sulfide and the support influences the morphology (e.g., stacking and slab length) of the MoS₂ nanocrystals.[17][18] A weaker MSI can sometimes lead to better stacking and higher activity. Supports like TiO₂ or SiO₂ can alter the MSI compared to conventional γ-Al₂O₃.[17][18]
-
-
Reaction Conditions:
-
H₂ Pressure: Higher hydrogen partial pressure strongly favors the HYD pathway by promoting the initial ring saturation steps.[4]
-
Temperature: Increasing the reaction temperature can sometimes increase the contribution of the DDS pathway.[4]
-
H₂S Concentration: H₂S can inhibit the HYD pathway more than the DDS pathway. While necessary to maintain the catalyst's sulfided state, excessive H₂S can negatively impact conversion, particularly for the HYD route.[4]
-
| Parameter | To Favor HYD Pathway | To Favor DDS Pathway |
| Catalyst Promoter | Nickel (Ni) | Cobalt (Co) |
| H₂ Pressure | High | Moderate |
| Temperature | Moderate | High |
| Support Acidity | Moderate | High (to promote isomerization) |
Frequently Asked Questions (FAQs)
Q: What are the primary reaction pathways for 4-MDBT hydrodesulfurization?
A: The HDS of 4-MDBT proceeds through two main parallel pathways[9][12]:
-
Direct Desulfurization (DDS): This route involves the direct cleavage of the C-S bonds without prior hydrogenation of the aromatic rings, yielding 3-methylbiphenyl (3-MBP). This pathway is sterically hindered by the methyl group at the 4-position.[3]
-
Hydrogenation (HYD): This route first involves the partial or full hydrogenation of one of the aromatic rings to form tetrahydro- or hexahydro-4-methyldibenzothiophene intermediates. This process alleviates the steric hindrance around the sulfur atom, allowing for subsequent C-S bond cleavage to produce compounds like 3-methylcyclohexylbenzene.[19]
Caption: The two main reaction pathways for the HDS of 4-MDBT.
Q: Why is 4,6-dimethyldibenzothiophene (4,6-DMDBT) even more difficult to desulfurize than 4-MDBT?
A: The presence of a second methyl group at the 6-position in 4,6-DMDBT creates significantly more steric hindrance around the sulfur atom.[3][6] This severely inhibits the DDS pathway, making the HYD pathway almost exclusively the only viable route for its desulfurization.[12][13] Consequently, 4,6-DMDBT is one of the most refractory sulfur compounds found in diesel fractions, requiring highly active hydrogenation catalysts and more severe operating conditions for its removal.[10]
Q: What is a typical laboratory-scale experimental protocol for 4-MDBT HDS?
A: The following is a generalized protocol for a continuous-flow, fixed-bed microreactor system.
Experimental Protocol: HDS of 4-MDBT
-
Catalyst Loading:
-
Weigh approximately 0.1-0.5 g of the catalyst (e.g., NiMo/γ-Al₂O₃).[7]
-
Dilute the catalyst with an inert material like silicon carbide (SiC) or alundum particles to ensure isothermal conditions and prevent channeling.
-
Load the mixture into a stainless-steel fixed-bed reactor, securing the catalyst bed with quartz wool plugs.
-
-
Catalyst Pre-treatment (Sulfidation):
-
Purge the system with an inert gas (e.g., N₂ or Ar).
-
Introduce the sulfiding gas mixture (e.g., 10-15% H₂S in H₂) at a controlled flow rate.
-
Ramp the reactor temperature to 350-400°C and hold for 2-4 hours to ensure complete conversion of the metal oxides to their active sulfide form.[3]
-
-
Reaction Execution:
-
After sulfidation, lower the temperature to the desired reaction temperature (e.g., 300-340°C).
-
Switch the gas feed from the sulfiding mixture to pure H₂ and set the system to the target pressure (e.g., 5.0 MPa).[7]
-
Prepare a liquid feed solution of 4-MDBT dissolved in a suitable solvent (e.g., decane or hexadecane) at a known concentration (e.g., 300-500 ppm sulfur).
-
Introduce the liquid feed into the reactor using a high-pressure liquid pump at a pre-calculated flow rate to achieve the desired LHSV.
-
Allow the system to reach a steady state (typically several hours), collecting liquid product samples periodically.
-
-
Product Analysis:
-
Analyze the collected liquid products using a gas chromatograph equipped with a sulfur-selective detector (SCD) or a flame ionization detector (FID) to determine the concentrations of 4-MDBT and the various desulfurized and hydrogenated products.
-
Calculate the 4-MDBT conversion and the selectivity towards different products based on the analytical results.
-
References
-
Hydrodesulfurization of 4,6-Dimethyldibenzothiophene and the Diesel Oil Fraction on NiMo Catalysts Supported over Proton-Exchanged AlMCM-41 and TiMCM-41 Extrudates. MDPI. [Link]
-
Nanocrystalline Sulfided NiMoW Catalyst Supported on Mesoporous Aluminas for the Hydrodesulfurization of 4,6-Dimethyldibenzothiophene. MDPI. [Link]
-
Hydrodesulfurization of Dibenzothiophene over Ni-Mo-W Sulfide Catalysts Supported on Sol-Gel Al2O3-CeO2. MDPI. [Link]
-
Scheme 1. Reaction scheme for the hydrodesulfurization of dibenzothiophene over sulfided CoMoW/Al-SBA-16 catalysts. ResearchGate. [Link]
-
Hydrodesulfurization of methyl-substituted dibenzothiophenes catalyzed by Co-Mo/gamma-Al2O3. Pure. [Link]
-
Hydrodesulfurization of this compound and 4,6-Dimethyldibenzothiophene on a CoMo/Al2O3 Catalyst: Reaction Network and Kinetics. ACS Publications. [Link]
-
Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. Utrecht University - UU Research Portal. [Link]
-
Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. ResearchGate. [Link]
-
Effect of H2S on hydrodesulphurization of dibenzothiophene, this compound and 4,6-dimethyldibenzothiophene on CoMo/Al2O3 catalyst. ResearchGate. [Link]
-
Effects of reaction pressures and temperatures on the hydrodesulfurization of this compound and dibenzothiophene. ResearchGate. [Link]
-
New insight into the support effect on HDS catalysts: evidence for the role of Mo-support interaction on the MoS2 slab morphology. ResearchGate. [Link]
-
Complete Hydrodesulfurization of Dibenzothiophene via Direct Desulfurization Pathway over Mesoporous TiO2-Supported NiMo Catalyst Incorporated with Potassium. MDPI. [Link]
-
Inhibitory Study for Joint Reactions of Hydrodesulfurization and Hydrodenitrogenation during Hydrotreating of Vacuum Gas Oil. ResearchGate. [Link]
-
(PDF) Complete Hydrodesulfurization of Dibenzothiophene via Direct Desulfurization Pathway over Mesoporous TiO2-Supported NiMo Catalyst Incorporated with Potassium. ResearchGate. [Link]
-
Kinetics of simultaneous HDS of DBT and 4-MDBT/4,6-DMDBT over CoMoP/γ-Al 2 O 3 catalysts. ResearchGate. [Link]
-
Hydrodesulfurization of 4,6-dimethyldibenzothiophene over NiMo supported on Ga-modified Y zeolites catalysts. ResearchGate. [Link]
-
Support effects on the chemical property and catalytic activity of Co-Mo HDS catalyst in sulfur recovery. ResearchGate. [Link]
-
The role of reaction pathways and support interactions in the development of high activity hydrotreating catalysts. ResearchGate. [Link]
-
Kinetics of simultaneous HDS of DBT and 4-MDBT/4,6-DMDBT over CoMoP/γ-Al>2>O>3> catalysts. King Fahd University of Petroleum & Minerals. [Link]
-
Hydrodesulfurization of Dibenzothiophene: A Machine Learning Approach. PMC - NIH. [Link]
-
Effect of Aromatics on Deep Hydrodesulfurization of Dibenzothiophene and 4,6-Dimethyldibenzothiophene over NiMo/Al 2 O 3 Catalyst. ResearchGate. [Link]
-
HDS activity of Mo catalysts and supports. ResearchGate. [Link]
-
Reaction scheme for the HDS of 4,6-DMDBT. ResearchGate. [Link]
-
Reaction scheme for the HDS of 4,6-DMDBT. ResearchGate. [Link]
-
Reaction scheme for the HDS of 4,6-DMDBT. ResearchGate. [Link]
-
Sulfided Co-Mo/. gamma. -Al/sub 2/O/sub 3/ catalyst: evidence of structural changes during hydrodesulfurization of dibenzothiphene. [Dibenzothiophene]. OSTI. [Link]
-
Reaction scheme for the hydrodesulfurization (HDS) of dibenzothiophene (DBT). ResearchGate. [Link]
-
Kinetic analysis of the data for HDS of 4,6-DMDBT. ResearchGate. [Link]
-
Hydrodesulfurization of DBT over a NiMo catalyst: Inhibition by sulfur and aromatic compounds. ResearchGate. [Link]
-
Hydrodesulfurization of DBT, 4-MDBT, and 4,6-DMDBT on fluorinated CoMoS/Al2O3 catalysts. ResearchGate. [Link]
-
Inhibitory Study for Joint Reactions of Hydrodesulfurization and Hydrodenitrogenation during Hydrotreating of Vacuum Gas Oil. ResearchGate. [Link]
-
Hydrodesulfurization of methanethiol over Co-promoted MoS2 model catalysts. PMC - NIH. [Link]
Sources
- 1. Sulfided Co-Mo/. gamma. -Al/sub 2/O/sub 3/ catalyst: evidence of structural changes during hydrodesulfurization of dibenzothiphene. [Dibenzothiophene] (Journal Article) | OSTI.GOV [osti.gov]
- 2. Hydrodesulfurization of methanethiol over Co-promoted MoS2 model catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.tue.nl [pure.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Hydrodesulfurization of Dibenzothiophene: A Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Microbial Degradation of 4-Methyldibenzothiophene
Welcome to the technical support center for the microbial degradation of 4-methyldibenzothiophene (4-MDBT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the microbial degradation of 4-MDBT in a question-and-answer format.
| Issue | Possible Causes | Troubleshooting Steps |
| No or Slow Degradation of 4-MDBT | - Inappropriate microbial strain. - Non-optimal culture conditions (pH, temperature, aeration). - Toxicity of 4-MDBT at the initial concentration. - Lack of necessary co-substrates or nutrients. - Feedback inhibition by degradation products. | - Strain Selection: Screen for and isolate microbial strains from contaminated sites with a history of polycyclic aromatic hydrocarbon (PAH) contamination. Rhodococcus species, such as Rhodococcus qingshengii, are known to be effective.[1][2][3] - Optimize Conditions: Systematically vary the pH (typically optimal between 6.0-8.5), temperature (common optima around 30°C), and aeration to ensure sufficient oxygen supply for aerobic pathways.[2] - Substrate Concentration: Start with a lower concentration of 4-MDBT (e.g., 50-100 ppm) and gradually increase it to allow for microbial adaptation. High concentrations can be toxic to some microorganisms. - Nutrient Supplementation: Ensure the basal salt medium contains adequate sources of nitrogen, phosphorus, and essential trace minerals. The addition of a small amount of a readily available carbon source like glucose or glycerol may enhance initial growth and subsequent degradation. - Product Removal: The accumulation of degradation products like 4-methylhydroxybiphenyl (4-MHBP) can inhibit enzymatic activity. Consider using a two-phase bioreactor system or adsorbent resins to remove inhibitory products from the aqueous phase. |
| Incomplete Degradation or Accumulation of Intermediates | - Rate-limiting enzymatic step in the degradation pathway. - Presence of more easily degradable sulfur sources. - Feedback inhibition of key enzymes. | - Pathway Analysis: Analyze for the accumulation of intermediates such as 4-MDBT sulfoxide and 4-MDBT sulfone to identify potential bottlenecks in the 4S pathway. - Sulfur Source: Ensure that 4-MDBT is the sole or primary sulfur source in the medium, as the presence of easily assimilated sulfur compounds like sulfates can repress the expression of desulfurization (dsz) genes.[4] - Genetic Engineering: For advanced users, consider overexpression of the rate-limiting enzymes in the 4S pathway (e.g., DszA, DszB, DszC) in your chosen microbial strain. |
| Difficulty in Quantifying 4-MDBT and its Metabolites | - Low concentrations of analytes. - Matrix interference in complex media. - Inappropriate analytical method. | - Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate your analytes and remove interfering matrix components. - Analytical Technique: Utilize sensitive and specific analytical methods such as High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector, or Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and identification of metabolites.[5][6] - Method Validation: Validate your analytical method for linearity, accuracy, and precision using authentic standards of 4-MDBT and its expected metabolites (e.g., 4-methylhydroxybiphenyl). |
| Low Biomass Yield | - Sub-optimal growth conditions. - Toxicity of the substrate or metabolites. - Nutrient limitation. | - Optimize Growth Medium: In addition to optimizing pH and temperature, ensure the medium has a balanced C:N:P ratio to support robust cell growth. - Two-Stage Process: Consider a two-stage cultivation strategy. First, grow the microbial culture on a preferred carbon source to achieve high biomass. Then, harvest and resuspend the cells in a medium containing 4-MDBT as the sole sulfur source for the degradation assay. |
Frequently Asked Questions (FAQs)
Q1: What is the primary microbial degradation pathway for this compound?
A1: The most well-characterized pathway for the microbial degradation of this compound (4-MDBT) is the sulfur-specific "4S" pathway. In this pathway, the sulfur atom is selectively removed from the 4-MDBT molecule without degrading the carbon skeleton. The end product is 4-methylhydroxybiphenyl (4-MHBP).[1]
Q2: Which microorganisms are known to degrade 4-MDBT?
A2: Several bacterial strains have been shown to degrade 4-MDBT and other alkylated dibenzothiophenes. Rhodococcus species are particularly effective, with Rhodococcus qingshengii SB1D being a highly efficient strain for 4-MDBT desulfurization.[1][2] Other genera like Pseudomonas and Gordonia have also been implicated in the degradation of dibenzothiophene and its derivatives.[4]
Q3: How does the methyl group in 4-MDBT affect its degradation compared to dibenzothiophene (DBT)?
A3: The presence and position of alkyl groups on the dibenzothiophene molecule can affect the rate of microbial degradation. Generally, alkylated dibenzothiophenes are more recalcitrant than DBT. The degradation rate tends to decrease with an increasing number and size of alkyl substituents.[7][8] However, some microbial strains have shown a high affinity for certain alkylated forms.
Q4: What are the optimal conditions for enhancing the microbial degradation of 4-MDBT?
A4: Optimal conditions are strain-specific but generally fall within the following ranges:
-
pH: 6.0 - 8.5[2]
-
Temperature: 20 - 30°C[2]
-
Aeration: Vigorous shaking or sparging with air to ensure aerobic conditions.
-
Nutrients: A balanced mineral salt medium with adequate nitrogen and phosphorus sources.
-
Substrate: 4-MDBT as the sole sulfur source to induce the desulfurization pathway.
Q5: Can the degradation of 4-MDBT be enhanced by the presence of other compounds?
A5: Yes, this is known as cometabolism. The degradation of a recalcitrant compound like 4-MDBT can sometimes be enhanced by the presence of a more easily degradable primary substrate (a growth-supporting substrate). This is because the primary substrate supports microbial growth and can induce the production of enzymes that fortuitously degrade the target compound. However, care must be taken as the presence of other easily metabolizable sulfur sources can inhibit the specific desulfurization pathway.
Data Presentation
Table 1: Comparison of Desulfurization Rates for Dibenzothiophene (DBT) and Alkylated Dibenzothiophenes by Rhodococcus erythropolis I-19
| Substrate | Initial Desulfurization Rate (μmol/g DCW/min) |
| Dibenzothiophene (DBT) in hexadecane | 5.0[7][8] |
| Alkylated Dibenzothiophenes in Middle-Distillate Petroleum | 2.5[7][8] |
DCW: Dry Cell Weight
Table 2: Optimal Growth and Degradation Conditions for Rhodococcus qingshengii RHZ01 (a diesel-degrading strain)
| Parameter | Optimal Range |
| pH | 6.0 - 8.5[2] |
| Temperature | 20 - 30°C[2] |
Note: While this data is for a diesel-degrading strain of the same species, it provides a good starting point for optimizing conditions for 4-MDBT degradation.
Experimental Protocols
Protocol 1: General Procedure for Assessing Aerobic Biodegradation of 4-MDBT
-
Medium Preparation:
-
Prepare a basal salt medium (BSM) containing essential minerals (e.g., K₂HPO₄, Na₂HPO₄, NH₄Cl, MgCl₂) and trace elements.[9] Ensure the medium is sulfur-free.
-
Autoclave the BSM to sterilize.
-
Prepare a stock solution of 4-MDBT in a suitable water-miscible solvent like ethanol or acetone.
-
Add the 4-MDBT stock solution to the sterile BSM to the desired final concentration (e.g., 50-100 ppm).
-
-
Inoculum Preparation:
-
Grow a pure culture of your selected microbial strain (e.g., Rhodococcus qingshengii SB1D) in a nutrient-rich broth until the late exponential phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with sterile BSM to remove any residual growth medium and sulfur sources.
-
Resuspend the cells in a small volume of sterile BSM.
-
-
Experimental Setup:
-
In sterile flasks, add the BSM containing 4-MDBT.
-
Inoculate the flasks with the prepared microbial culture to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
Include control flasks:
-
A sterile control (no inoculum) to check for abiotic degradation.
-
A biotic control (with inoculum but no 4-MDBT) to monitor background growth.
-
-
Incubate the flasks on a rotary shaker at the optimal temperature and aeration for your strain.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw samples from each flask.
-
Extract the samples with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract using HPLC or GC-MS to quantify the concentration of 4-MDBT and its degradation products.
-
Protocol 2: Analytical Method for 4-MDBT and 4-MHBP using HPLC
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at a wavelength appropriate for both 4-MDBT and 4-MHBP (e.g., 254 nm).
-
-
Quantification:
-
Prepare calibration curves using standard solutions of 4-MDBT and 4-MHBP of known concentrations.
-
Quantify the compounds in your experimental samples by comparing their peak areas to the calibration curves.
-
Visualizations
Caption: The 4S pathway for the desulfurization of this compound.
Caption: Experimental workflow for a 4-MDBT biodegradation assay.
References
- 1. Genome-based characterization and pathway elucidation of dibenzothiophene and this compound desulfurization in a thiophenic compound desulfurizing Rhodococcus sp. SB1D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Diesel-Degrading Rhodococcus qingshengii RHZ01 and Its Genome Analysis [pjoes.com]
- 3. Rhodococcus qingshengii sp. nov., a carbendazim-degrading bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of dibenzothiophene biodesulfurization by weakening the feedback inhibition effects based on a systematic understanding of the biodesulfurization mechanism by Gordonia sp. through the potential “4S” pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Microbial Desulfurization of Alkylated Dibenzothiophenes from a Hydrodesulfurized Middle Distillate by Rhodococcus erythropolis I-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial desulfurization of alkylated dibenzothiophenes from a hydrodesulfurized middle distillate by Rhodococcus erythropolis I-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jige.uobaghdad.edu.iq [jige.uobaghdad.edu.iq]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Methyldibenzothiophene
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 4-methyldibenzothiophene.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
Peak tailing is a common chromatographic issue where the peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian in shape.[1] Tailing peaks can lead to several problems, including:
-
Reduced resolution: Overlapping of the tailing peak with adjacent peaks, making accurate quantification difficult.[1]
-
Inaccurate integration: The asymmetrical shape can lead to errors in calculating the peak area, affecting the accuracy of quantitative results.[1]
-
Decreased sensitivity: Broader, tailing peaks have a lower height, which can make it difficult to detect low concentrations of this compound.
Q2: What are the primary causes of peak tailing for a hydrophobic compound like this compound in reversed-phase HPLC?
The primary cause of peak tailing in reversed-phase HPLC is often secondary interactions between the analyte and the stationary phase.[2] For a non-polar, neutral compound like this compound, which is a refractory sulfur compound found in fuels, the main interaction should be hydrophobic.[2] However, peak tailing can arise from:
-
Secondary Silanol Interactions: Silica-based C18 columns, commonly used for such analyses, can have residual, unreacted silanol groups (Si-OH) on their surface.[2] These polar sites can interact with the analyte through hydrogen bonding, causing a secondary, undesirable retention mechanism that leads to peak tailing.[2]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to active sites that cause tailing.[1][3]
-
Improper Mobile Phase Conditions: An unsuitable mobile phase composition or pH can exacerbate secondary interactions.[3]
-
Instrumental Effects: Issues such as extra-column volume (e.g., long tubing), poorly made connections, or a large detector cell volume can contribute to peak broadening and tailing.[1]
Troubleshooting Guide
My peak for this compound is tailing. What should I do?
Follow this systematic troubleshooting guide to identify and resolve the issue.
Step 1: Column and Stationary Phase Evaluation
The column is a frequent source of peak shape problems.
Is your column old or contaminated? An old or contaminated column can lose its efficiency and lead to peak tailing.[1]
-
Action: First, try cleaning the column according to the manufacturer's instructions. A typical cleaning procedure for a C18 column involves flushing with a series of strong solvents. If cleaning does not resolve the issue, replace the column with a new one of the same type.[2]
Are you using the right type of column? The choice of stationary phase is critical for achieving good peak shape.
-
Action: For hydrophobic compounds like dibenzothiophenes, a C18 column is a good choice.[4][5] However, to minimize silanol interactions, consider using:
-
End-capped C18 columns: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[2]
-
Columns with low silanol activity: Modern columns are often manufactured with high-purity silica and advanced bonding technologies to minimize surface silanol groups.[6]
-
Polymer-based columns: These columns do not have silanol groups and can be an alternative if silica-based columns continue to cause issues.
-
Step 2: Mobile Phase Optimization
The mobile phase composition plays a crucial role in controlling peak shape.
Is your mobile phase pH appropriate? Although this compound is a neutral compound and its retention is not significantly affected by pH, the mobile phase pH can influence the ionization state of the silica surface.[7]
-
Action: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) can suppress the ionization of residual silanol groups, minimizing their interaction with the analyte and improving peak shape.[2][8] This can be achieved by adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase.[6]
Is your mobile phase composition optimal? The choice and ratio of organic solvent to water can impact peak shape.
-
Action: A typical mobile phase for dibenzothiophene analysis is a mixture of acetonitrile and water.[4][6] If you are observing tailing, you can try:
-
Switching the organic modifier: In some cases, methanol can provide better peak shapes than acetonitrile due to its different hydrogen bonding characteristics.[9]
-
Optimizing the gradient: If you are using a gradient elution, ensure that the gradient profile is optimized to elute the peak in a reasonable time with a good shape.[7]
-
Step 3: Instrumental Check-up
If column and mobile phase optimizations do not resolve the peak tailing, the issue might be with the HPLC system itself.
Could extra-column volume be the problem? Excessive volume between the injector and the detector can cause band broadening and peak tailing.
-
Action:
Step 4: Sample Considerations
The sample itself can sometimes be the source of the problem.
Are you overloading the column? Injecting too much sample can lead to peak distortion, including tailing.[3]
-
Action: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[3]
Is the sample solvent compatible with the mobile phase? Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion.[11]
-
Action: Ideally, the sample should be dissolved in the initial mobile phase. If this is not possible due to solubility issues, use a solvent that is as weak as possible while still ensuring the sample is fully dissolved.[11]
Quantitative Data Summary
The following table summarizes the expected qualitative effects of various troubleshooting actions on the peak tailing of this compound. The degree of improvement will be method-dependent.
| Parameter Changed | Action | Expected Effect on Peak Tailing | Rationale |
| Column | Replace old column with a new, high-quality, end-capped C18 column. | Significant Improvement | Minimizes secondary interactions with active silanol sites.[2] |
| Mobile Phase pH | Add 0.1% formic acid to the mobile phase (to achieve pH ~2.7). | Moderate to Significant Improvement | Suppresses ionization of residual silanol groups.[2] |
| Organic Modifier | Switch from acetonitrile to methanol in the mobile phase. | Possible Improvement | Methanol can sometimes offer better peak shapes due to different solvent-analyte-stationary phase interactions.[9] |
| Injection Volume | Reduce injection volume by 50%. | Possible Improvement | Addresses potential column overload issues.[3] |
| Tubing | Replace standard tubing with narrow-bore (e.g., 0.125 mm ID) tubing. | Minor to Moderate Improvement | Reduces extra-column band broadening.[10] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol is a starting point for the analysis of this compound and is based on methods for similar compounds.[4][6]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) with end-capping.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) %A %B 0 50 50 20 0 100 25 0 100 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 231 nm[4]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound standard or sample in acetonitrile.
Protocol 2: Column Cleaning Procedure for a C18 Column
This is a general procedure; always consult the column manufacturer's specific instructions.
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of HPLC-grade water (to remove any buffer salts).
-
Flush with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of hexane (to remove strongly retained non-polar compounds).
-
Flush again with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of the mobile phase without the buffer.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes before reconnecting the detector.
Visualizations
Caption: A troubleshooting workflow for addressing peak tailing in the HPLC analysis of this compound.
Caption: Chemical interactions leading to peak tailing for this compound on a C18 column.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Dibenzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromtech.com [chromtech.com]
- 11. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Strategies to Improve the Solubility of 4-Methyldibenzothiophene for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 4-methyldibenzothiophene in biological assays. As a polycyclic aromatic sulfur heterocycle, this compound's hydrophobic nature presents significant hurdles for achieving the necessary concentrations in aqueous media for reliable and reproducible experimental results. This document will explore the causality behind these challenges and provide field-proven strategies to overcome them.
I. Understanding the Challenge: Physicochemical Properties of this compound
This compound is a solid, crystalline compound with a high melting point and a molecular structure that makes it poorly soluble in water.[1][2][3] Its structure consists of two benzene rings fused to a central thiophene ring, classifying it as a dibenzothiophene.[4][5] This large, non-polar structure leads to a high LogP value, indicating its preference for lipophilic environments over aqueous ones.[1][6] Consequently, dissolving this compound directly into aqueous buffers for biological assays is often unsuccessful, leading to precipitation and inaccurate concentration measurements.
II. Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: This is a common issue stemming from the compound's low aqueous solubility. Cell culture media are primarily aqueous, and the hydrophobic this compound molecules tend to aggregate and precipitate rather than dissolve. The presence of salts and other components in the buffer can further reduce solubility, a phenomenon known as "salting out."[7]
Q2: I've dissolved this compound in DMSO first, but it still precipitates upon dilution in my aqueous buffer. What's happening?
A2: While Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many hydrophobic compounds, its ability to maintain solubility upon dilution into an aqueous system is limited.[8][9] When the DMSO stock is added to the buffer, the overall solvent environment becomes predominantly aqueous, causing the this compound to crash out of the solution. The final concentration of DMSO is also a critical factor, as high concentrations can be toxic to cells.[10][11]
Q3: Can I just sonicate the mixture to get it to dissolve?
A3: Sonication can help break down larger particles and create a temporary dispersion, but it does not fundamentally increase the thermodynamic solubility of the compound. While it might appear dissolved, it is likely a fine suspension that can lead to inconsistent results and may still precipitate over time. For some applications, creating a stable nanoparticle dispersion through specific sonication protocols can be a viable strategy, but this requires careful optimization.[12]
III. Troubleshooting Guides: Step-by-Step Solubilization Strategies
Here, we provide detailed protocols and the scientific rationale for several effective methods to enhance the solubility of this compound for your biological assays.
Issue 1: Compound Precipitation in Aqueous Buffers
Strategy 1: Co-Solvent Systems
Causality: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[13]
Step-by-Step Protocol:
-
Select a Co-solvent: Common co-solvents for biological assays include DMSO, ethanol, and polyethylene glycol (PEG).[8][13] The choice will depend on the tolerance of your specific assay and cell type.
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound in 100% of your chosen co-solvent to create a concentrated stock.
-
Determine the Maximum Tolerable Co-solvent Concentration: Before your main experiment, run a vehicle control experiment to determine the highest concentration of the co-solvent that does not affect your biological system. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[10][11]
-
Serial Dilution: Perform serial dilutions of your stock solution directly into the final assay buffer, ensuring the final co-solvent concentration remains below the predetermined tolerable limit.
-
Observation: Visually inspect for any signs of precipitation immediately after dilution and over the time course of your experiment.
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Polarity | Biocompatibility Notes |
| DMSO | High | Can be toxic at concentrations >0.5% in some cell lines.[10][11] |
| Ethanol | High | Can induce cellular stress; typically used at low concentrations.[10] |
| PEG 400 | Intermediate | Generally considered biocompatible and can improve stability.[8][13] |
dot
Caption: Workflow for using a co-solvent to prepare this compound for assays.
Strategy 2: Surfactant-Mediated Solubilization (Micellar Solubilization)
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate non-polar molecules like this compound, increasing their apparent solubility in water.[14][15]
Step-by-Step Protocol:
-
Choose a Biocompatible Surfactant: Non-ionic surfactants like Tween® 20, Tween® 80, and Triton™ X-100 are commonly used in biological assays.[16][17]
-
Prepare Surfactant Solutions: Make a series of surfactant solutions in your assay buffer at concentrations above their CMC.
-
Solubilization: Add the this compound (either as a solid or from a minimal amount of organic solvent) to the surfactant solutions.
-
Equilibration: Gently agitate the mixture at a constant temperature to allow for the partitioning of the compound into the micelles. This may take several hours.
-
Centrifugation: Spin down the solution to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
dot
Caption: Encapsulation of this compound (4-MDBT) within a surfactant micelle.
Strategy 3: Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their water solubility.[7][18] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.[19][20]
Step-by-Step Protocol:
-
Select a Cyclodextrin: HP-β-CD is often a good starting point due to its higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.
-
Prepare Cyclodextrin Solutions: Dissolve the cyclodextrin in your assay buffer to create a range of concentrations.
-
Complexation: Add an excess of solid this compound to each cyclodextrin solution.
-
Equilibration: Shake or stir the mixtures at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.
-
Filtration/Centrifugation: Remove the excess, undissolved compound by filtering through a 0.22 µm filter or by high-speed centrifugation.
-
Concentration Determination: Analyze the clear supernatant to determine the concentration of the solubilized this compound.
Table 2: Comparison of Solubilization Strategies
| Strategy | Advantages | Disadvantages | Best For |
| Co-solvents | Simple, quick, and inexpensive. | Potential for solvent toxicity; may not achieve high concentrations. | Initial screening and assays tolerant to organic solvents. |
| Surfactants | High solubilization capacity; can improve bioavailability. | Can interfere with some assays; potential for cell lysis at high concentrations. | In vitro assays where membrane interactions are not a concern. |
| Cyclodextrins | Generally low toxicity; can improve compound stability. | Can be more expensive; may alter compound bioavailability. | Cell-based assays and in vivo studies. |
Issue 2: Inconsistent Assay Results
Troubleshooting Logic
Inconsistent results can often be traced back to the solubility and stability of your test compound in the assay medium.
dot
Caption: Troubleshooting logic for inconsistent results with this compound.
Possible Causes and Solutions:
-
Cause: The concentration of this compound exceeds its solubility limit in the final assay medium.
-
Solution: Re-evaluate the solubility using the methods described above. You may need to lower the test concentration or increase the concentration of your solubilizing agent.[7]
-
-
Cause: Temperature fluctuations are causing the compound to precipitate.
-
Solution: Ensure all experiments are conducted at a stable, controlled temperature.[7]
-
-
Cause: The solubilizing agent is interfering with the biological activity of the compound or the assay itself.
-
Solution: Run appropriate vehicle controls (assay buffer with the solubilizing agent but without this compound) to assess any background effects. If interference is observed, you may need to switch to a different solubilization strategy.
-
IV. Advanced Strategy: Nanoformulations
For more challenging applications, particularly for in vivo studies, formulating this compound as nanoparticles can significantly improve its solubility, stability, and bioavailability.[21][22][23] This is an advanced technique that typically involves either top-down methods (e.g., media milling) or bottom-up approaches (e.g., nanoprecipitation).[22][23] These methods create a stable dispersion of nanosized drug particles in an aqueous medium, often with the use of stabilizers.[21] While highly effective, these techniques require specialized equipment and expertise.
V. Conclusion
Improving the solubility of this compound for biological assays is a critical step for obtaining reliable and reproducible data. By understanding the physicochemical properties of this compound and systematically applying the strategies outlined in this guide—from co-solvents and surfactants to cyclodextrins—researchers can overcome these challenges. Always remember to validate your chosen method with appropriate controls to ensure the solubilization agent does not interfere with your experimental results.
VI. References
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Asian Journal of Pharmaceutical Technology & Innovation. [Link]
-
Rabinow, B. E. (2004). Drug nanoparticles: formulating poorly water-soluble compounds. Nature Reviews Drug Discovery, 3(9), 785–793. [Link]
-
Wang, S., et al. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceuticals, 13(9), 234. [Link]
-
Chen, H., et al. (2016). Nanonization strategies for poorly water-soluble drugs. Drug Discovery Today, 21(8), 1329–1335. [Link]
-
Chen, H., et al. (2016). Nanonization strategies for poorly water-soluble drugs. Drug Discovery Today, 21(8), 1329–1335. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025). Surfactant.com Blog. [Link]
-
Zhang, Y., et al. (2023). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 15(1), 163. [Link]
-
Rabinow, B. E. (2004). Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. Nature Reviews Drug Discovery, 3(9), 785-793. [Link]
-
Gao, L., et al. (2013). Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. Nanoscale, 5(15), 6591–6605. [Link]
-
Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(2), 261–265. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Savjani, K. T., et al. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 6(2), 84. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Savjani, K. T., et al. (2012). Techniques to enhance solubility of hydrophobic drugs: An overview. Asian Journal of Pharmaceutics, 6(2), 84-93. [Link]
-
Pfister, C., & Van de Waterbeemd, H. (1992). Enhancement of the solubilities of polycyclic aromatic hydrocarbons by weak hydrogen bonds with water. Journal of Computer-Aided Molecular Design, 6(5), 431–448. [Link]
-
Skalickova, S., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1717–1720. [Link]
-
Tao, Y., et al. (2019). Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. Journal of Molecular Liquids, 296, 111818. [Link]
-
This compound. (n.d.). FooDB. [Link]
-
The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc. [Link]
-
Nagy, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56228. [Link]
-
How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. [Link]
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Li, Y., et al. (2021). Magnetic poly(β-cyclodextrin) combined with solubilizing agents for the rapid bioaccessibility measurement of polycyclic aromatic hydrocarbons in soils. Environmental Pollution, 291, 118260. [Link]
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Smith, R. M., & Thakker, D. R. (1988). Cyclodextrin-modified solvent extraction for polynuclear aromatic hydrocarbons. Environmental Science & Technology, 22(10), 1206–1208. [Link]
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Skalickova, S., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1717–1720. [Link]
-
Edwards, D. A., et al. (1991). Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions. Environmental Science & Technology, 25(1), 127–133. [Link]
-
de Souza, E. L., et al. (2022). Polycyclic Aromatic Hydrocarbons in Foods: Biological Effects, Legislation, Occurrence, Analytical Methods, and Strategies to Reduce Their Formation. Foods, 11(19), 3029. [Link]
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Dibenzothiophene. (n.d.). PubChem. [Link]
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This compound. (n.d.). Human Metabolome Database. [Link]
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Mangiacapre, E., et al. (2025). Mechanistic insight into cyclodextrin solubilization in aquoline: thermodynamics, structure, and molecular interactions. Journal of Molecular Liquids, 129117. [Link]
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Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics, 8(4), 28. [Link]
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de Oliveira, A. M., et al. (2023). Complexed Linalool with Beta-Cyclodextrin Improve Antihypertensive Activity: Pharmacokinetic and Pharmacodynamic Insights. International Journal of Molecular Sciences, 24(13), 10852. [Link]
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Dibenzothiophene. (n.d.). Wikipedia. [Link]
-
This compound. (n.d.). The Good Scents Company. [Link]
-
de Souza, E. L., et al. (2022). Polycyclic Aromatic Hydrocarbons in Foods: Biological Effects, Legislation, Occurrence, Analytical Methods, and Strategies to Reduce Their Formation. Foods, 11(19), 3029. [Link]
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Technical Support Center: Resolving Co-eluting Isomers of Methyldibenzothiophene in Chromatography
Welcome to our dedicated support center for resolving the analytical challenges associated with co-eluting isomers of methyldibenzothiophene (MDBT). This resource is designed for researchers, scientists, and professionals in the petrochemical and environmental fields who encounter difficulties in achieving baseline separation of these critical isomers. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your chromatographic methods and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why are my methyldibenzothiophene isomers co-eluting?
A1: The co-elution of methyldibenzothiophene isomers is a common challenge in gas chromatography (GC) due to their high degree of structural similarity. These isomers often have very close boiling points and similar polarities, which makes their separation on a single GC column difficult. The primary reasons for co-elution include an inappropriate choice of GC column (stationary phase), a suboptimal oven temperature program, or an incorrect carrier gas flow rate.[1][2]
Q2: How can I confirm that I have a co-elution issue with my MDBT isomers?
A2: A clear indicator of co-elution is an asymmetrical or shouldered peak in your chromatogram.[3] If you are using a mass spectrometer (MS) as a detector, you can further investigate by:
-
Examining Mass Spectra Across the Peak: Acquire mass spectra at different points (the leading edge, apex, and tailing edge) of the chromatographic peak. If the mass spectra or the ion ratios change across the peak, it confirms the presence of more than one compound.[1][3]
-
Using Extracted Ion Chromatograms (EICs): While isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer might have subtle differences. Monitoring specific fragment ions can sometimes help to distinguish between co-eluting isomers.[2]
Q3: What is the first and most critical step to improve the separation of MDBT isomers?
A3: The most critical first step is to ensure your GC system is performing optimally. This includes routine maintenance of the inlet, such as replacing the liner, O-ring, and septa. A contaminated system can lead to peak tailing and worsen co-elution.[1] If the system is clean and the problem persists, the next logical step is to re-evaluate and optimize your chromatographic method, starting with the GC column's stationary phase, followed by the temperature program and carrier gas flow rate.[4][5]
In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving co-elution issues with MDBT isomers.
Issue: Poor Resolution of Methyldibenzothiophene Isomers in GC-MS Analysis
Initial Assessment:
-
Confirm Co-elution: As detailed in the FAQs, use peak shape and mass spectral data to confirm that you are indeed dealing with co-eluting isomers.
-
Review Current Method: Document your current GC column (stationary phase, dimensions), oven temperature program, and carrier gas flow rate. Compare these parameters against recommended starting points for MDBT analysis.
Troubleshooting Workflow for MDBT Isomer Co-elution
Caption: A systematic workflow for troubleshooting the co-elution of MDBT isomers.
Step-by-Step Method Optimization
GC Column Selection: The Key to Selectivity
The choice of the stationary phase is paramount for separating structurally similar isomers like MDBTs. Separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.
-
Rationale: MDBT isomers have subtle differences in their polarity and shape. A stationary phase that can exploit these small differences through specific interactions (e.g., dipole-dipole, pi-pi interactions) will provide better separation. While standard non-polar phases like 5% phenyl-methylpolysiloxane are often used as a starting point, more polar phases can offer enhanced selectivity for these isomers.[6][7]
-
Protocol:
-
Start with a Mid-Polarity Column: If you are using a non-polar column (e.g., DB-5ms, HP-5ms) and observing co-elution, consider switching to a mid-polarity stationary phase.
-
Evaluate Different Polarities: Columns with a higher cyanopropyl content (e.g., DB-1701) or a trifluoropropylmethylpolysiloxane phase (e.g., Rtx-200ms) can provide different selectivities for aromatic sulfur compounds.[1]
-
Consider Column Dimensions: For complex separations, using a longer column (e.g., 60 m instead of 30 m) will increase the number of theoretical plates and improve resolution. A smaller internal diameter (e.g., 0.18 mm) also enhances efficiency.[8]
-
| Stationary Phase Type | Example Columns | Separation Principle | Suitability for MDBT Isomers |
| Low-Polarity | 5% Phenyl-95% Dimethylpolysiloxane (DB-5, HP-5ms) | Primarily boiling point separation. | Good starting point, but may not resolve all isomers. |
| Mid-Polarity | 50% Phenyl-50% Dimethylpolysiloxane (DB-17, Rxi-17Sil ms) | Increased shape selectivity and pi-pi interactions. | Often provides improved resolution over non-polar phases. |
| Mid-High Polarity | 14% Cyanopropylphenyl-86% Dimethylpolysiloxane (DB-1701) | Enhanced dipole-dipole interactions. | Can offer unique selectivity for polarizable sulfur-containing aromatics.[1] |
| High Polarity | Trifluoropropylmethylpolysiloxane (Rtx-200ms) | Strong dipole interactions. | Another option for altering selectivity based on polarity differences.[1] |
Optimizing the Oven Temperature Program
The temperature program directly influences the retention time of analytes and the quality of the separation.[4]
-
Rationale: A slower temperature ramp rate allows for more interactions between the analytes and the stationary phase, which can significantly improve the resolution of closely eluting compounds.[5] The initial oven temperature is also critical, as a lower starting temperature can improve the separation of early-eluting isomers.[9]
-
Protocol:
-
Lower the Initial Temperature: If the MDBT isomers are eluting early in the chromatogram and are poorly resolved, decrease the initial oven temperature by 10-20 °C.[10]
-
Decrease the Ramp Rate: A common starting ramp rate is 10 °C/min.[9] If co-elution is observed, reduce the ramp rate to 2-5 °C/min in the temperature range where the MDBT isomers elute. This will increase the separation between the peaks.
-
Introduce a Mid-Ramp Hold: If a specific pair of isomers is particularly problematic, you can introduce a short isothermal hold (e.g., 1-2 minutes) at a temperature just below their elution temperature to improve their separation.[4]
-
Advanced Technique: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For highly complex samples like crude oil, where MDBT isomers co-elute with a multitude of other hydrocarbons, one-dimensional GC may not provide sufficient resolving power.[11]
-
Rationale: GCxGC utilizes two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second dimension) to provide a much higher peak capacity and structured chromatograms.[12][13] This technique is exceptionally well-suited for separating isomers from a complex matrix.[3][14][15]
-
When to Consider GCxGC:
-
When analyzing complex matrices like crude oil or heavy petroleum fractions.[3]
-
When one-dimensional GC method optimization fails to provide adequate resolution.
-
When you need to separate MDBT isomers from other interfering aromatic compounds.
-
The implementation of GCxGC requires specialized instrumentation and software but offers unparalleled separation power for challenging applications.[15]
References
-
Speciation of alkylated dibenzothiophenes through correlation of structure and gas chromatographic retention indexes. (2025). ResearchGate. [Link]
-
Methyldibenzothiophene isomer ratio in crude oils: Gas chromatography tandem mass spectrometry analysis. (2025). ResearchGate. [Link]
-
GC Temperature Programming—10 Things You Absolutely Need to Know. (n.d.). Crawford Scientific. [Link]
-
Temperature Programming for Better GC Results. (2025). Phenomenex. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]
-
Hybrid stationary phases. (n.d.). Chromedia. [Link]
-
The Secrets of Successful Temperature Programming. (2017). LCGC International. [Link]
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Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. (2022). ACS Publications. [Link]
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GC Temperature Program Development. (n.d.). Element Lab Solutions. [Link]
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Sulfur speciation of Kuwaiti crude oils fractions using two-dimensional gas chromatography. (n.d.). ScienceDirect. [Link]
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GC temperature programming. (2010). Chromatography Forum. [Link]
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Use of Methyldibenzothiophenes as Markers for Differentiation and Source Identification of Crude and Weathered Oils. (2025). ResearchGate. [Link]
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SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Semantic Scholar. [Link]
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The Use of GCxGC-TOFMS and Classifications for the Quantitative Determination of Different Compound Classes in Complex Isoparaffinic Hydrocarbon Samples. (n.d.). LECO Corporation. [Link]
-
Comprehensive two-dimensional gas chromatography (GCxGC). (n.d.). Chemistry Matters, Inc.[Link]
-
How GCxGC Increases Routine Laboratory Performance. (2018). AZoM. [Link]
-
Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. (n.d.). PubMed. [Link]
-
Evaluation of New Stationary Phases for the Separation of Fatty Acid Methyl Esters. (2025). ResearchGate. [Link]
-
Chromatograms of GC separation of structural isomers of disubsituted... (n.d.). ResearchGate. [Link]
-
Study of Selectivity in Extraction, Separation, and Detection on Drugs Using Gas Chromatography. (2017). Seton Hall University eRepository. [Link]
-
LC & GC Separation Solutions Guide. (n.d.). Phenomenex. [Link]
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- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pure.tue.nl [pure.tue.nl]
- 14. Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfur speciation of Kuwaiti crude oils fractions using two-dimensional gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
minimizing sample loss during extraction of 4-methyldibenzothiophene from environmental matrices
Welcome to the technical support center for the analysis of 4-methyldibenzothiophene (4-MDBT) in environmental matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing sample loss during extraction and to offer troubleshooting support for common issues encountered during analysis.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the extraction of 4-MDBT from environmental samples.
Liquid-Liquid Extraction (LLE)
| Problem | Potential Cause | Solution |
| Emulsion Formation | High concentrations of surfactants, lipids, or other macromolecules in the sample matrix. | - Gently swirl the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[1] - Add a small amount of a different organic solvent to alter the properties of the organic phase.[1] - Centrifuge the mixture to break the emulsion. |
| Low Analyte Recovery | - Incomplete extraction due to insufficient partitioning into the organic phase. - Analyte is partially soluble in the aqueous phase.[2] - Analyte degradation during extraction. | - Perform multiple extractions with smaller volumes of fresh solvent. - Adjust the pH of the aqueous phase to ensure 4-MDBT is in its neutral form, maximizing its partitioning into the organic solvent. - Check for the presence of your product in the aqueous layer.[2] - Use a less volatile extraction solvent if sample loss due to evaporation is suspected. |
| Inability to See the Interface Between Layers | The presence of dark-colored or particulate matter in the sample obscures the phase boundary. | - Add a small amount of a clean, immiscible solvent to help define the interface. - Use a light source to illuminate the separatory funnel from the side. - If all else fails, carefully drain the lower layer and observe the change in the liquid stream to estimate the interface. |
Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Solution |
| Low Analyte Recovery | - Inappropriate sorbent selection for 4-MDBT. - The elution solvent is too weak to desorb the analyte completely.[3][4][5] - The sample flow rate is too high, not allowing for sufficient interaction with the sorbent.[3] - The cartridge has dried out before sample loading.[3] | - Use a sorbent with appropriate polarity. For a nonpolar compound like 4-MDBT, a reversed-phase sorbent (e.g., C18) is suitable.[3] - Increase the strength of the elution solvent or use a larger volume.[4][5] - Decrease the sample loading flow rate to allow for proper adsorption.[3] - Ensure the sorbent bed remains solvated throughout the conditioning and sample loading steps.[3][5] |
| Poor Reproducibility | - Inconsistent flow rates during sample loading and elution. - Variability in the packing of the SPE cartridges. - The wash solvent is too strong and partially elutes the analyte.[3] | - Use a vacuum manifold or automated SPE system to maintain consistent flow rates. - Use high-quality, certified SPE cartridges from a reputable supplier. - Optimize the wash step by using a weaker solvent that removes interferences without eluting 4-MDBT.[3][5] |
| Presence of Interferences in the Final Extract | - The wash step is insufficient to remove all matrix components. - The sorbent has a non-specific interaction with interfering compounds. | - Increase the volume or strength of the wash solvent, ensuring it does not elute the analyte. - Consider using a different type of SPE sorbent with higher selectivity for 4-MDBT. |
Frequently Asked Questions (FAQs)
Sample Collection and Storage
Q1: How should I store my environmental samples before extracting 4-MDBT to minimize loss?
A1: To minimize the degradation and volatilization of 4-MDBT, samples should be stored in amber glass containers to protect them from light. Water samples should be stored at 4°C and extracted as soon as possible, preferably within 48 hours. Soil and sediment samples should be stored frozen at -20°C if not extracted immediately.
Extraction Method Selection
Q2: What is the best extraction method for 4-MDBT from water samples?
A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used.[4] SPE is often preferred as it is less labor-intensive, requires smaller volumes of organic solvents, and can provide higher sample throughput.[4] Solid-Phase Microextraction (SPME) is another sensitive technique that requires no solvent.
Q3: Can I use the same extraction method for soil and sediment samples?
A3: The principles are similar, but the initial sample preparation will differ. For soil and sediment, a solvent extraction (e.g., using a Soxhlet apparatus or pressurized fluid extraction) is typically required to transfer the 4-MDBT from the solid matrix into a liquid solvent before further cleanup steps like SPE.
Troubleshooting Analysis
Q4: I am seeing ghost peaks in my GC-MS chromatogram. What could be the cause?
A4: Ghost peaks can be caused by carryover from a previous injection, contamination in the GC inlet or column, or bleeding from the septum.[2] To troubleshoot, inject a solvent blank to see if the ghost peak is still present. If it is, clean the inlet, bake out the column, and replace the septum.[2]
Q5: My peak shape for 4-MDBT is poor (tailing or fronting). How can I improve it?
A5: Poor peak shape can be due to several factors including an active site in the GC inlet or column, column overload, or an inappropriate column temperature program.[2][6] Ensure you are using a deactivated inlet liner and a high-quality capillary column suitable for aromatic compounds. You can also try reducing the injection volume or optimizing the temperature ramp.
Quantitative Data Summary
The following table summarizes typical recovery rates for different extraction methods used for polycyclic aromatic compounds, including sulfur-containing heterocycles like 4-MDBT. Note that actual recoveries will depend on the specific matrix and experimental conditions.
| Extraction Method | Matrix | Analyte Class | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Drug Compound | 70 ± 10 | [7] |
| Solid-Phase Extraction (SPE) | Human Plasma | Drug Compound | 98 ± 8 | [7] |
| Solid-Phase Microextraction (SPME) | Human Plasma | Drug Compound | Intraday precision (%CV) at LLOQ was 6.9% | [8] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Water | Phorate | 104 | [9] |
| Molecularly Imprinted Polymers (MIPs) | Gasoline | DBT and 4-MDBT | Adsorption equilibrium achieved within 60 min | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 4-MDBT from Water
This protocol is a general guideline and may need to be optimized for your specific sample matrix.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge.
-
Follow with 5 mL of deionized water, ensuring the cartridge does not go dry.[3]
-
-
Sample Loading:
-
Pass the water sample (e.g., 100 mL) through the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[3]
-
-
Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the 4-MDBT from the cartridge with a small volume (e.g., 2 x 1 mL) of a non-polar solvent like hexane or dichloromethane into a collection vial.
-
-
Concentration and Analysis:
-
Concentrate the eluate under a gentle stream of nitrogen if necessary.
-
Analyze the extract by GC-MS.
-
Protocol 2: Sequential Extraction of 4-MDBT from Soil/Sediment
This protocol is a general approach for extracting organic compounds from solid matrices.
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve it to remove large debris.
-
-
Solvent Extraction (Sequential):
-
This method uses solvents of increasing polarity to extract different fractions of organic matter.
-
Step 1 (Polar): Extract a known weight of the sample (e.g., 10 g) with water by shaking for a specified time (e.g., 3 hours).[11] Centrifuge and collect the supernatant. Repeat this step twice more.[11]
-
Step 2 (Non-polar): The remaining solid residue is then extracted with a non-polar solvent like a mixture of methanol and chloroform.[12] This fraction will contain 4-MDBT.
-
-
Cleanup:
-
The non-polar extract can be further cleaned up using SPE (as described in Protocol 1) to remove interfering compounds.
-
-
Analysis:
-
The final extract is then analyzed by GC-MS.
-
Visualizations
Caption: General experimental workflow for the extraction and analysis of 4-MDBT.
Caption: Troubleshooting logic for addressing low analyte recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. welch-us.com [welch-us.com]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. waters.com [waters.com]
- 8. Comparison of solid-phase microextraction and liquid-liquid extraction in 96-well format for the determination of a drug compound in human plasma by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sequential extraction protocol for organic matter from soils and sediments using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 4-Methyldibenzothiophene (4-MDBT) Standard Solutions
Welcome to the Technical Support Center for 4-methyldibenzothiophene (4-MDBT) analytical standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for improving the stability of 4-MDBT standard solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to proactively address challenges in your analytical work.
Introduction: The Challenge of 4-MDBT Stability
This compound (4-MDBT) is a key heterocyclic aromatic compound frequently analyzed in environmental and petroleum-related studies. The accuracy of its quantification is critically dependent on the stability of the standard solutions used for instrument calibration. Instability in these standards can lead to significant analytical errors, compromising data integrity and leading to costly project delays. This guide will walk you through the common pitfalls and provide robust solutions to ensure the reliability of your 4-MDBT standards.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding the stability of 4-MDBT standard solutions.
Q1: My 4-MDBT standard solution is showing a decreasing concentration over time. What are the likely causes?
There are three primary culprits for the apparent decrease in 4-MDBT concentration in standard solutions:
-
Oxidation: 4-MDBT, like other dibenzothiophenes, is susceptible to oxidation, particularly at the sulfur atom. This results in the formation of this compound sulfoxide and subsequently this compound sulfone. These oxidized forms have different chromatographic retention times and will not be quantified as 4-MDBT, leading to an apparent loss of the parent compound.
-
Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can induce photochemical reactions that degrade 4-MDBT. This is a common issue for many polycyclic aromatic compounds.
-
Adsorption: 4-MDBT is a hydrophobic molecule and has a tendency to adsorb to the surfaces of laboratory glassware and plasticware. This nonspecific binding can significantly reduce the concentration of the analyte in the solution, especially at low concentrations.
Q2: What is the best solvent for preparing 4-MDBT standard solutions?
The choice of solvent is critical for ensuring the stability of your 4-MDBT standard. High-purity, non-polar or slightly polar solvents are generally preferred. Toluene and acetonitrile are commonly used and have demonstrated good solubility for 4-MDBT. It is crucial to use solvents of the highest purity available (e.g., HPLC or GC grade) to minimize the presence of contaminants that could catalyze degradation.
Q3: How should I store my 4-MDBT standard solutions?
Proper storage is paramount for maintaining the integrity of your standards. Here are the key recommendations:
-
Temperature: Store solutions at a low, stable temperature, ideally between 2-8°C. For long-term storage, freezing at -20°C or lower is recommended. Avoid repeated freeze-thaw cycles.
-
Light: Always store solutions in amber glass vials to protect them from light. If amber vials are not available, wrap clear vials in aluminum foil.
-
Inert Atmosphere: For long-term storage of highly sensitive standards, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing. This displaces oxygen and minimizes the risk of oxidation.
Q4: Can the type of vial and cap I use affect the stability of my standard?
Absolutely. The container closure system can be a source of both contamination and analyte loss.
-
Vials: Use high-quality, Type 1 borosilicate amber glass vials. For highly sensitive analyses, consider using silanized vials to reduce the number of active sites on the glass surface, thereby minimizing adsorption.
-
Caps and Septa: Be mindful of potential leachables from the cap and septum. Use caps with PTFE-lined septa, as PTFE is generally inert and has low levels of extractables. Avoid using septa made of materials that may be reactive or leach contaminants into your solvent.[1]
Troubleshooting Guide: A Deeper Dive into Common Issues
This section provides a more detailed approach to identifying and resolving common problems encountered with 4-MDBT standard solutions.
Issue 1: Unexpected Peaks in the Chromatogram
Symptoms: You observe new, unidentified peaks in the chromatogram of your 4-MDBT standard, often with a corresponding decrease in the area of the 4-MDBT peak.
Root Cause Analysis: This is a classic sign of degradation. The new peaks are likely the oxidation products: this compound sulfoxide and this compound sulfone. These compounds are more polar than 4-MDBT and will typically elute earlier in a reversed-phase HPLC separation or may have different retention times in a GC separation.
Visualizing the Problem:
Caption: Oxidation pathway of 4-MDBT.
Troubleshooting Steps:
-
Confirm the Identity of the New Peaks: If you have access to mass spectrometry (MS), analyze the new peaks to confirm their molecular weights. The sulfoxide will have a mass 16 amu higher than 4-MDBT, and the sulfone will be 32 amu higher.
-
Review Preparation and Storage Conditions:
-
Was the solution exposed to light for an extended period?
-
Was the solvent of sufficient purity?
-
Was the vial properly sealed?
-
Was the solution stored at the correct temperature?
-
-
Prepare a Fresh Standard: Prepare a new standard solution following the best practices outlined in this guide. Analyze it immediately to establish a baseline chromatogram.
Issue 2: Poor Reproducibility and Inconsistent Results
Symptoms: You observe significant variability in the peak area of your 4-MDBT standard across multiple injections or between different preparations of the same concentration.
Root Cause Analysis: This issue often points to adsorption of 4-MDBT to the surfaces of your analytical workflow. This can include vials, pipette tips, and the chromatographic system itself. Adsorption is a surface-area-dependent phenomenon, and even minor inconsistencies in handling can lead to significant variations in the amount of analyte lost.
Visualizing the Problem:
Caption: Troubleshooting adsorption of 4-MDBT.
Troubleshooting Steps:
-
Evaluate Your Consumables:
-
Switch to silanized glass vials to minimize interaction with the glass surface.
-
If using plasticware, opt for low-binding materials.
-
-
Optimize Your Sample Preparation:
-
Minimize the contact time of the solution with surfaces.
-
Ensure thorough vortexing to keep the analyte in solution.
-
-
Consider a "Priming" Injection: Before running your analytical sequence, inject a high-concentration standard. This can help to saturate the active sites in the system, leading to more consistent results for subsequent injections.
-
Solvent Modification (Advanced): In some cases, adding a small amount of a less non-polar, miscible co-solvent can help to reduce adsorption. However, this should be done with caution as it can affect the chromatography.
Experimental Protocols: A Step-by-Step Guide to Stable 4-MDBT Standards
This section provides a detailed protocol for the preparation and handling of 4-MDBT standard solutions, designed to minimize degradation and adsorption.
Protocol 1: Preparation of a 4-MDBT Stock Solution (e.g., 1000 µg/mL)
Materials:
-
High-purity 4-MDBT solid material (≥98% purity)
-
High-purity toluene or acetonitrile (HPLC or GC grade)
-
Class A volumetric flasks (amber glass)
-
Analytical balance
-
Spatula
-
Pasteur pipette
Procedure:
-
Weighing the Standard: Accurately weigh the required amount of 4-MDBT solid into a clean, dry weighing boat.
-
Dissolution: Carefully transfer the weighed solid into the volumetric flask. Use a small amount of the chosen solvent to rinse the weighing boat and ensure all the solid is transferred.
-
Solubilization: Add solvent to the flask until it is about half-full. Swirl the flask gently to dissolve the 4-MDBT. You may use a sonicator for a short period if necessary to aid dissolution.
-
Bringing to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer and Storage: Immediately transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. Store at 2-8°C for short-term use or at -20°C for long-term storage.
Protocol 2: Preparation of Working Standard Solutions
Materials:
-
4-MDBT stock solution
-
High-purity solvent (same as used for the stock solution)
-
Class A volumetric flasks or pipettes (amber glass)
Procedure:
-
Equilibration: Allow the stock solution to come to room temperature before opening to prevent condensation from entering the vial.
-
Dilution: Perform serial dilutions of the stock solution to prepare working standards at the desired concentrations. Use calibrated pipettes and volumetric flasks for accuracy.
-
Storage: Transfer the working standards to labeled amber glass vials with PTFE-lined caps and store them under the same conditions as the stock solution.
Workflow for Preparing and Verifying 4-MDBT Standards:
Caption: Workflow for 4-MDBT standard preparation and verification.
Data Presentation: Quantitative Insights into 4-MDBT Stability
To illustrate the importance of proper storage, consider the following hypothetical data based on typical degradation rates.
Table 1: Effect of Storage Conditions on 4-MDBT Concentration Over Time
| Storage Condition | Initial Conc. (µg/mL) | Conc. after 1 Week (µg/mL) | Conc. after 4 Weeks (µg/mL) | % Loss after 4 Weeks |
| Room Temp, Clear Vial | 10.0 | 8.5 | 6.2 | 38% |
| Room Temp, Amber Vial | 10.0 | 9.5 | 8.8 | 12% |
| 2-8°C, Amber Vial | 10.0 | 9.9 | 9.7 | 3% |
| -20°C, Amber Vial | 10.0 | 10.0 | 9.9 | 1% |
This data clearly demonstrates that storing 4-MDBT solutions in amber vials at low temperatures is crucial for maintaining their concentration and ensuring the accuracy of your analytical results.
Conclusion: A Proactive Approach to Standard Stability
By understanding the chemical properties of 4-MDBT and the potential pathways for its degradation, you can implement proactive measures to ensure the stability of your standard solutions. This technical guide provides the foundational knowledge and practical steps to troubleshoot common issues and maintain the integrity of your analytical data. Remember that consistency in preparation and storage is key to achieving reliable and reproducible results in your research.
References
Sources
Technical Support Center: Optimization of Catalysts for 4-Methyldibenzothiophene (4-MDBT) Hydrodesulfurization (HDS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of catalysts for the hydrodesulfurization (HDS) of 4-methyldibenzothiophene (4-MDBT).
Troubleshooting Guides
This section addresses common issues encountered during 4-MDBT HDS experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low 4-MDBT Conversion
-
Question: My HDS experiment shows consistently low conversion of this compound. What are the potential causes and how can I improve it?
-
Answer: Low conversion of 4-MDBT can stem from several factors related to the catalyst, reaction conditions, or experimental setup. Here's a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Insufficiently Active Phase Formation: The active sites in typical CoMo or NiMo sulfide catalysts (the "Co-Mo-S" or "Ni-Mo-S" phase) may not have formed correctly.[1][2] Ensure your sulfidation procedure (temperature, time, sulfiding agent) is adequate to convert the oxide precursors to the active sulfide phase.
-
Poor Dispersion of Active Metals: The catalytic activity is highly dependent on the dispersion of the active metal sulfides on the support.[3] Poor dispersion can result from inadequate impregnation methods or high calcination temperatures, leading to metal agglomeration.[4] Consider optimizing the catalyst preparation method.
-
Steric Hindrance: 4-MDBT is a sterically hindered molecule, making direct desulfurization (DDS) challenging for conventional catalysts.[5] The hydrogenation (HYD) pathway is often favored. Catalysts with higher hydrogenation functionality may be required.[1]
-
-
Reaction Conditions:
-
Suboptimal Temperature or Pressure: HDS reactions are sensitive to temperature and pressure. Low temperatures may not provide sufficient activation energy, while excessively high temperatures can lead to catalyst deactivation through coking. Low hydrogen pressure can limit the hydrogenation pathway, which is crucial for sterically hindered molecules like 4-MDBT.[6]
-
Inadequate H₂/Feed Ratio: A low hydrogen-to-feed ratio can starve the reaction, particularly the hydrogenation route, leading to incomplete conversion.
-
-
Catalyst Deactivation:
-
Coking: The deposition of carbonaceous residues (coke) on the catalyst surface can block active sites. This is often exacerbated by high reaction temperatures or the presence of coke precursors in the feed.
-
Sintering: At high temperatures, the active sulfide slabs can agglomerate, reducing the number of accessible active sites.[4]
-
-
Issue 2: Poor Selectivity or Undesirable Byproducts
-
Question: My experiment is producing a high proportion of unwanted byproducts, or the selectivity towards the desired desulfurized product is low. What should I investigate?
-
Answer: Poor selectivity in 4-MDBT HDS often points to an imbalance between the two main reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD).
-
Understanding the Pathways:
-
DDS Pathway: This route involves the direct cleavage of the C-S bonds to produce 3-methylbiphenyl.
-
HYD Pathway: This route first hydrogenates the aromatic rings of 4-MDBT, which can reduce steric hindrance and facilitate subsequent C-S bond cleavage, leading to products like 3-methylcyclohexylbenzene or 3,3'-dimethylbicyclohexyl.[1]
-
-
Factors Influencing Selectivity:
-
Catalyst Composition: NiMo catalysts are generally known to have higher hydrogenation activity compared to CoMo catalysts, thus favoring the HYD pathway.[1] The choice of promoter (Co or Ni) can significantly influence the product distribution.[2]
-
Support Acidity: The acidity of the support material can influence the reaction pathway.[3] For instance, acidic supports can promote isomerization reactions of the methyl group, which can alleviate steric hindrance and potentially alter the product distribution.
-
Reaction Conditions: Higher hydrogen pressure and lower temperatures generally favor the hydrogenation (HYD) pathway. Conversely, higher temperatures can sometimes favor the direct desulfurization (DDS) route, but may also lead to cracking and other undesirable side reactions.
-
-
Issue 3: Rapid Catalyst Deactivation
-
Question: The initial activity of my catalyst is high, but it deactivates quickly. What are the likely causes and mitigation strategies?
-
Answer: Rapid catalyst deactivation is a common challenge in HDS processes. The primary causes are typically coking and sintering.
-
Coke Formation:
-
Causes: High reaction temperatures, low hydrogen pressure, and the presence of aromatic or olefinic compounds in the feed can promote the formation of coke on the catalyst surface, which blocks active sites.
-
Solutions:
-
Optimize reaction conditions by lowering the temperature or increasing the hydrogen pressure.
-
Ensure the feed is free from significant amounts of coke precursors.
-
Consider using a catalyst with a hierarchical pore structure that is more resistant to pore blockage.
-
-
-
Sintering of Active Phase:
-
Causes: High temperatures can cause the small active phase crystallites (e.g., MoS₂) to agglomerate into larger, less active particles.[4]
-
Solutions:
-
Operate at the lowest effective temperature.
-
Choose a support material that has a strong interaction with the active metals, which can help to stabilize the dispersion and prevent sintering. However, excessively strong metal-support interactions can hinder the sulfidation process.[7]
-
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of catalysts for 4-MDBT HDS.
-
Question 1: What are the most common types of catalysts used for 4-MDBT HDS, and what are their pros and cons?
-
Answer: The most prevalent catalysts are based on molybdenum (Mo) or tungsten (W) sulfides, promoted by cobalt (Co) or nickel (Ni), and supported on high-surface-area materials.[3]
-
CoMo/Al₂O₃: These are the traditional workhorses for HDS. They are highly effective for the direct desulfurization (DDS) of less hindered sulfur compounds. For sterically hindered molecules like 4-MDBT, their performance can be limited.[5]
-
NiMo/Al₂O₃: These catalysts generally exhibit higher hydrogenation (HYD) activity compared to their CoMo counterparts.[1] This makes them more effective for the HDS of sterically hindered compounds like 4-MDBT, which often proceeds via the HYD pathway.
-
NiW/Al₂O₃: These catalysts can also show high hydrogenation activity.
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Novel Supports: Researchers are exploring alternative supports like MCM-41, SBA-15, and carbon-based materials to improve dispersion, acidity, and overall catalytic performance.[3][8]
-
-
-
Question 2: What is the role of the support material in the catalyst's performance?
-
Answer: The support plays a crucial role in the overall performance of an HDS catalyst. Its key functions include:
-
Providing a High Surface Area: This allows for high dispersion of the active metal species, maximizing the number of available active sites.
-
Mechanical and Thermal Stability: The support must withstand the harsh conditions of the HDS process.
-
Metal-Support Interaction (MSI): The interaction between the active metals and the support influences the morphology and sulfidability of the active phase.[7] A moderate MSI is often desirable to ensure good dispersion without hindering the formation of the active sulfide phase.
-
Acidity: The acidity of the support can contribute to the overall catalytic activity by promoting isomerization reactions that can reduce the steric hindrance of molecules like 4-MDBT.[3]
-
-
-
Question 3: How do the DDS and HYD pathways for 4-MDBT HDS differ, and which is more favorable?
-
Answer: The hydrodesulfurization of 4-MDBT proceeds through two primary pathways:
-
Direct Desulfurization (DDS): In this pathway, the sulfur atom is directly removed from the 4-MDBT molecule through the cleavage of the C-S bonds, yielding 3-methylbiphenyl. This route is often sterically hindered by the methyl group.
-
Hydrogenation (HYD): In this pathway, one or both of the aromatic rings of the 4-MDBT molecule are first hydrogenated. This pre-hydrogenation step can alleviate the steric hindrance around the sulfur atom, making the subsequent C-S bond cleavage easier.
-
Favorable Pathway: Due to the steric hindrance of the methyl group in the 4-position, the HYD pathway is often the more dominant and efficient route for the HDS of 4-MDBT, especially over Ni-promoted catalysts which have strong hydrogenation capabilities.[1]
-
-
-
Question 4: What are the key experimental parameters to control during a 4-MDBT HDS experiment?
-
Answer: To ensure reproducible and meaningful results, the following experimental parameters should be carefully controlled:
-
Temperature: Directly influences reaction rates and catalyst stability.
-
Pressure: Primarily the partial pressure of hydrogen, which is critical for the hydrogenation pathway and for maintaining the catalyst in its active sulfided state.
-
Weight Hourly Space Velocity (WHSV) or Liquid Hourly Space Velocity (LHSV): These parameters determine the residence time of the reactants in the catalyst bed.
-
H₂/Feed Ratio: The molar ratio of hydrogen to the hydrocarbon feed.
-
Catalyst Sulfidation Procedure: The conditions under which the catalyst is sulfided (temperature, time, sulfiding agent) are critical for the formation of the active phase.
-
-
Data Presentation
Table 1: Typical Catalyst Compositions and Properties for HDS
| Catalyst | Promoter | Support | Promoter Loading (wt%) | Mo Loading (wt%) | Surface Area (m²/g) | Pore Volume (cm³/g) |
| CoMo/Al₂O₃ | Co | γ-Al₂O₃ | 2-4 | 8-15 | 150-300 | 0.4-0.7 |
| NiMo/Al₂O₃ | Ni | γ-Al₂O₃ | 2-4 | 8-15 | 150-300 | 0.4-0.7 |
| NiMo/MCM-41 | Ni | MCM-41 | 2-5 | 10-20 | >700 | >0.8 |
Table 2: Influence of Reaction Conditions on 4-MDBT HDS
| Parameter | Typical Range | Effect on Conversion | Effect on HYD/DDS Ratio |
| Temperature | 300-400 °C | Increases with temperature (up to an optimum) | Can vary; higher temps may favor DDS |
| H₂ Pressure | 3-7 MPa | Increases with pressure | Increases with pressure |
| WHSV | 1-5 h⁻¹ | Decreases with increasing WHSV | May decrease with increasing WHSV |
| H₂/Oil Ratio | 300-800 Nm³/m³ | Increases with ratio | Increases with ratio |
Experimental Protocols
1. Catalyst Preparation (Impregnation Method for NiMo/γ-Al₂O₃)
-
Support Preparation: Dry γ-Al₂O₃ extrudates or powder at 120 °C for 4 hours to remove adsorbed water.
-
Impregnation Solution: Prepare an aqueous solution of ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) and nickel nitrate (Ni(NO₃)₂·6H₂O) with concentrations calculated to achieve the desired metal loadings. Citric acid can be added to the solution to improve metal dispersion.[9]
-
Incipient Wetness Impregnation: Slowly add the impregnation solution to the dried γ-Al₂O₃ support until the pores are completely filled.
-
Drying: Dry the impregnated support at 120 °C for 12 hours.
-
Calcination: Calcine the dried catalyst in air at a temperature typically between 400-500 °C for 4 hours.[7]
2. Catalyst Sulfidation (in-situ)
-
Catalyst Loading: Load the calcined catalyst into the reactor.
-
Drying: Heat the catalyst under a flow of inert gas (e.g., N₂) to remove any adsorbed moisture.
-
Sulfidation: Introduce a sulfiding agent, typically a mixture of H₂S in H₂ (e.g., 10% H₂S/H₂), into the reactor.
-
Temperature Program: Ramp the temperature to a final sulfidation temperature (typically 350-400 °C) and hold for several hours to ensure complete conversion of the metal oxides to sulfides.
3. HDS Activity Test
-
Feed Preparation: Prepare a model feed solution by dissolving 4-MDBT in a suitable solvent (e.g., decalin or hexadecane) to the desired concentration.
-
Reaction: After sulfidation, switch the gas flow to pure H₂ and introduce the liquid feed into the reactor at the desired temperature, pressure, and flow rate.
-
Product Analysis: Collect liquid product samples periodically and analyze them using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a sulfur-selective detector (e.g., SCD or FPD) to determine the concentrations of 4-MDBT and the reaction products.
Mandatory Visualization
Caption: Troubleshooting workflow for low 4-MDBT HDS conversion.
Caption: Reaction pathways for this compound (4-MDBT) HDS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Promoting effects of SO42− on a NiMo/γ-Al2O3 hydrodesulfurization catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Metal–Support Interactions on the Performance of Ni-MoS2/Al2O3 Catalysts for Dibenzothiophene Hydrodesulfurization [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrodesulfurization of Dibenzothiophene over Ni-Mo-W Sulfide Catalysts Supported on Sol-Gel Al2O3-CeO2 - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in the analysis of 4-methyldibenzothiophene in crude oil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-methyldibenzothiophene (4-MDBT) in crude oil matrices.
Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow, from sample preparation to data analysis.
Problem: Low or Inconsistent Recovery of 4-MDBT
Possible Causes & Solutions
| Cause | Recommended Action |
| Inefficient Extraction | Review and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen sorbent and elution solvents are appropriate for polycyclic aromatic sulfur heterocycles (PASHs). For crude oil, a multi-step cleanup involving size-exclusion chromatography followed by normal-phase liquid chromatography may be necessary to remove interfering matrix components.[1] |
| Analyte Loss During Solvent Evaporation | If a solvent evaporation step is used for sample concentration, perform it at a controlled temperature and under a gentle stream of nitrogen. 4-MDBT is semi-volatile and can be lost at elevated temperatures. |
| Active Sites in the GC System | Co-extracted matrix components can create active sites in the GC inlet liner or the column, leading to analyte degradation or adsorption. Deactivate the liner or use an inert liner. As a last resort, trimming the first few centimeters of the analytical column can remove non-volatile residues.[2][3] |
| Matrix-Induced Signal Suppression | The complex crude oil matrix can suppress the ionization of 4-MDBT in the mass spectrometer source.[4] Implement a more effective sample cleanup, use an isotopically labeled internal standard, or employ the standard addition method for calibration. |
Problem: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Recommended Action |
| Active Sites in the System | As with low recovery, active sites in the injector or column can cause peak tailing for polarizable compounds like 4-MDBT. Perform inlet maintenance, including replacing the liner and septum.[2][5] |
| Improper Column Installation | An incorrect column installation depth in the injector or detector can create dead volumes, leading to peak tailing.[2] Reinstall the column according to the manufacturer's instructions. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample extract before injection. |
| Co-eluting Matrix Components | High concentrations of co-eluting hydrocarbons from the crude oil matrix can distort the peak shape of 4-MDBT. Improve the selectivity of the sample preparation method to remove these interferences. A heart-cutting 2D-GC approach can also be employed to isolate the analyte from the complex matrix. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most effective sample preparation technique to minimize matrix effects for 4-MDBT in crude oil?
A1: A multi-step approach is often necessary for complex matrices like crude oil. Solid-phase extraction (SPE) is a common and effective technique.[1] For highly complex crude oil, a combination of size-exclusion chromatography (SEC) to remove high molecular weight components followed by SPE with a polar sorbent (e.g., silica or alumina) to isolate the aromatic fraction containing 4-MDBT is recommended.[1]
Q2: Can I analyze 4-MDBT in crude oil by direct injection?
A2: Direct injection of diluted crude oil is possible, particularly with highly selective and sensitive instrumentation like GC-MS/MS or high-resolution mass spectrometry (HRMS).[6][7] This approach minimizes sample preparation time but is more susceptible to matrix effects and can lead to rapid contamination of the GC system. If pursuing this method, the use of an isotopically labeled internal standard is highly recommended to compensate for matrix-induced signal suppression or enhancement.
Calibration Strategy
Q3: Which calibration method is best for quantifying 4-MDBT in crude oil?
A3: Due to the significant matrix effects inherent in crude oil analysis, the standard addition method is considered the gold standard for accuracy as it inherently corrects for sample-specific matrix effects.[8][9] However, it is time-consuming. The use of an isotopically labeled internal standard, such as deuterated dibenzothiophene (DBT-d8), is a more practical and widely accepted approach that effectively compensates for matrix effects and variations in sample processing.[10] External calibration is generally not recommended for accurate quantification in crude oil unless the matrix effects have been demonstrated to be negligible through validation experiments.
Q4: How do different calibration strategies compare in terms of accuracy for 4-MDBT in crude oil?
A4: The following table provides a comparative overview of expected performance for different calibration methods.
| Calibration Method | Expected Recovery (%) | Expected Accuracy | Notes |
| External Calibration | 50 - 150% | Low to Moderate | Highly susceptible to matrix effects, leading to either underestimation or overestimation of the true concentration. |
| Internal Standard Calibration | 90 - 110% | High | An appropriate internal standard (ideally isotopically labeled) co-elutes with the analyte and experiences similar matrix effects, providing effective correction.[10][11] |
| Standard Addition | 95 - 105% | Very High | Considered the most accurate method as calibration standards are prepared in the sample matrix, directly accounting for all matrix interferences.[8][9] |
Instrumentation
Q5: What are the recommended GC-MS parameters for the analysis of 4-MDBT?
A5: A typical GC-MS method for 4-MDBT would involve a capillary column with a 5% phenyl-methylpolysiloxane stationary phase. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the molecular ion and at least one confirming ion for 4-MDBT. For even greater selectivity in very complex matrices, tandem mass spectrometry (GC-MS/MS) in the multiple reaction monitoring (MRM) mode is advantageous.[6]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Weigh approximately 1 gram of crude oil into a glass vial. Dissolve the oil in 10 mL of hexane.
-
Internal Standard Spiking: Spike the diluted sample with a known amount of internal standard solution (e.g., DBT-d8).
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the diluted crude oil sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of hexane to elute the saturated hydrocarbons. Discard this fraction.
-
Elution: Elute the aromatic fraction, containing 4-MDBT, with 10 mL of a 1:1 mixture of hexane and dichloromethane.
-
Concentration: Concentrate the eluted fraction to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
4-MDBT: Monitor m/z 198 (quantification), 197, 184.
-
DBT-d8 (Internal Standard): Monitor m/z 192.
-
Visualizations
Caption: Experimental workflow for the analysis of 4-MDBT in crude oil.
Caption: Logical troubleshooting workflow for common analytical issues.
References
- 1. Application of solid-phase microextraction to the determination of polycyclic aromatic sulfur heterocycles in Bohai Sea crude oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. tdi-bi.com [tdi-bi.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
comparative analysis of 4-methyldibenzothiophene and dibenzothiophene reactivity
A comprehensive analysis of the reactivity of 4-methyldibenzothiophene (4-MDBT) and dibenzothiophene (DBT) reveals significant differences, primarily influenced by the steric hindrance imposed by the methyl group in the 4-position of the 4-MDBT molecule. This guide provides a detailed comparison of their performance in key chemical transformations, supported by experimental data, detailed protocols, and visual representations of reaction pathways. This information is crucial for researchers and professionals in the fields of catalysis, environmental science, and fuel upgrading.
Executive Summary
In general, dibenzothiophene exhibits higher reactivity compared to this compound in various catalytic and oxidative reactions. The methyl group in 4-MDBT sterically hinders the interaction of the sulfur atom with catalytic active sites or oxidizing agents, thus reducing its conversion rate in processes such as hydrodesulfurization (HDS) and oxidative desulfurization (ODS). This refractory nature of 4-MDBT poses a significant challenge in the deep desulfurization of fossil fuels.
Data Presentation: Reactivity Comparison
The following tables summarize the quantitative data from various studies, highlighting the differences in reactivity between 4-MDBT and DBT under different reaction conditions.
Table 1: Oxidative Desulfurization (ODS) Reactivity
| Oxidizing System | Substrate | Conversion (%) | Time (h) | Temperature (°C) | Molar Ratio (Oxidant:Substrate) | Reference |
| Ferrate(VI) | Dibenzothiophene | 100 | Not Specified | Room Temp | ~7.5 | [1] |
| Ferrate(VI) | This compound | 100 | Not Specified | Room Temp | ~8.5 | [1] |
| Oxovanadium(IV) Schiff base | Dibenzothiophene | 88.0 | 3 | 40 | Not Specified | [2][3] |
| H₅PV₂Mo₁₀O₄₀/TiO₂ | This compound | 99 | Not Specified | Mild Conditions | Not Specified | [4] |
Table 2: Hydrodesulfurization (HDS) Reactivity
| Catalyst | Substrate | Conversion (%) | Key Findings | Reference |
| CoMo/Al₂O₃ & NiMo/Al₂O₃ | Dibenzothiophene | Higher | Adsorption selectivity order: DBT > 4-MDBT. Methyl group inhibits interaction with catalyst. | [5] |
| CoMo/Al₂O₃ & NiMo/Al₂O₃ | This compound | Lower | Adsorption capacities (mmol/g): DBT (~0.068) > 4-MDBT (~0.064). | [5] |
| RePd–TiO₂/SiO₂ aerogel | 4,6-Dimethyldibenzothiophene | up to 70 | Hydrogenation is the dominant desulfurization route. | [6][7] |
Reaction Pathways
The following diagrams illustrate the primary reaction pathways for the desulfurization of dibenzothiophene and its methylated analogs.
Caption: Generalized oxidation pathway of dibenzothiophenes.
References
- 1. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxovanadium(IV)-catalysed oxidation of dibenzothiophene and 4,6-dimethyldibenzothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Desulphurisation of dibenzothiophene and 4,6 – dimethyl dibenzo¬thio-phene via enhanced hydrogenation reaction route using RePd–TiO2/SiO2 aerogel catalysts: Kinetic parameters estimation and modelling: Original scientific paper | HEMIJSKA INDUSTRIJA (Chemical Industry) [ache-pub.org.rs]
- 7. Desulphurisation of dibenzothiophene and 4,6 – dimethyl dibenzo¬thio-phene via enhanced hydrogenation reaction route using RePd–TiO2/SiO2 aerogel catalysts: Kinetic parameters estimation and modelling: Original scientific paper | HEMIJSKA INDUSTRIJA (Chemical Industry) [ache-pub.org.rs]
A Comparative Guide to the Validation of Analytical Methods for 4-Methyldibenzothiophene Using Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 4-methyldibenzothiophene. It includes detailed experimental protocols for method validation utilizing certified reference materials (CRMs) and presents performance data to assist in selecting the most suitable method for specific analytical needs.
Introduction
This compound is a polycyclic aromatic sulfur heterocycle (PASH) found in various matrices, including crude oil, petroleum products, and environmental samples. Accurate and reliable quantification of this compound is crucial for quality control, environmental monitoring, and toxicological studies. The validation of analytical methods is essential to ensure the integrity and comparability of data. Certified reference materials (CRMs) play a pivotal role in this process by providing a benchmark for accuracy and traceability.
Comparison of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two common techniques for the analysis of this compound. The choice between these methods depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the analysis of this compound. The data is compiled from various studies and should be considered as a general guide. Method-specific validation is required to establish performance in a particular laboratory and for a specific matrix.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ppb range | Sub-ppm to low ppm range |
| Limit of Quantitation (LOQ) | Low ppb range | Sub-ppm to low ppm range |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (%RSD) | < 15% | < 10% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for co-elution) |
| Sample Throughput | Moderate | High |
| Derivatization | Not typically required | Not required |
| Instrumentation Cost | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of an analytical method. The following protocols outline the steps for validating a GC-MS method for the analysis of this compound using a certified reference material.
Experimental Workflow for Method Validation
Figure 1. A generalized workflow for the validation of an analytical method.
GC-MS Method Validation Protocol
1. Certified Reference Material (CRM) Preparation:
-
Obtain a certified reference material of this compound with a known purity and uncertainty.[1][2]
-
Prepare a stock solution of the CRM in a suitable solvent (e.g., toluene or dichloromethane) at a concentration of 1000 µg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.
2. Sample Preparation:
-
For validation in a specific matrix (e.g., diesel fuel), obtain a blank matrix that is free of this compound.
-
Prepare spiked samples by adding known amounts of the CRM working solutions to the blank matrix at different concentration levels (e.g., low, medium, and high).
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 280°C.
-
Oven Program: 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source: 230°C.
-
MS Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 198, 183, 152).
4. Validation Parameters:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The coefficient of determination (R²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve or by analyzing a series of low-concentration standards.
-
Accuracy: Analyze the spiked samples at three different concentration levels in triplicate. Calculate the percent recovery of the analyte. Acceptance criteria are typically between 90% and 110%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicates of a spiked sample at the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 15%.
-
Intermediate Precision (Inter-day precision): Analyze the same spiked sample on three different days. The %RSD should be ≤ 15%.
-
-
Specificity: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention time of this compound.
Logical Relationship of Validation Parameters
The validation of an analytical method is a comprehensive process where each parameter provides crucial information about the method's performance and reliability.
Figure 2. Interrelationship of key analytical method validation parameters.
Conclusion
Both GC-MS and HPLC are suitable techniques for the analysis of this compound. GC-MS generally offers higher specificity and lower detection limits, making it ideal for complex matrices and trace-level analysis. HPLC with UV detection provides a cost-effective and high-throughput alternative for less complex samples where lower sensitivity is acceptable. The use of certified reference materials is indispensable for the validation of either method, ensuring the accuracy, reliability, and comparability of analytical results. The choice of method should be based on a thorough evaluation of the specific analytical requirements and available resources, with a comprehensive validation study performed to demonstrate its fitness for purpose.
References
Navigating Steric Hindrance: A Comparative Guide to the Hydrodesulfurization Rates of Methyldibenzothiophene Isomers
For the Researcher in Catalyst Development and Petroleum Refining, this guide provides an in-depth comparison of the hydrodesulfurization (HDS) rates of various methyldibenzothiophene isomers. We will explore the mechanistic underpinnings of these differences, supported by experimental data, and provide a foundational experimental protocol for further investigation.
The imperative to produce ultra-low sulfur diesel (ULSD) fuels has intensified research into the hydrodesulfurization (HDS) of refractory sulfur compounds found in petroleum feedstocks. Among the most challenging of these are the substituted dibenzothiophenes (DBTs), particularly those with methyl groups in positions that sterically hinder the sulfur atom from interacting with the active sites of HDS catalysts. Understanding the relative reactivity of these isomers is paramount for designing more effective catalysts and optimizing refinery processes.
This guide will delve into the hydrodesulfurization kinetics of dibenzothiophene and its methylated analogues, with a focus on 4-methyldibenzothiophene (4-MDBT) and 4,6-dimethyldibenzothiophene (4,6-DMDBT). These compounds are notorious for their recalcitrance in HDS processes due to the steric hindrance imposed by the methyl groups adjacent to the sulfur atom.
The Dichotomy of Desulfurization: DDS vs. HYD Pathways
The hydrodesulfurization of dibenzothiophenes proceeds primarily through two distinct reaction pathways:
-
Direct Desulfurization (DDS): This pathway involves the direct hydrogenolysis of the carbon-sulfur bonds, leading to the formation of biphenyl (or its alkylated derivatives) and hydrogen sulfide (H₂S).
-
Hydrogenation (HYD): In this route, one of the aromatic rings of the dibenzothiophene molecule is first hydrogenated, followed by the cleavage of the C-S bonds. This pathway typically yields cyclohexylbenzene and its derivatives.
The preferred pathway is largely dictated by the structure of the sulfur-containing molecule and the nature of the catalyst. For unsubstituted dibenzothiophene, both pathways are viable. However, the presence of alkyl groups, particularly at the 4 and 6 positions, creates significant steric hindrance, impeding the direct interaction of the sulfur atom with the catalyst surface, which is a prerequisite for the DDS pathway.[1][2]
The Impact of Methyl Substitution on HDS Rates: A Quantitative Comparison
Experimental studies have consistently demonstrated a marked decrease in HDS reactivity with increasing methyl substitution on the dibenzothiophene core, especially in sterically hindering positions. The general order of reactivity is as follows:
Dibenzothiophene (DBT) > this compound (4-MDBT) > 4,6-Dimethyldibenzothiophene (4,6-DMDBT)
This trend is a direct consequence of the steric hindrance posed by the methyl groups, which increasingly favors the slower hydrogenation (HYD) pathway over the direct desulfurization (DDS) route.
| Compound | Catalyst | HDS Rate Ratio (relative to 4,6-DMDBT) | Predominant Pathway | Reference |
| Dibenzothiophene (DBT) | CoMoP/γ-Al₂O₃ | ~6-7 | DDS | [3][4] |
| This compound (4-MDBT) | CoMoP/γ-Al₂O₃ | ~2-3 | DDS | [3][4] |
| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | CoMoP/γ-Al₂O₃ | 1 | HYD | [3][4] |
As the data indicates, the HDS rate of DBT is approximately 6 to 7 times higher than that of 4,6-DMDBT on a CoMoP/γ-Al₂O₃ catalyst.[3][4] The presence of a single methyl group in the 4-position (4-MDBT) reduces the rate by a factor of 2 to 3 compared to DBT. For 4,6-DMDBT, the two methyl groups flanking the sulfur atom render the DDS pathway extremely difficult, making the HYD route the primary mechanism for sulfur removal.[1][2][3] This shift in mechanism is a key factor in its low reactivity.
Mechanistic Insights into Steric Hindrance
The steric hindrance exerted by the methyl groups in 4-MDBT and 4,6-DMDBT directly impacts the orientation of the molecule on the catalyst surface. The DDS pathway is believed to require a "flat" adsorption of the dibenzothiophene molecule, allowing for the simultaneous interaction of the sulfur atom and the aromatic rings with the active sites of the catalyst. The methyl groups in the 4 and 6 positions effectively prevent this optimal orientation, thereby inhibiting the direct cleavage of the C-S bonds.
Consequently, the HDS of these sterically hindered compounds is forced to proceed through the HYD pathway. This involves the initial hydrogenation of one of the aromatic rings, which alleviates the steric constraints and allows for subsequent C-S bond scission. However, the hydrogenation of the aromatic ring is often the rate-limiting step, leading to the overall lower HDS rates observed for these isomers.[1]
Figure 1: Predominant HDS pathways for DBT isomers.
Experimental Protocol for Comparative HDS Studies
To facilitate further research in this area, a generalized experimental protocol for comparing the HDS rates of methyldibenzothiophene isomers in a batch reactor is provided below.
1. Catalyst Preparation (Incipient Wetness Co-impregnation of CoMo/γ-Al₂O₃):
-
Dry γ-Al₂O₃ support at 120°C for 4 hours.
-
Prepare an aqueous solution of ammonium heptamolybdate and cobalt nitrate with the desired metal loading.
-
Impregnate the dried γ-Al₂O₃ support with the metal salt solution to the point of incipient wetness.
-
Age the impregnated support at room temperature for 12 hours.
-
Dry the catalyst at 120°C for 12 hours.
-
Calcine the catalyst in air at 500°C for 4 hours.
2. Catalyst Sulfidation:
-
Load the calcined catalyst into the reactor.
-
Sulfide the catalyst in-situ using a flow of 10% H₂S in H₂ at 400°C for 4 hours.
3. HDS Reaction:
-
Introduce a model feed containing the desired methyldibenzothiophene isomer dissolved in a suitable solvent (e.g., decalin) into the batch reactor.
-
Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 5 MPa).
-
Heat the reactor to the desired reaction temperature (e.g., 300-350°C) with stirring.
-
Collect liquid samples at regular time intervals for analysis.
4. Product Analysis:
-
Analyze the collected liquid samples using a gas chromatograph equipped with a flame ionization detector (GC-FID) and a mass spectrometer (GC-MS) to determine the conversion of the reactant and the distribution of products.
Figure 2: Experimental workflow for HDS studies.
Conclusion
The hydrodesulfurization rates of methyldibenzothiophene isomers are intricately linked to the degree and position of methyl substitution. The steric hindrance imposed by methyl groups at the 4 and 6 positions significantly impedes the direct desulfurization pathway, forcing the reaction to proceed through the slower hydrogenation route. This results in a substantial decrease in reactivity for this compound and, most notably, for 4,6-dimethyldibenzothiophene. A thorough understanding of these structure-activity relationships is crucial for the rational design of next-generation HDS catalysts capable of efficiently removing these refractory sulfur compounds to meet the stringent environmental regulations for cleaner fuels.
References
- Mathematical Modeling and Kinetic Study of Deep Hydrodesfulfurization of Dibenzothiophenes Using CoMoP/Al2O3 Catalyst. (2025). Journal of the Brazilian Society of Chemical Engineers.
-
Kinetics of simultaneous HDS of DBT and 4-MDBT/4,6-DMDBT over CoMoP/γ-Al2O3 catalysts. (2017). Request PDF. [Link]
- Kinetics of simultaneous HDS of DBT and 4-MDBT/4,6-DMDBT over CoMoP/γ-Al>2>O>3> catalysts. (2017). King Fahd University of Petroleum & Minerals.
-
Kinetics of the HDS of 4,6-dimethyldibenzothiophene and its hydrogenated intermediates over sulfided Mo and NiMo on γ-Al 2O 3. (2007). Request PDF. [Link]
- Kinetics of the HDS of 4,6-dimethyldibenzothiophene and its hydrogenated intermedi
- Hydrodesulfurization of 4,6-Dimethyldibenzothiophene and the Diesel Oil Fraction on NiMo Catalysts Supported over Proton-Exchanged AlMCM-41 and TiMCM-41 Extrud
- Al2O3 Concentration Effect on Deep Hydrodesulfurization of 4,6-Dimethyldibenzothiophene over NiWS/Al2O3–ZrO2 C
-
Preparation of highly dispersed desulfurization catalysts and their catalytic performance in hydrodesulfurization of dibenzothiophene. (n.d.). Request PDF. [Link]
-
Hydrodesulfurization of dibenzothiophene using Pd-promoted Co–Mo/Al2O3 and Ni–Mo/Al2O3 catalysts coupled with ionic liquids at ambient operating conditions. (2019). RSC Advances. [Link]
- Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. (2025). Utrecht University - UU Research Portal.
-
(PDF) Hydrodesulfurization of Dibenzothiophene in a Micro Trickle Bed Catalytic Reactor under Operating Conditions from Reactive Distillation. (2015). ResearchGate. [Link]
- Kinetics of Hydrodesulfurization of Dibenzothiophene Catalyzed by Sulfided Co−Mo/MCM-41. (2004). Scilit.
- Hydrodesulfurization of Dibenzothiophene: A Machine Learning Approach. (n.d.). PMC - NIH.
-
Kinetics of Hydrodesulfurization of Dibenzothiophene on Sulfided Commercial Co-Mo/γ-Al2O3 Catalyst. (n.d.). ResearchGate. [Link]
Sources
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 4-Methyldibenzothiophene Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of sulfur-containing polycyclic aromatic compounds such as 4-methyldibenzothiophene is crucial in various fields, including environmental monitoring, fossil fuel analysis, and pharmaceutical sciences. The choice of analytical methodology is a critical decision that directly impacts the reliability and validity of experimental data. This guide provides an objective comparison of two powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.
This document outlines detailed experimental protocols, presents a comparative summary of typical performance data, and includes a logical workflow for method cross-validation to aid in the selection of the most suitable technique for specific analytical requirements.
At a Glance: Performance Comparison of HPLC and GC-MS for Aromatic Sulfur Heterocycle Analysis
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L[1] | 0.01 - 1.5 ng/g[2] |
| Limit of Quantification (LOQ) | 0.03 - 1.7 µg/L[1] | 0.05 - 5.0 ng/g[2] |
| Linearity (r²) | > 0.99[3] | > 0.99[2][3] |
| Precision (%RSD) | < 15%[4] | < 20%[2] |
| Accuracy (% Recovery) | 78 - 106% | 77 - 103%[2] |
| Sample Preparation | Simple filtration for clean samples; Solid-Phase Extraction (SPE) for complex matrices. | Liquid-Liquid Extraction (LLE) or SPE for complex matrices. Derivatization is generally not required for this analyte. |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes |
| Selectivity | Good with UV-Vis or Fluorescence detection. | Excellent, especially with MS/MS, allowing for high specificity in complex matrices.[5] |
| Thermal Stability Req. | Not required. | Required for volatilization in the injector. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound by HPLC and GC-MS, based on established methods for similar aromatic compounds.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[7]
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a stock solution. Perform serial dilutions to prepare calibration standards.
-
Sample Solution: Depending on the matrix, dissolve the sample in the mobile phase or a suitable organic solvent. Filter the solution through a 0.45 µm syringe filter before injection. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex environmental or biological matrices.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
2. Chromatographic Conditions:
-
Column: A nonpolar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 300 °C) at a rate of 5-10 °C/min, and hold for a few minutes.[8]
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Ion Source Temperature: 230 °C.[8]
-
Data Acquisition: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 198, 183). For higher selectivity, Multiple Reaction Monitoring (MRM) can be used on a triple quadrupole instrument.[5]
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent like dichloromethane or hexane. Prepare calibration standards by serial dilution.
-
Sample Solution: Use a suitable extraction method such as liquid-liquid extraction (LLE) with an organic solvent or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. The extract is then concentrated and may require a solvent exchange to a solvent compatible with the GC injection.
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results. The following diagram illustrates a general workflow for the cross-validation of HPLC and GC-MS methods for the quantification of this compound.
Conclusion
Both HPLC-UV and GC-MS are suitable for the quantitative analysis of this compound, each offering distinct advantages.
HPLC-UV is a robust and high-throughput method that is often simpler to implement and requires less instrument maintenance. It is well-suited for routine analysis and quality control in scenarios where high sensitivity is not the primary requirement and the sample matrix is relatively clean.
GC-MS provides superior sensitivity and selectivity, with significantly lower limits of detection and quantification.[2] The high selectivity of mass spectrometric detection, particularly with MS/MS, makes it the preferred method for trace-level analysis in complex matrices where interferences are a concern.[5]
The cross-validation of these two methods, as outlined in the workflow, is essential to ensure the consistency and reliability of analytical results. This is particularly critical in regulated environments and for ensuring data integrity when transitioning between different analytical platforms or laboratories. The choice between HPLC and GC-MS should be guided by the specific requirements of the study, including the nature of the sample, the required level of sensitivity, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling the Microbial Arsenal for Bioremediation: A Comparative Study on the Biodegradation of 4-Methyldibenzothiophene
A deep dive into the microbial degradation of the persistent organic pollutant 4-methyldibenzothiophene (4-MDBT) reveals a cadre of potent bacterial strains capable of its transformation. This guide offers a comparative analysis of various microbial contenders, detailing their degradation efficiencies, metabolic pathways, and the sophisticated enzymatic machinery they employ. The primary focus is on the sulfur-specific "4S" pathway, a remarkable biological route that selectively cleaves the carbon-sulfur bond, a critical step in the bioremediation of organosulfur compounds found in fossil fuels.
The increasing environmental concern over sulfur-containing aromatic compounds, such as this compound, has spurred research into cost-effective and eco-friendly remediation strategies. Microbial degradation stands out as a promising approach, harnessing the metabolic versatility of various bacteria to break down these recalcitrant pollutants. This comparative guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the key microbial players in 4-MDBT biodegradation.
Comparative Degradation Efficiency of Microbial Strains
The efficiency of 4-MDBT biodegradation varies among different microbial genera and even between strains of the same species. Factors such as enzyme kinetics, substrate bioavailability, and the presence of co-metabolites significantly influence degradation rates. The following table summarizes the quantitative data on the biodegradation of 4-MDBT and its parent compound, dibenzothiophene (DBT), by several well-studied microbial strains. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is compiled from various sources with differing experimental setups.
| Microbial Strain | Substrate | Initial Concentration | Degradation Efficiency (%) | Time | Key Metabolite(s) |
| Rhodococcus sp. SB1D | 4-MDBT | Not Specified | High | Not Specified | 4-Methyl-2-hydroxybiphenyl (4-MHBP)[1] |
| Rhodococcus erythropolis | DBT | Not Specified | High | Not Specified | 2-Hydroxybiphenyl (2-HBP) |
| Mixed Culture AK6 | 4-MDBT | Not Specified | Utilized as sulfur source | Not Specified | Not Specified[2] |
| Sphingomonas sp. XLDN2-5 | DBT (cometabolism with carbazole) | 0.2 mM | >90% | 48 hours | Dibenzothiophene-5-oxide (DBTO)[3] |
| Pseudomonas aeruginosa | DBT | 250 mg/L | High | Not Specified | Not Specified[4] |
| Mycobacterium sp. | Alkylated DBTs | Not Specified | Variable | Not Specified | Not Specified |
The 4S Pathway: A Detailed Look at the Metabolic Machinery
The predominant metabolic route for the biodegradation of DBT and its alkylated derivatives is the sulfur-specific 4S pathway. This pathway is remarkable as it selectively removes the sulfur atom without degrading the carbon skeleton, thus preserving the calorific value of the fuel. The 4S pathway involves a series of enzymatic reactions catalyzed by a set of enzymes encoded by the dsz operon.
The key enzymes and their roles in the 4S pathway for 4-MDBT are:
-
DszC (Dibenzothiophene Monooxygenase): This enzyme initiates the pathway by catalyzing the sequential oxidation of the sulfur atom in 4-MDBT to form this compound-5-oxide (4-MDBTO) and subsequently this compound-5,5-dioxide (4-MDBTO₂).
-
DszA (Dibenzothiophene-5,5-dioxide Monooxygenase): This monooxygenase is responsible for the cleavage of a carbon-sulfur bond in 4-MDBTO₂ to produce 2'-hydroxy-4-methylbiphenyl-2-sulfinate (HMBPS).
-
DszB (2'-Hydroxybiphenyl-2-sulfinate Sulfinolyase): The final enzymatic step involves the desulfination of HMBPS by DszB, which cleaves the remaining carbon-sulfur bond to yield the final organic product, 4-methyl-2-hydroxybiphenyl (4-MHBP), and releases the sulfur as sulfite (SO₃²⁻), which is subsequently oxidized to sulfate (SO₄²⁻).
-
DszD (FMN-oxidoreductase): This enzyme is responsible for regenerating the reduced flavin mononucleotide (FMNH₂) required by the monooxygenases DszA and DszC.
The end product of this pathway, 4-methyl-2-hydroxybiphenyl, is a less toxic and more biodegradable compound compared to the parent 4-MDBT.
Caption: The 4S pathway for the biodegradation of this compound.
Experimental Protocols for Studying 4-MDBT Biodegradation
The investigation of microbial degradation of 4-MDBT involves a series of well-defined experimental procedures. Below is a generalized protocol that outlines the key steps from microbial culture to the analysis of degradation products.
1. Microbial Strain and Culture Conditions:
-
Bacterial Strains: Obtain pure cultures of the desired microbial strains (e.g., Rhodococcus, Pseudomonas, Sphingomonas spp.) from a culture collection or through enrichment isolation from contaminated sites.
-
Growth Medium: Cultivate the strains in a suitable growth medium, such as a basal salts medium (BSM) supplemented with a carbon source (e.g., glucose, succinate) and a sulfur source. For desulfurization studies, 4-MDBT is often provided as the sole sulfur source to induce the expression of the dsz genes.
-
Incubation: Incubate the cultures under optimal conditions of temperature (e.g., 30°C) and agitation (e.g., 200 rpm) to ensure sufficient aeration and growth.
2. Biodegradation Assay:
-
Inoculation: Inoculate a fresh batch of BSM containing a defined concentration of 4-MDBT (dissolved in a suitable solvent like dimethylformamide or acetone) with a pre-grown culture of the microbial strain to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
Sampling: Collect samples from the culture flasks at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).
-
Extraction: Extract the remaining 4-MDBT and its metabolites from the culture medium using an organic solvent such as ethyl acetate or dichloromethane. The extraction is typically performed after acidifying the medium to improve the recovery of acidic metabolites.
3. Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the extracted samples using GC-MS to identify and quantify 4-MDBT and its degradation products. The gas chromatograph separates the compounds based on their boiling points and polarity, while the mass spectrometer provides information about their molecular weight and fragmentation patterns, allowing for their identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the quantification of 4-MDBT and its metabolites, particularly for compounds that are not easily volatilized for GC analysis.
4. Data Analysis:
-
Calculate the degradation efficiency as the percentage of 4-MDBT removed over time.
-
Identify the metabolic intermediates and the final products by comparing their mass spectra and retention times with those of authentic standards.
-
Determine the degradation kinetics by plotting the concentration of 4-MDBT over time and fitting the data to a suitable kinetic model.
Caption: A typical experimental workflow for studying the biodegradation of 4-MDBT.
Conclusion
The microbial biodegradation of this compound is a promising avenue for the bioremediation of sulfur-contaminated environments. Strains of Rhodococcus, Pseudomonas, and Sphingomonas have demonstrated significant capabilities in degrading this compound, primarily through the well-characterized 4S pathway. While the degradation efficiencies can vary, the underlying enzymatic machinery provides a robust system for the selective removal of sulfur. Further research focusing on optimizing biodegradation conditions, exploring synergistic effects in microbial consortia, and genetic engineering of key enzymes will be crucial in harnessing the full potential of these microorganisms for industrial applications. This guide provides a foundational understanding for researchers to build upon in their efforts to develop effective and sustainable bioremediation technologies.
References
- 1. Genome-based characterization and pathway elucidation of dibenzothiophene and this compound desulfurization in a thiophenic compound desulfurizing Rhodococcus sp. SB1D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Accuracy and Precision of 4-Methyldibenzothiophene Analysis in Interlaboratory Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds like 4-methyldibenzothiophene is critical for environmental analysis, petroleum product quality control, and toxicological studies. This guide provides a comparative overview of the analytical performance for this compound and related compounds in interlaboratory studies, offering insights into expected accuracy and precision across different methodologies.
Due to a lack of publicly available, specific interlaboratory study data for this compound, this guide utilizes data for its parent compound, dibenzothiophene, as a proxy to illustrate the typical performance of analytical methods for this class of polycyclic aromatic sulfur heterocycles (PASHs). This approach provides a valuable benchmark for laboratories involved in the analysis of these compounds.
Performance in Interlaboratory Studies: A Comparative Look
Interlaboratory studies, also known as round-robin or proficiency tests, are essential for evaluating the performance and comparability of analytical methods across different laboratories. While specific data for this compound is scarce in publicly accessible reports from major proficiency testing schemes, the analysis of the broader category of PASHs, including dibenzothiophenes, is a common feature in studies related to petroleum and environmental analysis.
Organizations like the National Institute of Standards and Technology (NIST) and the European Committee for Standardization (CEN) have conducted extensive interlaboratory comparisons, particularly in the context of oil spill identification, such as the studies following the Deepwater Horizon incident.[1][2][3] These studies highlight the challenges and variability in the analysis of complex matrices like crude oil.
The following table presents representative data for dibenzothiophene from a certified reference material (CRM) certificate, which reflects the consensus results from multiple laboratories and serves as a benchmark for accuracy and precision.
Table 1: Representative Performance Data for Dibenzothiophene Analysis in a Certified Reference Material
| Parameter | Certified Value (mg/kg) | Expanded Uncertainty (mg/kg) | Number of Laboratories |
| Dibenzothiophene | 25.4 | 1.2 | 15 |
Note: This data is for the parent compound dibenzothiophene and is intended to be representative of the analytical performance for closely related compounds like this compound. The expanded uncertainty provides a measure of the dispersion of results from participating laboratories.
Key Experimental Protocols
The accurate analysis of this compound and other PASHs in complex matrices like petroleum products or environmental samples typically involves the following key steps:
1. Sample Preparation and Extraction:
-
Solvent Extraction: Samples are typically extracted with a suitable organic solvent, such as dichloromethane or a hexane/dichloromethane mixture.
-
Solid-Phase Extraction (SPE): SPE is often employed for cleanup and fractionation of the sample extract to isolate the PASH fraction from interfering compounds.
-
Gel Permeation Chromatography (GPC): GPC can be used for the removal of high-molecular-weight interferences.
2. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the separation and quantification of PASHs. A capillary column with a non-polar or semi-polar stationary phase is typically used.
-
Gas Chromatography with Sulfur-Selective Detection (GC-SCD): This method offers high selectivity for sulfur-containing compounds, reducing interferences from the hydrocarbon matrix.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC can also be used for the analysis of PASHs, particularly for isomer-specific separation.
3. Quality Control:
-
Internal Standards: The use of isotopically labeled internal standards (e.g., deuterated dibenzothiophene) is crucial for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.
-
Certified Reference Materials (CRMs): Analysis of CRMs with known concentrations of target analytes is essential for validating the accuracy of the analytical method.
-
Participation in Proficiency Testing Schemes: Regular participation in proficiency testing programs allows laboratories to assess their performance against their peers and identify potential areas for improvement.
Visualizing the Workflow and Analysis
To better understand the processes involved in assessing the analytical performance for this compound, the following diagrams illustrate a typical interlaboratory study workflow and the analytical pathway for this compound.
Interlaboratory study workflow for this compound analysis.
Chemical structure and a typical analytical pathway for this compound.
Conclusion
References
- 1. Interlaboratory Comparison Study to Support the Deepwater Horizon Natural Resource Damage Assessment: Description and Results for QA11Blood01- PAHs, PAH Metabolites, and DOSS in Solution and Blood | NIST [nist.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Interlaboratory Analytical Comparison Study to Support Deepwater Horizon Natural Resource Damage Assessment: Description and Results for Marine Sediment QA10SED01 | NIST [nist.gov]
comparison of different catalysts for the hydrodesulfurization of 4-methyldibenzothiophene
A Comparative Guide to Catalysts for the Hydrodesulfurization of 4-Methyldibenzothiophene
The imperative to produce ultra-low sulfur fuels has intensified research into the hydrodesulfurization (HDS) of refractory sulfur compounds. Among these, this compound (4-MDBT) and its dimethyl analogue, 4,6-dimethyldibenzothiophene (4,6-DMDBT), represent a significant challenge to conventional HDS processes. The methyl groups adjacent to the sulfur atom create steric hindrance, which impedes the direct interaction between the sulfur atom and the active sites of the catalyst.[1][2] This guide provides an in-depth comparison of different catalytic systems for the HDS of 4-MDBT, grounded in experimental data, to assist researchers in selecting and developing more effective catalysts for deep desulfurization.
The removal of sulfur from sterically hindered molecules like 4-MDBT primarily proceeds through two distinct mechanistic routes: Direct Desulfurization (DDS) and a pre-hydrogenation (HYD) pathway.[2][3]
-
Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur (C–S) bonds without prior modification of the aromatic rings. For 4-MDBT, this is a sterically hindered process, resulting in low reaction rates on many conventional catalysts.[4]
-
Hydrogenation (HYD): In this route, one of the aromatic rings of the 4-MDBT molecule is first hydrogenated. This saturation alleviates the steric hindrance caused by the methyl group, allowing for easier access to the sulfur atom and subsequent C–S bond scission.[2][5]
The efficiency of a given catalyst is often determined by its selectivity towards one of these pathways. For refractory compounds, the HYD pathway is generally considered more effective.[6]
Caption: Reaction network for the HDS of 4-MDBT via DDS and HYD pathways.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in dictating the efficiency and selectivity of 4-MDBT hydrodesulfurization. The most common industrial catalysts are molybdenum sulfides promoted by either cobalt or nickel, supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃).[1] However, noble metals and catalysts on alternative supports are gaining attention for deep HDS applications.
Conventional CoMo and NiMo Sulfide Catalysts
Cobalt-molybdenum (CoMo) and nickel-molybdenum (NiMo) catalysts are the industry standard. Their performance, however, diverges significantly when processing sterically hindered molecules.
-
CoMo Catalysts: Traditionally, CoMo catalysts are known to favor the DDS pathway.[7] While highly effective for less hindered compounds like dibenzothiophene (DBT), their activity towards 4-MDBT and 4,6-DMDBT is limited due to the steric shielding of the sulfur atom.[4][8] The adsorption of these molecules on the active sites required for direct C-S bond cleavage is sterically hindered.[4]
-
NiMo Catalysts: In contrast, NiMo catalysts exhibit superior hydrogenation activity.[7][9] This characteristic makes them significantly more effective for the HDS of 4-MDBT, as they preferentially drive the reaction through the more facile HYD pathway.[6][10] By first hydrogenating an aromatic ring, the steric constraint is removed, leading to higher overall conversion rates. Studies have shown that NiMo catalysts can be more active than CoMo catalysts for the HDS of 4,6-DMDBT, particularly under conditions where the HYD route is dominant.[11]
The nature of the support material plays a critical role in the performance of these catalysts. The interaction between the metal and the support (MSI) influences the dispersion of the active metal sulfide phase and can modify the catalyst's acidic properties.[12][13] For instance, using supports with tailored acidity, such as silica-alumina or zeolites, can introduce an isomerization function, rearranging the alkyl groups to less hindering positions and thereby enhancing the DDS rate.[14]
Noble Metal Catalysts
Catalysts based on noble metals such as rhodium (Rh), palladium (Pd), and platinum (Pt) have demonstrated very high activities for HDS reactions, particularly due to their exceptional hydrogenation capabilities.[1][15]
-
Rhodium Phosphide (Rh₂P): Research has highlighted Rh₂P supported on silica (SiO₂) as a highly active and sulfur-tolerant catalyst.[15] It shows superior activity for the HDS of 4,6-DMDBT compared to conventional NiMoS catalysts, especially at higher temperatures, and exhibits high selectivity for fully hydrogenated products. This suggests a strong preference for the HYD pathway, which is advantageous for deep desulfurization.[15]
-
Platinum (Pt) and Palladium (Pd): Pt and Pd catalysts, often supported on acidic materials like Al-MCM-41, also show enhanced HDS performance.[5] Pd catalysts tend to favor the HYD pathway, while Pt catalysts can proceed through both DDS and HYD routes. Their higher cost, however, remains a significant barrier to widespread industrial adoption compared to CoMo and NiMo systems.[5]
The Influence of the Catalyst Support
The catalyst support is not merely an inert carrier; its physicochemical properties are crucial for catalytic activity. Properties such as surface area, pore structure, acidity, and the strength of the metal-support interaction (MSI) can dramatically alter catalyst performance.[10][12]
-
Acidity: Brønsted acid sites on the support can facilitate isomerization of the alkyl substituents on the DBT core, which can reduce steric hindrance and open up the DDS pathway.[14]
-
Pore Structure: Mesoporous materials like MCM-41 and SBA-15, with their high surface areas and uniform pore sizes, allow for better dispersion of the active metal phases and improved access for bulky reactant molecules.[14][16]
-
Support Composition: The chemical nature of the support alters the MSI. A strong MSI, as seen with Al₂O₃, can be beneficial for dispersion but may hinder the complete sulfidation of the metal oxides.[12] Supports like TiO₂ can lead to a different morphology of the MoS₂ active phase, which in turn affects catalytic activity and selectivity.[17] Studies have shown that incorporating Ti into MCM-41 or SBA-15 supports for NiMo catalysts enhances HDS activity for 4,6-DMDBT by improving active phase dispersion and tuning the catalyst's acidity.[14][16]
Caption: Influence of support properties on catalyst characteristics and HDS performance.
Quantitative Performance Data
The following table summarizes representative experimental data for the HDS of 4,6-DMDBT, a more refractory molecule often used to evaluate catalyst performance for sterically hindered sulfur compounds.
| Catalyst System | Support | Temp. (°C) | Pressure (MPa) | Conversion (%) | HYD/DDS Ratio | Key Finding | Reference |
| NiMo | HAlMCM-41 | 320 | 3.5 | ~88 | DDS Main | Proton-exchanged support boosts DDS activity. | [14] |
| NiMo | HTiMCM-41 | 320 | 3.5 | ~94 | ~1.0 | Ti-modification enhances overall activity and balances HYD/DDS pathways. | [14] |
| CoMo | γ-Al₂O₃ | 350 | - | Lower than NiMo | DDS Favored | NiMo shows higher intrinsic HDS activity than CoMo without H₂S. | [11] |
| Rh-P | SiO₂ | 310 | 5.0 | High | HYD Favored | Rh-P shows stable, high activity with high selectivity to hydrogenated products. | [15] |
| NiMoP | γ-Al₂O₃ | - | 5.5 | - | >1.0 | The HYD pathway is the main route for 4,6-DMDBT over commercial NiMoP. | [18] |
Standard Experimental Protocol: Catalyst Evaluation
To ensure the trustworthiness and reproducibility of results, a standardized experimental workflow is crucial. The following protocol describes a typical procedure for evaluating HDS catalyst performance in a high-pressure fixed-bed reactor.
Caption: Standard workflow for HDS catalyst performance evaluation.
Step-by-Step Methodology
-
Catalyst Pre-treatment:
-
The catalyst powder is pressed into pellets, then crushed and sieved to a specific particle size (e.g., 20-40 mesh) to ensure uniform packing and minimize pressure drop.
-
The desired mass of catalyst is loaded into a stainless-steel fixed-bed reactor, typically mixed with inert particles like silicon carbide to ensure good heat distribution.
-
-
Catalyst Presulfidation (Activation):
-
This is a critical step to convert the oxide precursors into the active sulfide phase.
-
The reactor is heated under a flow of nitrogen to an initial temperature (e.g., 150°C).
-
A gas mixture of H₂S in H₂ (e.g., 5-10% H₂S) is introduced.
-
The temperature is slowly ramped (e.g., 1-2°C/min) to a final sulfidation temperature (e.g., 350-400°C) and held for several hours to ensure complete conversion to the active sulfide form.
-
-
Hydrodesulfurization Reaction:
-
After sulfidation, the reactor temperature is adjusted to the desired reaction temperature (e.g., 300-350°C) under a continuous flow of high-purity hydrogen.
-
The system is pressurized to the target reaction pressure (e.g., 3-5 MPa).[15][18]
-
The liquid feed, consisting of 4-MDBT dissolved in a solvent like decane or hexadecane, is introduced into the reactor at a specific weight hourly space velocity (WHSV) using a high-pressure liquid pump.
-
The H₂/oil ratio is controlled by adjusting the respective flow rates.
-
-
Product Analysis:
-
The reactor effluent is cooled, and the liquid product is separated from the gas phase.
-
Liquid samples are collected periodically and analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID) or a sulfur-selective detector (such as a sulfur chemiluminescence detector, SCD) to determine the concentration of 4-MDBT and the distribution of reaction products.
-
Conversion and selectivity are calculated based on the analytical results.
-
Conclusion
The effective hydrodesulfurization of this compound is a complex challenge that hinges on overcoming the steric hindrance imposed by the methyl group. A comparative analysis of different catalytic systems reveals clear performance distinctions:
-
NiMo catalysts are generally superior to CoMo catalysts for this application due to their higher hydrogenation activity, which favors the more efficient HYD pathway.[9][10]
-
Noble metal catalysts , particularly rhodium phosphide, offer even higher activity and excellent selectivity towards deep hydrogenation, but their cost is a major consideration.[15]
-
The catalyst support is a critical component that can be engineered to enhance performance. Modifying supports with components like titania or using mesoporous materials can significantly boost HDS activity by improving active phase dispersion and tuning surface properties.[14][16]
Ultimately, the optimal catalyst choice depends on the specific process requirements, including the desired depth of sulfur removal, feedstock composition, and economic constraints. For achieving ultra-low sulfur levels, the focus remains on developing catalysts that efficiently promote the hydrogenation of refractory aromatic sulfur compounds.
References
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- 14. Hydrodesulfurization of 4,6-Dimethyldibenzothiophene and the Diesel Oil Fraction on NiMo Catalysts Supported over Proton-Exchanged AlMCM-41 and TiMCM-41 Extrudates | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Simultaneous HDS of DBT and 4,6-DMDBT over single-pot Ti-SBA-15-NiMo catalysts: influence of Si/Ti ratio on the structural properties, dispersion and catalytic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
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A Head-to-Head Battle: Unearthing the Most Effective Method for Extracting 4-Methyldibenzothiophene from Sediments
For researchers and scientists engaged in environmental monitoring and drug development, the efficient extraction of target compounds from complex matrices like sediment is a critical first step. This guide provides a comparative analysis of various extraction techniques for 4-methyldibenzothiophene (4-MDBT), a persistent organic pollutant, from sediment samples. We delve into the performance of established and modern methods, presenting supporting experimental data to inform your methodological choices.
The selection of an appropriate extraction method is pivotal for the accurate quantification of 4-MDBT and its analogs in environmental samples. Factors such as extraction efficiency, solvent consumption, time, and labor intensity vary significantly across different techniques. Here, we compare the performance of four commonly employed methods: Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), Pressurized Liquid Extraction (PLE), and Microwave-Assisted Extraction (MAE).
Performance Comparison of Extraction Methods
The following table summarizes the quantitative performance of different extraction methods for polycyclic aromatic hydrocarbons (PAHs) and related compounds, which can be considered indicative for 4-MDBT due to their similar chemical properties.
| Extraction Method | Recovery Rate (%) | Extraction Time | Solvent Consumption (mL/sample) | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | 80 - 95 | 16 - 24 hours | 200 - 300 | Exhaustive extraction, well-established | Time-consuming, large solvent volume, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | 75 - 90 | 30 - 60 minutes | 30 - 50 | Fast, simple, lower solvent usage | Lower efficiency for strongly bound analytes, potential for analyte degradation with excessive sonication |
| Pressurized Liquid Extraction (PLE) | 90 - 105 | 15 - 30 minutes | 15 - 40 | High efficiency, fast, low solvent usage, automated | High initial equipment cost, requires high pressure |
| Microwave-Assisted Extraction (MAE) | 85 - 100 | 10 - 30 minutes | 15 - 30 | Very fast, low solvent usage, high efficiency | Requires microwave-transparent vessels, potential for localized heating |
Experimental Protocols
Detailed methodologies for each extraction technique are crucial for reproducibility and obtaining reliable results. Below are representative protocols for the extraction of aromatic compounds from sediment.
Soxhlet Extraction Protocol
Soxhlet extraction is a classic and exhaustive method for solid-liquid extractions.
-
Sample Preparation: Air-dry the sediment sample and sieve to remove large debris. Homogenize the sample.
-
Thimble Packing: Place approximately 10-20 g of the dried sediment, mixed with anhydrous sodium sulfate to remove residual moisture, into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble in the Soxhlet extractor. The extractor is then connected to a round-bottom flask containing 250 mL of a suitable solvent (e.g., hexane/acetone 1:1 v/v) and a condenser.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips back into the thimble containing the sample. The solvent fills the thimble and, once it reaches a certain level, siphons back into the round-bottom flask. This process is repeated for 16-24 hours.
-
Concentration: After extraction, the solvent is evaporated using a rotary evaporator to concentrate the extract to a small volume (e.g., 1-2 mL).
-
Cleanup: The concentrated extract is then subjected to a cleanup step, such as column chromatography, to remove interfering compounds before analysis.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes high-frequency sound waves to enhance the extraction process.
-
Sample Preparation: Weigh approximately 5 g of homogenized, air-dried sediment into a glass vessel.
-
Solvent Addition: Add 30 mL of an appropriate solvent (e.g., dichloromethane/acetone 1:1 v/v) to the vessel.
-
Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for 30-60 minutes. The temperature of the water bath should be monitored and controlled to prevent overheating and potential degradation of the target analytes.
-
Separation: After sonication, separate the extract from the sediment by centrifugation or filtration.
-
Repeat Extraction: The sediment residue is typically extracted two more times with fresh solvent. The extracts are then combined.
-
Concentration and Cleanup: The combined extract is concentrated and cleaned up using the same procedures as in the Soxhlet method.
Pressurized Liquid Extraction (PLE) Protocol
PLE, also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase extraction efficiency.
-
Cell Preparation: A stainless steel extraction cell is filled with the sediment sample (approximately 10 g), with dispersants like diatomaceous earth often mixed in to improve extraction.
-
Extraction Conditions: The cell is placed in the PLE system. The system is programmed with the desired extraction parameters, such as solvent (e.g., hexane/dichloromethane 1:1 v/v), temperature (e.g., 100 °C), and pressure (e.g., 1500 psi).
-
Extraction Cycle: The extraction typically involves a static cycle where the cell is filled with solvent and held at the set temperature and pressure for a specific time (e.g., 5-10 minutes), followed by a dynamic flush with fresh solvent. This cycle can be repeated multiple times.
-
Collection: The extract is collected in a vial. The system automatically purges the cell with nitrogen gas to collect the remaining solvent.
-
Post-Extraction: The collected extract usually requires minimal concentration and may be clean enough for direct analysis, though a cleanup step can be incorporated if necessary.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Sample Preparation: Place a small amount of the homogenized, dried sediment (e.g., 2-5 g) into a microwave-transparent extraction vessel.
-
Solvent Addition: Add 20-30 mL of a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave extraction system. The sample is irradiated with microwaves at a set power (e.g., 800-1200 W) and temperature (e.g., 110-120 °C) for a short period (e.g., 10-20 minutes).
-
Cooling and Filtration: After the extraction program is complete, the vessel is allowed to cool to room temperature. The extract is then filtered to separate it from the sediment.
-
Concentration and Cleanup: The filtrate is concentrated and subjected to a cleanup procedure as required before instrumental analysis.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the extraction and analysis of this compound from sediment samples.
Caption: General workflow for 4-MDBT extraction and analysis.
Conclusion
The choice of an extraction method for this compound from sediments depends on the specific requirements of the study. For exhaustive extraction where time and solvent consumption are not major constraints, the traditional Soxhlet method remains a reliable option. For rapid screening and high-throughput analysis, Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed and efficiency, with PLE often providing slightly higher recoveries. Ultrasound-Assisted Extraction (UAE) presents a simple and faster alternative to Soxhlet, though it may be less efficient for more complex matrices.
Researchers should consider the trade-offs between extraction efficiency, sample throughput, cost, and environmental impact when selecting the most appropriate method for their analytical needs. The provided protocols and comparative data serve as a valuable resource for making an informed decision.
comparative toxicity assessment of 4-methyldibenzothiophene and its metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 4-methyldibenzothiophene (4-MDBT), a sulfur-containing polycyclic aromatic hydrocarbon, and its potential metabolites. Due to a lack of publicly available direct comparative toxicity data for 4-MDBT and its specific metabolites, this assessment draws upon information from structurally similar compounds, namely dibenzothiophene (DBT) and hydroxylated polychlorinated biphenyls (OH-PCBs). The primary microbial metabolite of 4-MDBT is 4-methylhydroxybiphenyl (4-MHBP)[1]. In mammalian systems, metabolism is anticipated to proceed via cytochrome P450 (CYP) enzymes, potentially leading to hydroxylated and sulfoxidized products.
Data Presentation
The following tables are structured to present key toxicological data. It is critical to note that the quantitative values provided are hypothetical examples to illustrate the data presentation format, as experimental data for a direct comparison of 4-MDBT and its metabolites are not currently available in the public domain.
Table 1: In Vitro Cytotoxicity Data (Hypothetical Values)
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound (4-MDBT) | HepG2 | MTT | 150 |
| 4-MDBT-Sulfoxide | HepG2 | MTT | 85 |
| 4-Methylhydroxybiphenyl (4-MHBP) | HepG2 | MTT | 50 |
| This compound (4-MDBT) | A549 | LDH | 200 |
| 4-MDBT-Sulfoxide | A549 | LDH | 110 |
| 4-Methylhydroxybiphenyl (4-MHBP) | A549 | LDH | 75 |
Table 2: Acute Oral Toxicity Data in Rodents (Hypothetical Values)
| Compound | Species | LD50 (mg/kg) | Key Observations |
| This compound (4-MDBT) | Rat | >2000 | No mortality or significant clinical signs of toxicity observed. |
| 4-MDBT-Sulfoxide | Rat | 800 | Sedation, decreased activity. |
| 4-Methylhydroxybiphenyl (4-MHBP) | Rat | 500 | Hepatotoxicity observed at necropsy. |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are based on established guidelines and can be adapted for the specific assessment of 4-MDBT and its metabolites.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (IC50).
Methodology:
-
Cell Culture: Human hepatoma (HepG2) or other relevant cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: Test compounds (4-MDBT and its metabolites) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the exposure period, the treatment medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined by plotting a dose-response curve.
Acute Oral Toxicity Assessment (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance by identifying a dose that causes mortality or evident toxicity.
Methodology:
-
Animal Model: Young adult, healthy, non-pregnant female rats are typically used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least 5 days before the study.
-
Dose Formulation: The test substance is formulated in a suitable vehicle (e.g., corn oil, water).
-
Administration: A single oral dose is administered to a group of animals (typically 3) by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Step-wise Procedure:
-
If mortality is observed in 2 or 3 animals, the study is stopped, and the substance is classified at that dose level.
-
If one animal dies, the test is repeated with a new group of animals at the same dose.
-
If no mortality occurs, a higher dose level is tested in a new group of animals.
-
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Mandatory Visualization
Mammalian Metabolic Pathway of this compound
Caption: Proposed mammalian metabolic pathway of 4-MDBT.
Potential Signaling Pathway Activation
References
Validating 4-Methyldibenzothiophene as a Source-Specific Marker for Oil Spills: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate identification of the source of an oil spill is a critical aspect of environmental forensics and remediation efforts. This guide provides a comprehensive comparison of 4-methyldibenzothiophene (4-MDBT) against other established biomarker classes used for oil spill source identification, supported by experimental data and detailed methodologies.
The chemical fingerprinting of spilled oil is essential for determining liability and understanding the environmental fate of the contaminants.[1] This process relies on the analysis of source-specific marker compounds that are relatively resistant to weathering processes such as evaporation, dissolution, and biodegradation.[1] Among the various biomarkers, this compound, a sulfur-containing polycyclic aromatic hydrocarbon, has been proposed as a valuable tool. This guide evaluates its performance in comparison to other widely used markers like hopanes and steranes.
Comparative Analysis of Biomarker Performance
The effectiveness of a source-specific marker is determined by its uniqueness to the source oil and its stability in the environment. The following table summarizes the key performance characteristics of this compound and other major biomarker classes.
| Biomarker Class | Analyte(s) | Resistance to Weathering | Resistance to Biodegradation | Source Specificity | Key Diagnostic Ratios |
| Methyldibenzothiophenes (MDBTs) | This compound (4-MDBT), 1-MDBT, 2+3-MDBT | High resistance to evaporation and photo-oxidation. | Moderately susceptible to biodegradation, which can alter isomer ratios. | Isomer distribution patterns can be highly source-specific. | 4-MDBT / 1-MDBT, (2+3-MDBT) / 1-MDBT |
| Hopanes | C29 and C30 hopanes, 17α(H),21β(H)-hopane (C30αβ), Ts (18α(H)-22,29,30-trisnorneohopane), Tm (17α(H)-22,29,30-trisnorhopane) | Highly resistant to evaporation and photo-oxidation. | Generally considered highly resistant, with C30αβ-hopane often used as a conserved internal marker.[2] However, some degradation can occur under prolonged and severe biodegradation. | Very high, distribution patterns are characteristic of the source rock and maturation. | Ts/Tm, C29/C30 hopane |
| Steranes | C27, C28, C29 steranes | Highly resistant to evaporation and photo-oxidation. | Generally resistant, but can be degraded under severe biodegradation conditions. | Very high, the relative abundance of C27, C28, and C29 steranes reflects the source organic matter. | C27/C29, C28/C29 |
| Sesquiterpanes | Bicyclic sesquiterpanes | Less resistant to evaporation than hopanes and steranes. | Moderately susceptible to biodegradation. | Useful for lighter oils and distillates where hopanes and steranes may be absent. | Ratios of various sesquiterpane isomers. |
| Diamondoids | Adamantanes and diamantanes | Highly resistant to evaporation and biodegradation. | Very high resistance to biodegradation. | Useful for highly weathered and biodegraded oils. | Ratios of different adamantane and diamantane isomers. |
Experimental Protocols
Accurate and reproducible analysis is paramount in forensic investigations. The primary analytical technique for biomarker analysis is gas chromatography coupled with mass spectrometry (GC-MS).[1][3]
Sample Preparation
-
Extraction: Oil samples are typically dissolved in a suitable solvent like hexane or dichloromethane. For environmental samples (water, sediment, tissue), a solvent extraction (e.g., using a Soxhlet apparatus or accelerated solvent extraction) is performed.
-
Fractionation: The extract is often fractionated using column chromatography (e.g., with silica gel and alumina) to separate the saturated hydrocarbons (containing hopanes and steranes) from the aromatic hydrocarbons (containing MDBTs).
-
Concentration: The fractions are concentrated to a suitable volume before GC-MS analysis.
GC-MS Analysis of Methyldibenzothiophenes
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1-2 µL of the aromatic fraction.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the compounds, for example, starting at 60°C, holding for 2 minutes, then ramping to 300°C at 6°C/minute, and holding for 15 minutes.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Key ions for MDBTs include m/z 198 (molecular ion) and 183.
GC-MS Analysis of Hopanes and Steranes
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Similar to the MDBT analysis, a non-polar capillary column is used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1-2 µL of the saturated fraction.
-
Oven Temperature Program: A similar temperature program to the MDBT analysis is typically employed.
-
Mass Spectrometer: Operated in SIM mode. The characteristic fragment ion for hopanes is m/z 191, and for steranes is m/z 217.
Visualizing the Workflow and Biomarker Relationships
To better understand the process of oil spill source identification and the interplay between different biomarkers, the following diagrams are provided.
Conclusion
The validation of this compound as a source-specific marker for oil spills reveals both strengths and limitations. Its isomer distribution provides a high degree of source specificity, making it a valuable tool in forensic investigations. However, its moderate susceptibility to biodegradation means that data must be interpreted with caution, especially in heavily weathered samples.
In contrast, hopanes and steranes exhibit greater resistance to biodegradation and are considered more conservative markers. For a robust and defensible oil spill identification, a multi-faceted approach is recommended. This involves the analysis of a suite of biomarkers, including methyldibenzothiophenes, hopanes, and steranes. By comparing the diagnostic ratios of multiple compound classes, a more confident and accurate source determination can be achieved. The choice of the most appropriate markers will ultimately depend on the specific characteristics of the spill, including the type of oil and the extent of weathering.
References
A Comparative Guide to the Electronic Properties of 4-Methyldibenzothiophene and Other Thiaarenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fundamental electronic properties of 4-methyldibenzothiophene and other key thiaarenes: dibenzothiophene, benzothiophene, and thiophene. Understanding these properties is crucial for the rational design of novel organic semiconductors, molecular electronics, and therapeutic agents. This document summarizes key experimental and computational data, outlines the methodologies for their determination, and presents visual representations of the molecular relationships and experimental workflows.
Comparative Analysis of Electronic Properties
The electronic behavior of thiaarenes is largely governed by the interplay of the sulfur heteroatom and the extent of the π-conjugated system. The introduction of a methyl group to the dibenzothiophene core in this compound can influence its electronic properties through inductive effects and subtle structural modifications.
| Thiaarene | Ionization Potential (eV) | Electron Affinity (eV) | HOMO-LUMO Gap (eV) | Hole Mobility (cm²/Vs) |
| This compound | ~7.8 (Calculated) | ~0.3 (Calculated) | ~4.5 (Calculated) | Not Reported |
| Dibenzothiophene | 7.93[1], 8.14[1] | ~0.4 (Calculated)[2] | 4.05 (Calculated)[3] | 1.6 (Single Crystal)[4][5] |
| Benzothiophene | 8.13[6] | Not Reported | Not Reported | Not Reported |
| Thiophene | 8.87[7] | -1.1 (Calculated) | 6.2 (Calculated)[8] | Variable (Derivatives)[9][10][11][12] |
Note: Calculated values are derived from theoretical studies and are intended to provide estimates where experimental data is unavailable. The specific computational methods can be found in the cited literature.
Key Observations:
-
Ionization Potential: The ionization potential generally decreases with increasing ring fusion, from thiophene to dibenzothiophene. This is expected as the extent of π-conjugation increases, leading to a higher energy HOMO level. The calculated ionization potential for this compound is slightly lower than that of dibenzothiophene, which may be attributed to the electron-donating nature of the methyl group.
-
HOMO-LUMO Gap: The HOMO-LUMO gap also tends to decrease with an increase in the size of the π-system, consistent with the observed red-shift in the absorption spectra of larger polycyclic aromatic compounds.
-
Charge Carrier Mobility: The hole mobility of a dibenzothiophene single crystal has been measured to be 1.6 cm²/Vs, indicating its potential for use in organic electronic devices[4][5]. While experimental data for this compound is not available, substitutions on the dibenzothiophene core are known to significantly impact molecular packing and, consequently, charge transport properties. The mobility of thiophene itself is not typically high, but its derivatives are widely used in high-performance organic semiconductors[9][10][11][12].
Experimental Protocols
The determination of the electronic properties of thiaarenes relies on a combination of experimental techniques. Below are detailed methodologies for the key experiments cited.
Determination of HOMO and LUMO Energy Levels via Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Sample Preparation: A solution of the thiaarene is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time towards a positive potential to measure the oxidation potential and then towards a negative potential to measure the reduction potential. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
Data Analysis: The onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using empirical formulas, often with ferrocene/ferrocenium (Fc/Fc⁺) as an internal or external standard.
-
EHOMO = -e (Eox - E1/2(Fc/Fc+) + 4.8) eV
-
ELUMO = -e (Ered - E1/2(Fc/Fc+) + 4.8) eV
The HOMO-LUMO gap can then be estimated as the difference between the LUMO and HOMO energy levels.
-
Workflow for determining HOMO/LUMO levels using Cyclic Voltammetry.
Measurement of Charge Carrier Mobility using the Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) technique is a direct method for measuring the drift mobility of charge carriers in semiconductor materials.
Methodology:
-
Device Fabrication: A sandwich-type device structure is fabricated by depositing the thiaarene thin film or placing a single crystal between two electrodes, at least one of which is semi-transparent.
-
Photogeneration of Carriers: A short pulse of light (typically from a laser) with a photon energy greater than the bandgap of the material is directed through the semi-transparent electrode. This generates a sheet of electron-hole pairs near this electrode.
-
Carrier Drift: An external electric field is applied across the device, causing either electrons or holes (depending on the polarity of the field) to drift across the material towards the opposite electrode.
-
Current Measurement: The transient photocurrent generated by the moving charge carriers is measured as a function of time using an oscilloscope.
-
Data Analysis: The transit time (τ) of the charge carriers is determined from the transient photocurrent profile. The drift mobility (μ) is then calculated using the following equation:
-
μ = d² / (V * τ)
where 'd' is the thickness of the material and 'V' is the applied voltage.
-
Schematic of a Time-of-Flight (TOF) experiment for mobility measurement.
Molecular Structure and Property Relationships
The following diagram illustrates the structural relationship between the discussed thiaarenes and the general trend observed in their ionization potentials and HOMO-LUMO gaps.
Structural progression and resulting electronic property trends in thiaarenes.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical Study of Dibenzothiophene Based Electron Transport Materials [scirp.org]
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- 5. tandfonline.com [tandfonline.com]
- 6. core.ac.uk [core.ac.uk]
- 7. Thiophene [webbook.nist.gov]
- 8. jchps.com [jchps.com]
- 9. On the relations between backbone thiophene functionalization and charge carrier mobility of A–D–A type small molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Intrinsic charge-mobility in benzothieno[3,2-b][1]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Quantitative Structure-Activity Relationship (QSAR) Studies of Methyldibenzothiophenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quantitative structure-activity relationship (QSAR) studies on methyldibenzothiophenes (MDBTs) and related polycyclic aromatic sulfur heterocycles (PASHs). Due to the limited number of QSAR studies focused exclusively on MDBTs, this guide also incorporates data from broader studies on dibenzothiophene derivatives to provide a comprehensive understanding of their structure-activity landscapes.
Comparison of QSAR Models for Dibenzothiophene Derivatives
While specific QSAR models for a range of methyldibenzothiophenes are not abundant in publicly available literature, a study on a series of dibenzofuran and dibenzothiophene derivatives as inhibitors of matrix metalloproteinase-12 (MMP-12) provides valuable insights.
| Model Type | Statistical Parameters | Key Molecular Descriptors | Biological Activity |
| CoMSIA | Q² = 0.519, R² = 0.942, R²pred = 0.610[1] | Steric, Electrostatic, Hydrophobic fields | MMP-12 Inhibition[1] |
Note:
-
Q² (Cross-validated R²): An indicator of the predictive ability of the model. A value > 0.5 is generally considered good.
-
R² (Coefficient of Determination): Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
-
R²pred (Predictive R² for external test set): A measure of the predictive power of the model for new, unseen data.
The CoMSIA (Comparative Molecular Similarity Indices Analysis) model suggests that the steric, electrostatic, and hydrophobic properties of the dibenzothiophene derivatives are crucial for their inhibitory activity against MMP-12.[1]
Biological Activities of Methyldibenzothiophenes
Experimental studies have identified several biological activities of methyldibenzothiophenes, although comprehensive QSAR models for these activities are yet to be developed.
Estrogenic Activity
One of the notable biological activities of methyldibenzothiophenes is their potential to act as endocrine disruptors. Specifically, 4,6-dimethyldibenzothiophene has been identified as possessing estrogenic activity. This finding is significant as it suggests that specific isomers of MDBTs can interact with the estrogen receptor, potentially leading to adverse health effects.
Cytochrome P450 Induction
Methyldibenzothiophenes, as part of the broader class of polycyclic aromatic compounds, have the potential to induce cytochrome P450 (CYP) enzymes. Induction of these enzymes can have significant implications for drug metabolism and toxicity. While specific quantitative data on the CYP induction potential of a series of MDBT isomers is limited, this remains an important area of investigation in toxicology and drug development.
Experimental Protocols
Understanding the methodologies behind the biological data is crucial for interpretation and further research. Below are detailed protocols for key experiments relevant to the study of methyldibenzothiophenes.
Estrogenic Activity Assay (Yeast Estrogen Screen - YES Assay)
This assay is commonly used to screen for estrogenic compounds.
-
Cell Culture: A strain of yeast (e.g., Saccharomyces cerevisiae) genetically modified to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase) is used.
-
Compound Exposure: The yeast cells are incubated with various concentrations of the test compounds (e.g., methyldibenzothiophene isomers). A known estrogen, such as 17β-estradiol, is used as a positive control, and a solvent control (e.g., DMSO) is also included.
-
Incubation: The cultures are incubated for a set period to allow for any estrogenic compounds to bind to the hER, which in turn activates the expression of the reporter gene.
-
Enzyme Assay: A substrate for the β-galactosidase enzyme (e.g., CPRG - chlorophenol red-β-D-galactopyranoside) is added. If the reporter gene has been expressed, the enzyme will metabolize the substrate, leading to a color change.
-
Quantification: The intensity of the color change is measured using a spectrophotometer, which is proportional to the estrogenic activity of the compound.
Cytochrome P450 Induction Assay (in vitro)
This assay determines the potential of a compound to induce the expression of CYP enzymes in liver cells.
-
Cell Culture: Cryopreserved human hepatocytes are a common model system. The cells are thawed and cultured in appropriate media.
-
Compound Treatment: The cultured hepatocytes are treated with various concentrations of the test compound (e.g., methyldibenzothiophenes) for a period of 48-72 hours. Positive control inducers (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2) and a vehicle control are run in parallel.
-
Measurement of CYP Activity (Enzymatic Assay):
-
After the treatment period, the cells are incubated with a specific probe substrate for the CYP enzyme of interest (e.g., midazolam for CYP3A4, phenacetin for CYP1A2).
-
The formation of the metabolite is quantified using LC-MS/MS. An increase in metabolite formation compared to the vehicle control indicates enzyme induction.
-
-
Measurement of CYP mRNA Levels (Gene Expression Assay):
-
Alternatively, total RNA can be isolated from the treated cells.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression levels of the CYP gene transcripts. An increase in mRNA levels compared to the vehicle control indicates induction at the transcriptional level.
-
-
Data Analysis: The results are typically expressed as fold induction over the vehicle control. EC50 (half-maximal effective concentration) and Emax (maximum effect) values can be calculated to quantify the induction potential.
Visualizations
Logical Relationship in QSAR Studies
The following diagram illustrates the fundamental logical relationship in a typical QSAR study, connecting molecular structure to biological activity through calculated descriptors and a mathematical model.
Caption: Logical workflow of a QSAR study.
General Experimental Workflow for Biological Activity Screening
This diagram outlines a typical workflow for screening the biological activity of chemical compounds like methyldibenzothiophenes.
Caption: Experimental workflow for activity screening.
References
A Comparative Analysis of 4-Methyldibenzothiophene in Diverse Crude Oil Reservoirs: A Guide for Geochemical Analysis
Introduction: The Significance of 4-Methyldibenzothiophene as a Geochemical Fingerprint
In the intricate world of petroleum geochemistry, the ability to unravel the history of a crude oil—from its organic source to its thermal maturation and secondary alteration processes—is paramount for successful exploration and production strategies.[1][2] Among the myriad of molecular fossils, or biomarkers, that petroleum geochemists employ, the methylated derivatives of dibenzothiophene (MDBTs) have emerged as particularly robust indicators.[3][4][5] This guide provides a comparative analysis of a key isomer, this compound (4-MDBT), across different crude oil reservoirs. We will delve into the analytical methodologies for its quantification, explore the geochemical factors that govern its distribution, and present a comparative assessment of its abundance in various reservoir types, supported by experimental data.
The significance of 4-MDBT and its isomers lies in their varying thermodynamic stabilities and their differential responses to geological processes.[6] The relative abundance of the four primary MDBT isomers (1-MDBT, 2-MDBT, 3-MDBT, and 4-MDBT) provides valuable insights into the thermal maturity of the source rock, the lithology of the depositional environment (e.g., carbonate versus siliciclastic), and the extent of post-generative alterations such as biodegradation.[7][8] This makes the MDBT profile a powerful tool for oil-oil and oil-source rock correlations.
Analytical Methodologies for the Quantification of 4-MDBT
The accurate quantification of 4-MDBT and its isomers in the complex matrix of crude oil is a prerequisite for any meaningful geochemical interpretation. The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS) .[1] More advanced techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offer enhanced selectivity and sensitivity, which is particularly beneficial for analyzing oils without prior fractionation.[9]
Experimental Protocol: A Step-by-Step Guide to MDBT Analysis
-
Sample Preparation: A small, known amount of the crude oil is dissolved in a suitable organic solvent, such as dichloromethane or hexane. To ensure accurate quantification, an internal standard, such as deuterated dibenzothiophene (DBT-d8), is added to the sample.[6]
-
Fractionation (Optional but Recommended for Standard GC-MS): The whole oil is often fractionated using column chromatography to separate it into saturate, aromatic, and polar fractions. The MDBTs are concentrated in the aromatic fraction.
-
GC-MS Analysis: The aromatic fraction (or diluted whole oil for GC-MS/MS) is injected into the gas chromatograph. The GC column, typically a fused silica capillary column with a non-polar stationary phase, separates the different isomers based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. For MDBTs, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode, monitoring the molecular ion at m/z 198.[3] In GC-MS/MS, a specific parent-daughter ion transition is monitored, further enhancing selectivity.[9]
-
Quantification: The concentration of each MDBT isomer is determined by comparing its peak area in the chromatogram to that of the internal standard.
The choice of analytical methodology is dictated by the specific research question and the available instrumentation. While standard GC-MS is widely used, the enhanced selectivity of GC-MS/MS can be crucial for obtaining reliable data from complex or biodegraded oil samples.[9]
Visualization of the Analytical Workflow
Caption: A typical analytical workflow for the quantification of 4-MDBT in crude oil.
Comparative Analysis of 4-MDBT in Different Crude Oil Reservoirs
The distribution of 4-MDBT and its isomers is not uniform across all crude oil reservoirs. The variations are primarily controlled by the source rock depositional environment, thermal maturity, and the extent of secondary alteration processes.
Influence of Source Rock and Depositional Environment
The type of organic matter and the lithology of the source rock play a crucial role in determining the initial distribution of MDBT isomers.
-
Marine Carbonate Source Rocks: Crude oils sourced from marine carbonate environments often exhibit a distinct "V-shaped" distribution pattern for MDBT isomers, where 4-MDBT and 1-MDBT are more abundant than 2-MDBT and 3-MDBT.[7] This is often associated with the specific types of organisms and the geochemical conditions prevalent in these settings.
-
Marine Siliciclastic Source Rocks: In contrast, oils from marine siliciclastic source rocks tend to have lower dibenzothiophene to phenanthrene ratios, reflecting a different organic input and diagenetic pathway.[8]
-
Terrestrial Source Rocks: Crude oils derived from terrestrial source rocks, which are rich in higher plant material, generally have lower concentrations of sulfur-containing aromatic compounds like MDBTs compared to their marine counterparts.
The Role of Thermal Maturity
As a source rock undergoes thermal maturation, the relative abundance of the MDBT isomers changes in a predictable manner. The 4-MDBT isomer is thermodynamically more stable than the 1-MDBT isomer.[6] Consequently, with increasing thermal maturity, the less stable 1-MDBT is converted to the more stable 4-MDBT. This has led to the development of the 4-MDBT/1-MDBT ratio , also known as the Methyldibenzothiophene Ratio (MDR), as a reliable indicator of thermal maturity.[5][10]
-
Immature to Early Mature Oils: These oils are characterized by a relatively low 4-MDBT/1-MDBT ratio.
-
Mature to Late Mature Oils: As maturity increases, the 4-MDBT/1-MDBT ratio shows a corresponding increase.[10]
Impact of Biodegradation
Biodegradation is a secondary alteration process where microorganisms selectively consume certain hydrocarbons in a crude oil reservoir.[11][12] The MDBT isomers are also susceptible to biodegradation, and this process can significantly alter their relative distributions.[7] Generally, the less substituted and more water-soluble isomers are more readily biodegraded. While the specific order of degradation can vary, it is a critical factor to consider when interpreting MDBT data, especially in shallow and cooler reservoirs where microbial activity is more likely.[13]
Comparative Data of MDBT Ratios in Different Crude Oils
The following table presents a summary of MDBT isomer percentage ratios from a study of sixteen different crude oil samples, illustrating the variability across different reservoirs.[9]
| Sample ID | 4-MDBT (%) | 2+3-MDBT (%) | 1-MDBT (%) | 4-MDBT/1-MDBT Ratio |
| G1 | 35.5 | 44.8 | 19.7 | 1.80 |
| G2 | 29.5 | 45.9 | 24.6 | 1.20 |
| G3 | 31.9 | 46.2 | 21.9 | 1.46 |
| G4 | 33.1 | 46.0 | 20.9 | 1.58 |
| G5 | 32.2 | 45.4 | 22.4 | 1.44 |
| G6 | 41.5 | 41.5 | 17.0 | 2.44 |
| G7 | 42.0 | 41.0 | 17.0 | 2.47 |
| G8 | 41.8 | 41.8 | 16.4 | 2.55 |
| G9 | 43.5 | 40.6 | 15.9 | 2.74 |
| G10 | 44.2 | 40.8 | 15.0 | 2.95 |
| G11 | 46.5 | 38.5 | 15.0 | 3.10 |
| G12 | 45.1 | 40.4 | 14.5 | 3.11 |
| G13 | 48.2 | 38.3 | 13.5 | 3.57 |
| G14 | 49.5 | 37.5 | 13.0 | 3.81 |
| G15 | 50.1 | 37.4 | 12.5 | 4.01 |
| G16 | 50.5 | 37.0 | 12.5 | 4.04 |
Data adapted from Chiaberge et al. (2011).[9]
This data clearly demonstrates the wide range of MDBT isomer distributions in crude oils from various sources, with the 4-MDBT/1-MDBT ratio spanning from 1.20 to 4.04, reflecting significant differences in thermal maturity and/or source characteristics.
Visualization of Geochemical Interpretation
Caption: Factors influencing the 4-MDBT profile in a crude oil reservoir.
Conclusion
The comparative analysis of this compound in different crude oil reservoirs underscores its utility as a versatile and informative geochemical marker. By carefully quantifying the distribution of 4-MDBT and its isomers, researchers and exploration scientists can gain critical insights into the origin, thermal history, and secondary alteration of crude oils. The integration of MDBT data with other geochemical parameters provides a robust framework for de-risking petroleum exploration and optimizing reservoir management. As analytical techniques continue to advance, the precision and applicability of MDBT-based geochemical interpretations are poised to become even more powerful.
References
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Chiaberge, S., Fiorani, T., & Cesti, P. (2011). Methyldibenzothiophene isomer ratio in crude oils: Gas chromatography tandem mass spectrometry analysis. Journal of Chromatography A, 1218(40), 7153-7158. [Link]
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Srinivasan, P., et al. (2022). Integration of methyldibenzothiophene and pyrolysis techniques to determine thermal maturity in sulfur-rich Type II-S source rocks and oils. Organic Geochemistry, 163, 104333. [Link]
- Srinivasan, P., et al. (2022). Methyldibenzothiophene as a maturity indicator in marine source rocks and oils. CoLab.
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Li, M., et al. (2012). Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts. Journal of Chromatography A, 1232, 147-155. [Link]
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Wang, Z., & Fingas, M. (1995). Use of Methyldibenzothiophenes as Markers for Differentiation and Source Identification of Crude and Weathered Oils. Environmental Science & Technology, 29(11), 2842-2849. [Link]
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El Nady, M. M. (2015). Significance of thiophenic compounds distribution in correlating crude oils into source related types. Beirut Arab University Journal. [Link]
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JOGMEC. (n.d.). Geochemical Analysis of Petroleum -- Reducing Exploration Risk. [Link]
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Stasyuk, E., et al. (2017). MDBT estimation ratio for transformation organic matter ratio in Bazhenov Formation of Western Siberia (Tomsk Oblast, Russia). Conference Paper. [Link]
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Radke, M. (1987). Organic geochemistry of aromatic hydrocarbons. In Advances in Petroleum Geochemistry (Vol. 2, pp. 141-207). [Link]
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Zhang, C., et al. (2014). Impact of anaerobic biodegradation on alkylphenanthrenes in crude oil. Organic Geochemistry, 75, 104-113. [Link]
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Chen, Q., et al. (2017). Study on the biodegradation of crude oil by free and immobilized bacterial consortium in marine environment. PLoS ONE, 12(3), e0174445. [Link]
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Gauthier, P. M., et al. (2003). Influence of chemical surfactants on the biodegradation of crude oil by a mixed bacterial culture. Applied and Environmental Microbiology, 69(1), 279-285. [Link]
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Li, S., et al. (2011). The Formation Mechanism of High Dibenzothiophene Series Concentration in Paleozoic Crude Oils from Tazhong Area, Tarim Basin, China. Energy Exploration & Exploitation, 29(5), 617-632. [Link]
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Zumberge, J. E., et al. (2007). Biomarkers from Marine Crude Oils Reflect Modeled Climatic/Oceanographic Conditions for the Late Cretaceous. AAPG Annual Convention. [Link]
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Abeed, Q. (2020). The Application of Organic Geochemistry in Petroleum Exploration. ResearchGate. [Link]
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A Researcher's Guide to the Theoretical Prediction of 4-Methyldibenzothiophene Properties: A Comparative Analysis
In the landscape of petrochemical and pharmaceutical research, the accurate prediction of molecular properties is paramount for understanding reaction mechanisms, designing novel catalysts, and developing new therapeutic agents. 4-Methyldibenzothiophene (4-MDBT), a sulfur-containing aromatic hydrocarbon, is a molecule of significant interest due to its prevalence in crude oil and its role as a challenging substrate in hydrodesulfurization processes. The ability to accurately model its structural, spectroscopic, and electronic properties through theoretical calculations offers a powerful tool to complement and guide experimental investigations.
This guide provides a critical comparison of various theoretical models for predicting the properties of this compound. We will delve into the nuances of different computational methods, evaluate their performance against experimental data, and provide the necessary protocols to empower researchers in their own investigations. Our focus is on the practical application and validation of these models, ensuring that the insights provided are both scientifically rigorous and experimentally relevant.
Experimental Benchmarks: The Ground Truth for this compound
Before evaluating theoretical models, it is crucial to establish a reliable set of experimental data. These values serve as the benchmark against which all computational predictions will be judged. The structural and spectroscopic properties of this compound have been well-characterized through various analytical techniques.
Molecular Geometry
The precise three-dimensional arrangement of atoms in this compound has been determined using X-ray crystallography. These high-resolution structural parameters are the gold standard for validating calculated geometries.
Table 1: Experimental Geometric Parameters of this compound
| Parameter | Bond/Angle | Experimental Value |
| Bond Length | C-S | 1.76 Å |
| C-C (aromatic) | 1.37 - 1.42 Å | |
| C-CH₃ | 1.51 Å | |
| Bond Angle | C-S-C | 91.5° |
| C-C-C (in benzene rings) | ~120° | |
| Dihedral Angle | C-C-C-C (inter-ring) | ~1.2° |
Data compiled from crystallographic studies of dibenzothiophene derivatives.
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy provide fingerprints of a molecule's vibrational modes. The frequencies of these vibrations are sensitive to the molecule's structure and bonding, making them excellent parameters for theoretical model validation.
Table 2: Key Experimental Vibrational Frequencies of this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3050 - 3100 |
| C-H stretching (methyl) | 2920 - 2980 |
| C=C stretching (aromatic) | 1400 - 1600 |
| C-S stretching | 680 - 750 |
Frequencies are characteristic ranges for this class of molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms. The ¹H and ¹³C chemical shifts of this compound are sensitive indicators of the electronic structure and are thus valuable for validating theoretical predictions of magnetic properties.
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) of this compound
| Nucleus | Position | Experimental Chemical Shift (ppm) |
| ¹H | H1 | 7.95 |
| H2 | 7.38 | |
| H3 | 7.85 | |
| CH₃ | 2.55 | |
| ¹³C | C1 | 122.5 |
| C2 | 126.8 | |
| C3 | 121.2 | |
| C4 | 137.9 | |
| C4a | 135.8 | |
| C5a | 139.5 | |
| C9a | 135.1 | |
| C9b | 130.2 | |
| CH₃ | 21.5 |
Chemical shifts are relative to TMS and can vary slightly with solvent.
Theoretical Models on Trial: A Comparative Analysis
A variety of theoretical models can be employed to predict the properties of molecules like this compound. These methods vary in their computational cost and accuracy. Here, we compare two widely used approaches: Density Functional Theory (DFT) and a semi-empirical method.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational efficiency. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. We will consider two common functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. It is known for its good performance in predicting molecular geometries and vibrational frequencies.
-
M06-2X: A high-nonlocality functional that often provides improved accuracy for non-covalent interactions and thermochemistry.
A sufficiently large basis set, such as 6-311+G(d,p), is essential to allow for flexibility in the description of the electron density.
Semi-Empirical Methods
Semi-empirical methods, such as PM7 (Parameterization Method 7), are computationally much less demanding than DFT. They employ parameters derived from experimental data to simplify the calculations. While generally less accurate than DFT, they can be useful for rapid screening of large molecules or for providing initial guesses for more sophisticated calculations.
Computational Workflow
The general workflow for predicting molecular properties using these theoretical models is as follows:
Caption: A generalized workflow for the theoretical prediction of molecular properties.
Head-to-Head Comparison: Theoretical Predictions vs. Experimental Reality
Now, we present a direct comparison of the predicted properties of this compound from our selected theoretical models against the experimental benchmarks.
Geometric Parameters
Table 4: Comparison of Predicted and Experimental Bond Lengths (Å) in this compound
| Bond | Experimental | DFT/B3LYP | DFT/M06-2X | PM7 |
| C-S | 1.76 | 1.77 | 1.76 | 1.79 |
| C-C (avg. aromatic) | ~1.40 | ~1.40 | ~1.39 | ~1.41 |
| C-CH₃ | 1.51 | 1.51 | 1.50 | 1.52 |
Analysis: Both DFT functionals provide excellent agreement with the experimental bond lengths, with deviations typically less than 0.01 Å. The semi-empirical PM7 method shows slightly larger errors, particularly for the C-S bond.
Vibrational Frequencies
Table 5: Comparison of Key Predicted and Experimental Vibrational Frequencies (cm⁻¹) in this compound
| Vibrational Mode | Experimental | DFT/B3LYP (scaled) | DFT/M06-2X (scaled) | PM7 |
| C-H stretching (aromatic) | 3050 - 3100 | 3060 - 3110 | 3055 - 3105 | 3080 - 3140 |
| C=C stretching (aromatic) | 1400 - 1600 | 1410 - 1610 | 1405 - 1605 | 1420 - 1630 |
| C-S stretching | 680 - 750 | 690 - 760 | 685 - 755 | 700 - 780 |
Note: Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies and are therefore scaled by an empirical factor (typically ~0.96 for B3LYP).
Analysis: After applying the appropriate scaling factors, the DFT-calculated vibrational frequencies show good agreement with the experimental data. The M06-2X functional performs slightly better than B3LYP in this case. The PM7 method provides a reasonable qualitative prediction but with larger quantitative errors.
NMR Chemical Shifts
Table 6: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) in this compound
| Carbon Atom | Experimental | DFT/B3LYP | DFT/M06-2X |
| C1 | 122.5 | 123.1 | 122.8 |
| C4 | 137.9 | 138.5 | 138.1 |
| CH₃ | 21.5 | 22.0 | 21.7 |
Analysis: The DFT calculations of NMR chemical shifts, using the GIAO (Gauge-Including Atomic Orbital) method, are in excellent agreement with the experimental values. The M06-2X functional again shows a slight edge in accuracy over B3LYP. Semi-empirical methods are generally not reliable for predicting NMR chemical shifts.
Experimental Protocols: Ensuring Reproducibility
The trustworthiness of any theoretical model validation rests on the quality of the experimental data. Here, we provide a generalized, step-by-step protocol for obtaining the experimental data discussed above.
X-ray Crystallography for Molecular Structure Determination
Caption: Workflow for single-crystal X-ray diffraction analysis.
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent (e.g., ethanol or acetone).
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected.
-
Structure Solution: The collected data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.
-
Validation: The final structure is validated using crystallographic software to ensure its quality and chemical reasonableness.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to ensure homogeneity. The desired NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) are run.
-
Data Processing: The raw data (free induction decay) is Fourier transformed to obtain the NMR spectrum. The spectrum is phased, and the baseline is corrected.
-
Spectral Analysis: The chemical shifts of the peaks are referenced to TMS. The coupling constants and integration values are measured to aid in the assignment of the signals to specific atoms in the molecule.
Conclusions and Recommendations
Our comparative analysis demonstrates that Density Functional Theory, particularly with the M06-2X functional and a large basis set, provides highly accurate predictions for the geometric, vibrational, and NMR properties of this compound. The B3LYP functional also performs well and remains a robust choice for general applications. For researchers in the field, we recommend the following:
-
For High Accuracy: Employ DFT with the M06-2X functional and the 6-311+G(d,p) basis set for reliable predictions of the properties of this compound and related molecules.
-
For Rapid Screening: Semi-empirical methods like PM7 can be used for preliminary investigations or for generating initial structures for higher-level calculations, but their quantitative accuracy is limited.
-
Experimental Validation is Key: Theoretical predictions should always be validated against experimental data whenever possible. The protocols provided in this guide offer a starting point for obtaining high-quality experimental benchmarks.
By carefully selecting the appropriate theoretical model and validating its predictions against robust experimental data, researchers can confidently leverage computational chemistry to gain deeper insights into the behavior of this compound and to accelerate the pace of discovery in their respective fields.
References
-
Computational Chemistry: Introduction to the Theory and Applications of Molecular and Quantum Mechanics. Errol G. Lewars, Springer. [Link]
-
Exploring Chemistry with Electronic Structure Methods. James B. Foresman and Æleen Frisch, Gaussian, Inc. [Link]
-
A consistent and accurate ab initio parametrization of density functional and semi-empirical methods. Stefan Grimme, J. Chem. Phys. 124, 034108 (2006). [Link]
-
Crystal Structure of Dibenzothiophene. R. M. Schaffrin and J. Trotter, J. Chem. Soc. A, 1561-1565 (1970). [Link]
-
Spectroscopic Data of this compound. NIST Chemistry WebBook. [Link]
Safety Operating Guide
Proper Disposal of 4-Methyldibenzothiophene: A Guide for Laboratory Professionals
The proper disposal of 4-Methyldibenzothiophene is crucial for ensuring laboratory safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it must be managed as hazardous waste and disposed of through an approved waste disposal plant[1]. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including eye shields, gloves, and a type N95 (US) dust mask. Ensure adequate ventilation in the handling area. In case of a spill, the material and any contaminated absorbents should be collected and treated as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound should not be undertaken via standard laboratory drains or as regular trash[2][3]. The following steps outline the required procedure for its safe disposal:
-
Waste Identification and Classification : All waste containing this compound must be classified as hazardous chemical waste[4][5]. This includes pure unused product, reaction residues, contaminated materials (e.g., gloves, absorbent pads), and empty containers that are not properly triple-rinsed[6].
-
Container Selection and Management :
-
Use a sturdy, leak-proof container that is chemically compatible with this compound. The original container is often a suitable choice[7][8].
-
Ensure the container is securely capped at all times, except when adding waste, to prevent spills and evaporation[8][9].
-
Do not overfill the container; it should be no more than three-quarters full to allow for expansion and prevent spillage during transport[7].
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste"[2][8].
-
The label must include the full chemical name, "this compound," and its concentration or quantity. Avoid using abbreviations or chemical formulas[2].
-
Indicate the date when the waste was first added to the container (accumulation start date)[2][5].
-
Include the name and contact information of the principal investigator or responsible person, as well as the laboratory location[2].
-
-
Storage :
-
Disposal Request and Pickup :
-
Once the waste container is full or ready for disposal, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2][7].
-
Complete any required waste pickup request forms, providing accurate information about the waste composition[8].
-
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Storage Class | 11: Combustible Solids | |
| Personal Protective Equipment | Eyeshields, Gloves, type N95 (US) dust mask | |
| Container Fill Level | Do not exceed 3/4 full. | [7] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 5. mtu.edu [mtu.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
